Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Description
BenchChem offers high-quality Ethyl 4-Amino-8-chloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Amino-8-chloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-amino-8-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWIDLPBVAAQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588697 | |
| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955328-43-5 | |
| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Molecular Structure and Overview
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Accurate structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint for such a molecule. The core structure integrates an electron-donating amino group at the C4 position, an electron-withdrawing chloro group at the C8 position, and an ethyl carboxylate group at the C3 position. These features create a distinct electronic environment that governs the molecule's spectroscopic behavior.
Caption: Key predicted fragmentation pathways for the title compound in mass spectrometry.
Integrated Spectroscopic Analysis
The combination of these spectroscopic techniques provides a self-validating system for confirming the structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
-
MS confirms the molecular formula and the presence of a single chlorine atom.
-
IR confirms the presence of the key functional groups: a primary amine, an ester, and the aromatic quinoline core.
-
¹³C NMR accounts for all 12 unique carbon atoms in their expected electronic environments.
-
¹H NMR reveals the proton count and, most importantly, the connectivity and spatial relationships between protons, allowing for the unambiguous assignment of the substitution pattern on the quinoline ring.
Together, these predicted data points form a comprehensive and reliable fingerprint for the identification and characterization of this compound.
References
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBugdYa9H6X3GO6MGFVjB4Ch7F46CErFZ-AWEW_uiZeGdkHh95MUNBIZKjo-sAs0KiYQ1Jjf7GhdE6egaTlT-b3Xm7kJtiIpYpYZIAdv2HXgNgLrTV7Hb2SPuPOfAzWoEMBya_IACyPcjqxZVP99PTK4Ja4ZoED9QuJ8jPQzwW7MI37vkNB2I3-Q6HNTFlDdLT5SGluluh-gjYfEMIQdy
- CymitQuimica. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEQqrAf1px2HDebgyrGpANFS86m-4S9qUFK67kac9G9ZPmLHUIwR7ZGdAEP2vKNVl-DeUkM1Smn-hBgSUFnTvG3w2bUQ0Kt5gzI4jdp07zyaISLgHMiho7KHFaGC09NCEGsOEf6__Py50Yc--_joDzNGG_zEA6VnV8sCbRFgs7rBvWLrdnewbpQYLNxzTxDuaod1DL3OD-XKGuO-qz_PahtAV4xw==
- ChemicalBook. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxfDLORfMU95YCWMkEWUkZnyPl77-Sv9zdRn5xBIhMpnRKQUWkj2TLvf62t_qXr-rBS8zEPWlCXK54Vx8p7PKHcGwBxQEoBJudJUN0Idc4hcnYKaL4GWb4cMwXXw752c5L1QJFMJs6zdNPu8n6rt08s4xj53yqMlrSiNivF7MjSyTg688NtU2l0Lr-wOr-B4Sr2GN9
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsXmNIr3dZa5NX3_F97iJKfJXyo2M5pi83-_Xa_DeZC_dyZnFCDTp_nkekmGvtRGdn-mEabcdyT3lGnP4Usy7bxBd6gbXDDBzhEAGpAsW3qaAjXsGDeeu8UmO_HkQb_BVSYmCncea6Gq40pM8Tu6pSYpHOt5xNbs3Vf3iRqKws386agEHqIZky4tkgN8M3Ow4r3tsScoLfHU70hKlF7o_UIc4TSvkCNpL9fWqxcUIFrMchhGk-eC-XLh2vRvAP_Yfw7ZdZaEZQxEG-x6tI8LY6UqO4DFsjjJzVbLpGEU0V4SgZPZGGbowYHLqsydzt1InWfAy0rAyQauKZGoD7NK-XhGEY1Mo9Jk=
- Meléndez, J., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5f0fqQsj3nCjgwt302JVq86vqahbw0c1ZXBfQ59ZqSlFZdA_mqgoaFiWJz94BqiDU8C12cY9nfurM3hl3d2eRLjgOjwSO1Aa19s_L5zZM0j6nTVUHj0V9LHPLcY2w-9O0lu4-PBg-BWVgbPs=
- Mass Spectrometry: Fragmentation. (n.d.). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC-ETj7N8klNbRcItdykrXXzEOs-vAjEgPl-l4KosVNDrkxkPJHK9RNzte5PCUfEEGUMuK0kLZfFw4vqrfEwQvulNimAezn5y1P5ymCi8X0yUbYDescAGsjGdujcF_5kKPdFL2QkTC7qHMIJThSJIFVzDJ4934-89LnTeU6r2Xmg==
Synthesis and Crystallization: The Foundation of Structural Analysis
An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate: Methodology, Analysis, and Implications for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates its physicochemical properties, dictates its interactions with biological targets, and ultimately, influences its efficacy and safety as a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a member of the potent 4-aminoquinoline class of compounds.
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have given rise to a multitude of approved drugs, including the antimalarials chloroquine and amodiaquine, as well as agents with anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, the subject of this guide, is a promising derivative with potential applications in these therapeutic areas. A definitive crystal structure would provide invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be envisioned through a multi-step process, leveraging established quinoline chemistry. The workflow commences with a Gould-Jacobs reaction, followed by cyclization, chlorination, and finally, amination.
Caption: Proposed synthetic workflow for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
This synthetic approach offers the advantage of building the substituted quinoline core with the necessary functional groups in a controlled manner. Each intermediate would be rigorously purified, typically by column chromatography or recrystallization, and its identity confirmed by spectroscopic methods such as NMR and mass spectrometry.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in structure determination. The following protocol, adapted from the successful crystallization of the closely related precursor, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, serves as an excellent starting point.[5]
Objective: To grow single crystals of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate with dimensions suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
Methodology: Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), and dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent (or a binary solvent mixture) at a slightly elevated temperature to ensure complete dissolution. For the related precursor, DMF was used successfully.[5]
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant room temperature.
-
Monitoring and Harvesting: Monitor the vial daily for the formation of crystals. Once crystals of sufficient size have formed, they can be carefully harvested using a spatula or a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular Architecture
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow
The process of SC-XRD data collection and structure refinement follows a standardized workflow.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][6]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic coordinates and thermal parameters are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[5][6]
-
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Anticipated Crystal Structure and Intermolecular Interactions
While the specific crystal structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate has not been published, we can predict key features based on the known structure of its precursor, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and general principles of chemical bonding and intermolecular forces.[5][7]
Predicted Crystallographic Parameters
The following table summarizes the crystallographic data for the precursor, which can serve as a reference for what to expect for the target compound.
| Parameter | Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[5][7] |
| Chemical Formula | C₁₂H₁₀ClNO₃ |
| Formula Weight | 251.67 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.328 (5) |
| b (Å) | 11.043 (2) |
| c (Å) | 12.350 (4) |
| α (°) | 73.298 (17) |
| β (°) | 70.57 (3) |
| γ (°) | 77.22 (3) |
| Volume (ų) | 1137.8 (7) |
| Z | 4 |
It is plausible that the aminated derivative will crystallize in a similar crystal system, though changes in intermolecular interactions may lead to a different space group and unit cell parameters.
Key Structural Features and Intermolecular Interactions
-
Molecular Geometry: The quinoline ring system is expected to be largely planar. The ethyl carboxylate group will likely exhibit some degree of rotational freedom, and its orientation relative to the quinoline plane will be a key conformational feature.
-
Hydrogen Bonding: The introduction of the 4-amino group creates a new hydrogen bond donor. This N-H group is expected to participate in intermolecular hydrogen bonds with acceptor atoms, such as the carbonyl oxygen of the ester group or the nitrogen atom of a neighboring quinoline ring. These interactions will be crucial in directing the crystal packing.
-
π-π Stacking: The planar aromatic quinoline rings are likely to engage in face-to-face π-π stacking interactions, a common feature in the crystal structures of such molecules.[5] These interactions contribute significantly to the stability of the crystal lattice.
-
Halogen Interactions: The chlorine atom at the 8-position may participate in halogen bonding or other weak intermolecular interactions, further influencing the packing arrangement.
Significance in Drug Development
A definitive crystal structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate provides critical information for drug development professionals:
-
Structure-Activity Relationship (SAR): By understanding the precise 3D conformation and the nature of intermolecular interactions, researchers can better rationalize the compound's biological activity.
-
Rational Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict how the molecule binds to a specific protein target. This allows for the rational design of new, more potent, and selective analogs.
-
Polymorphism Screening: Knowledge of the primary crystal structure is the first step in identifying and characterizing potential polymorphs—different crystalline forms of the same compound that can have different stabilities, dissolution rates, and bioavailability.
-
Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new chemical entity.
References
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
PubMed Central (PMC). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. [Link]
-
PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. National Center for Biotechnology Information. [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
-
National Institutes of Health (NIH). (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). (n.d.). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
PubMed. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Solubility: A Technical Guide for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in various organic solvents. As a pivotal precursor in the synthesis of potent pharmaceutical agents, a thorough understanding of its solubility is paramount for efficient process development, formulation, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data, offering a deep dive into the principles and practical methodologies essential for generating reliable and reproducible solubility profiles.
The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to market, solubility is a fundamental physicochemical property that dictates its bioavailability and therapeutic effectiveness.[1][2] For a compound like Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, which serves as a key intermediate, its solubility in organic solvents is a critical determinant of reaction kinetics, purification efficiency, and the ability to formulate it for subsequent synthetic steps. Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in achieving desired purity levels. Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, crystallization, and formulation, thereby streamlining the drug development process.
Physicochemical Characteristics of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
To understand the solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, it is essential to first consider its molecular structure. The molecule possesses a quinoline core, a polar amino group, an ester functional group, and a chloro substituent. This combination of functionalities suggests a molecule with moderate polarity. The presence of the amino group and the nitrogen atom in the quinoline ring allows for hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents. The aromatic quinoline ring and the ethyl ester group contribute to its nonpolar character, suggesting some solubility in less polar organic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall process of dissolution involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new forces between the solute and solvent molecules.
For Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, its solubility in a given organic solvent will depend on the balance of energy required to overcome the crystal lattice energy of the solid and the energy released upon solvation. Solvents that can effectively interact with the polar and nonpolar regions of the molecule will be the most effective at dissolving it.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5][6] This "gold standard" technique involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline Ethyl 4-Amino-8-chloroquinoline-3-carboxylate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation or filtration.[2]
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the solid. Care must be taken to avoid adsorption of the solute onto the filter membrane.[5]
-
-
Quantification of Solute Concentration:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2]
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
Visualizing the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening for Kinetic Solubility
In early drug discovery, when sample availability is limited, kinetic solubility assessment provides a faster, albeit less precise, measure of solubility.[2][5] This method typically involves dissolving the compound in a high-solubility solvent like DMSO and then diluting it into an aqueous or organic medium, inducing precipitation. The concentration of the compound remaining in solution is then determined.
General Protocol for Kinetic Solubility
-
Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in DMSO.
-
Dilution and Precipitation: Add a small aliquot of the DMSO stock solution to the organic solvent of interest in a microplate well. The rapid change in solvent composition will cause the compound to precipitate if its solubility is exceeded.
-
Equilibration and Measurement: After a short incubation period, the amount of dissolved compound can be quantified, often using nephelometry (turbidity measurement) or by analyzing the clear supernatant after filtration or centrifugation.[2]
Factors Influencing the Solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: A systematic study across a range of solvents with varying polarities (e.g., heptane, toluene, dichloromethane, acetone, ethanol, methanol) would be highly informative.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.[7]
-
pH (in protic solvents): In protic solvents that can exhibit acidic or basic properties, the ionization state of the amino group on the quinoline ring can be affected, which in turn will influence solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Heptane | 1.9 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Dichloromethane | 9.1 | 15.2 |
| Acetone | 21 | 25.8 |
| Ethanol | 24.5 | 10.5 |
| Methanol | 32.7 | 8.2 |
| Dimethyl Sulfoxide | 46.7 | > 50 |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.
Conclusion and Future Directions
A comprehensive understanding of the solubility of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in organic solvents is a cornerstone for its successful application in pharmaceutical synthesis and development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. Future work should focus on the experimental execution of these protocols to build a comprehensive solubility database for this important compound across a wide range of pharmaceutically relevant solvents and conditions. This will undoubtedly facilitate more efficient and predictable process development in the synthesis of advanced quinoline-based therapeutics.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). In ResearchGate.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). In Lund University Publications.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). In [Source not provided].
- solubility experimental methods.pptx. (n.d.). In Slideshare.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). In Frontiers.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). In [Source not provided].
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide to the Purity Analysis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a key heterocyclic compound, often serving as a crucial intermediate in the synthesis of pharmacologically active molecules. Ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, delving into the rationale behind method selection, detailed experimental protocols, and the interpretation of analytical data. We will explore a multi-modal analytical approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to build a complete purity profile, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The journey of a drug from a laboratory concept to a patient's hands is paved with rigorous quality control checkpoints. A critical, yet often under-emphasized, aspect of this journey is the purity of the starting materials and intermediates. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a substituted quinoline, is a prime example of such a vital building block. The presence of impurities, even in minute quantities, can have cascading effects on the final Active Pharmaceutical Ingredient (API), potentially altering its therapeutic efficacy, introducing toxicity, or compromising its stability.
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] This guide is designed to provide the scientific community with a robust analytical strategy to meet and exceed these regulatory expectations for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
Understanding the Impurity Landscape
A thorough purity analysis begins with a comprehensive understanding of the potential impurities that can arise during the synthesis and storage of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. These impurities can be broadly categorized as follows:
-
Organic Impurities: These are the most common and diverse class of impurities. They can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Partially formed products from intermediate synthetic steps.
-
By-products: Unwanted molecules formed through side reactions.
-
Degradation Products: Formed by the decomposition of the target compound under the influence of light, heat, or pH.
-
Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.[2][3]
-
-
Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, catalysts, and filter aids.[2][3]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
A proactive approach involves a scientific appraisal of the chemical reactions involved in the synthesis to predict the most likely impurities.[2]
Diagram: Potential Impurity Profile of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ikev.org [ikev.org]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Tautomerism in 4-Aminoquinoline-3-Carboxylate Esters: An In-Depth Technical Guide for Drug Development Professionals
Preamble: Beyond Static Structures in Drug Design
In the realm of medicinal chemistry and drug development, the static representation of a molecule often belies its dynamic nature. Tautomerism, the phenomenon of readily interconverting constitutional isomers, stands as a critical consideration that can profoundly influence a compound's physicochemical properties, biological activity, and ultimately, its therapeutic efficacy. For researchers engaged with the 4-aminoquinoline scaffold, a cornerstone in antimalarial and anticancer drug discovery, a nuanced understanding of its tautomeric behavior is not merely academic—it is a prerequisite for rational drug design.[1][2][3][4][5] This guide provides a comprehensive exploration of tautomerism in 4-aminoquinoline-3-carboxylate esters, offering both foundational knowledge and practical, field-proven methodologies for its investigation.
The Tautomeric Landscape of 4-Aminoquinoline-3-Carboxylate Esters
The core structure of a 4-aminoquinoline-3-carboxylate ester presents two primary avenues for tautomerism: amino-imino and keto-enol tautomerism. The interplay between these forms is a delicate balance governed by the electronic and steric nature of substituents, solvent polarity, pH, and temperature.
Amino-Imino Tautomerism
The exocyclic amino group at the C4 position can undergo proton transfer to the quinoline ring nitrogen, giving rise to an imino tautomer. This equilibrium is fundamental to the molecule's hydrogen bonding capacity and its interaction with biological targets.
-
Amino Tautomer: Characterized by an NH₂ group at the C4 position. This form is generally favored in non-polar solvents.
-
Imino Tautomer: Features a double bond between the C4 carbon and the exocyclic nitrogen (C=NH) and a protonated ring nitrogen. This tautomer can be stabilized by polar, protic solvents capable of hydrogen bonding.
The relative stability of these tautomers is a key determinant of the molecule's basicity and its ability to engage in specific donor-acceptor interactions within a receptor binding pocket.
Keto-Enol Tautomerism
While the 4-amino form is predominant, the potential for keto-enol tautomerism, particularly in derivatives where the 4-amino group is replaced by a hydroxyl group, provides a valuable comparative framework. In the analogous 4-hydroxyquinoline-3-carboxylate esters, the equilibrium lies between the 4-hydroxy (enol) and the 4-oxo (keto) forms. The principles governing this equilibrium offer insights into the electronic preferences of the quinoline ring system. Generally, the keto form is favored in many quinoline systems due to the stability of the amide-like functionality.[6]
The presence of the 3-carboxylate ester group can influence this equilibrium through intramolecular hydrogen bonding, potentially stabilizing the enol form.
Elucidating Tautomeric Equilibria: A Multi-faceted Approach
A robust characterization of tautomerism in 4-aminoquinoline-3-carboxylate esters necessitates a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is arguably the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[7][8] The slow timescale of the NMR experiment often allows for the observation of distinct signals for each tautomer, providing a direct measure of their relative populations.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-aminoquinoline-3-carboxylate ester.
-
Dissolve the sample in a known volume (e.g., 0.75 mL) of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
Add a precisely weighed amount of an internal standard with a known number of protons that resonates in a clear region of the spectrum (e.g., dimethyl sulfone, maleic acid).
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Ensure the probe is properly tuned and the magnetic field is shimmed to achieve excellent resolution.
-
Employ a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified. This is crucial for accurate integration. A typical D1 is 30-60 seconds.
-
Use a calibrated 90° pulse.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to specific, well-resolved protons of each tautomer and the internal standard. For the amino tautomer, the NH₂ protons can be used, although their broadness can be a challenge. Aromatic protons with distinct chemical shifts for each tautomer are often more reliable.
-
Calculate the molar ratio of the tautomers using the following formula: Ratio (Tautomer A / Tautomer B) = (Integral A / # of Protons A) / (Integral B / # of Protons B)
-
-
Solvent Selection: A range of solvents with varying polarities should be used to probe the influence of the environment on the tautomeric equilibrium. DMSO-d₆, being a polar aprotic solvent, can stabilize the imino tautomer through hydrogen bond acceptance. In contrast, CDCl₃, a non-polar solvent, is less likely to favor the more polar imino form.
-
Internal Standard: The use of a stable, non-volatile internal standard is essential for accurate quantification, as it provides a reference against which the tautomer signals can be compared, minimizing errors from variations in sample concentration or instrument response.
-
Relaxation Delay: A sufficiently long relaxation delay is non-negotiable for qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of protons.
| Tautomer | Key ¹H Chemical Shift (ppm) | Key ¹³C Chemical Shift (ppm) |
| Amino | NH₂: Broad singlet, 5.0-7.0 | C4: ~150-160 |
| H2: Singlet, ~8.5 | C=O (ester): ~165-170 | |
| Imino | NH: Broad singlet, >10.0 | C4: ~170-180 |
| H2: Singlet, downfield shift | C=O (ester): ~165-170 |
Note: These are approximate ranges and will vary depending on the specific substitution pattern and solvent.[9][10][11]
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic structure of the tautomers.[6][12][13][14][15] Each tautomer will have a distinct chromophore and thus a unique absorption spectrum. By analyzing the changes in the spectrum as a function of solvent polarity or pH, the position of the tautomeric equilibrium can be inferred.
-
Sample Preparation:
-
Prepare a stock solution of the 4-aminoquinoline-3-carboxylate ester of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, ethanol, water) to a final concentration that gives an absorbance in the range of 0.1-1.0 AU.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Use the respective pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λₘₐₓ for the absorption bands in each solvent.
-
A significant shift in λₘₐₓ with changing solvent polarity (solvatochromism) is indicative of a shift in the tautomeric equilibrium. The more polar imino tautomer is expected to exhibit a red shift (bathochromic shift) in its absorption maximum in more polar solvents.
-
-
Solvent Series: Using a series of solvents with a wide range of polarities allows for a systematic investigation of the solvent's influence on the electronic transitions of the tautomers. This can help to deconvolute the overlapping spectra of the two forms.
-
Concentration Control: Working within the linear range of the Beer-Lambert law is crucial for obtaining meaningful and reproducible spectral data.
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the predominant tautomeric form in the solid state. This information is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects and for validating computational models. While obtaining suitable crystals can be a challenge, the structural insights gained are unparalleled. The crystal structure of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, has been reported, providing a reference for the quinoline-3-carboxylate framework.[16]
Computational Chemistry (DFT): In Silico Insights into Tautomer Stability
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative energies of tautomers and for understanding the factors that govern their stability.[17][18][19][20]
-
Structure Preparation:
-
Build the 3D structures of both the amino and imino tautomers of the 4-aminoquinoline-3-carboxylate ester using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Solvation Modeling:
-
To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, DMSO).
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (G) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower free energy is the more stable form.
-
The energy difference (ΔG) can be used to estimate the equilibrium constant (K) using the equation: ΔG = -RTlnK.
-
-
Functional and Basis Set: The choice of functional and basis set is a compromise between accuracy and computational cost. B3LYP/6-31G(d) is a widely used and generally reliable combination for organic molecules. For higher accuracy, larger basis sets and more modern functionals can be employed.
-
Solvation Model: Implicit solvation models like PCM provide a computationally efficient way to approximate the effect of a solvent on the relative energies of the tautomers. This is crucial for comparing theoretical predictions with experimental data obtained in solution.
Visualizing the Tautomeric Equilibrium
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for the comprehensive analysis of tautomerism.
Caption: The amino-imino tautomeric equilibrium.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, data for the tautomeric equilibrium of a generic ethyl 4-aminoquinoline-3-carboxylate in various solvents, as would be determined by qNMR.
| Solvent | Dielectric Constant (ε) | % Amino Tautomer | % Imino Tautomer |
| Chloroform-d | 4.8 | 95 | 5 |
| Acetonitrile-d₃ | 37.5 | 80 | 20 |
| DMSO-d₆ | 46.7 | 70 | 30 |
| Methanol-d₄ | 32.7 | 65 | 35 |
| Water-d₂ | 78.4 | 55 | 45 |
Note: This data is illustrative and the actual equilibrium position will depend on the specific substituents on the quinoline ring.
Implications for Drug Development
The tautomeric state of a 4-aminoquinoline-3-carboxylate ester can have profound implications for its drug-like properties:
-
Receptor Binding: The different hydrogen bonding patterns and shapes of the amino and imino tautomers can lead to significantly different binding affinities for a biological target.
-
Pharmacokinetics (ADME):
-
Solubility: The more polar imino tautomer may exhibit higher aqueous solubility.
-
Lipophilicity (LogP): The less polar amino tautomer will likely have a higher LogP value, affecting its ability to cross cell membranes.
-
Metabolism: The different electronic distributions of the tautomers can influence their susceptibility to metabolic enzymes.
-
-
pKa: The basicity of the molecule is directly linked to the tautomeric equilibrium, which in turn affects its ionization state at physiological pH.
Conclusion
The study of tautomerism in 4-aminoquinoline-3-carboxylate esters is a critical component of a comprehensive drug discovery program. By employing a combination of high-resolution NMR spectroscopy, UV-Vis analysis, X-ray crystallography, and DFT calculations, researchers can gain a detailed understanding of the tautomeric landscape of these important molecules. This knowledge is paramount for establishing robust structure-activity relationships, optimizing pharmacokinetic properties, and ultimately, designing more effective and safer medicines.
References
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]
-
Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & Sánchez-Delgado, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2022). Journal of Molecular Structure, 1262, 133033.
-
Romero, E. L., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
- Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. (n.d.).
-
Wieczorkiewicz, P. A. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 27(15), 4901. [Link]
-
Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. [Link]
- Macetti, G., Rizzato, S., Beghi, F., Silvestrini, L., & Lo Presti, L. (2016). On the molecular basis of the activity of the antimalarial drug chloroquine: EXAFS-assisted DFT evidence of a direct Fe–N bond with free heme in solution. Physica Scripta, 91(2), 023001.
-
Tautomeric Shifts II: amino and imino bases. (n.d.). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-aminoquinoline-3-carboxylate. Retrieved January 17, 2026, from [Link]
- a UV-Vis absorption of aminoquinoline 4 in various solvents. b... (n.d.).
- Grimme, S., & Brandenburg, J. G. (2022).
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved January 17, 2026, from [Link]
- 4 - RSC Medicinal Chemistry. (n.d.).
- UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.).
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 73(11), 1145–1152. [Link]
-
Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]
- NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. (n.d.).
-
Reyes, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o939. [Link]
- Computed UV−vis spectra of the most significant tautomers/ conformers... (n.d.).
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). Journal of the American Chemical Society, 144(11), 4873–4880.
- Benchmarking study of tautomer energies calcul
- Structure of 4-aminoquinoline derivatives. (n.d.).
- DFT Study of Tautomerism in Aklavinone. (n.d.).
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–206.
- Romero, E. L., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Taming Tautomerism in Organic Crystal Structure Prediction. (2025). ChemRxiv.
-
Wieczorkiewicz, P. A. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(30), 18890–18903. [Link]
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.).
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. medium.com [medium.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Biological Screening of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate: A Tri-Phasic Evaluation Framework
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide presents a comprehensive, in-depth framework for the biological screening of a specific derivative, Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. The proposed strategy is designed for researchers, scientists, and drug development professionals, providing a logical, tiered approach to efficiently evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. By synthesizing field-proven insights with technical accuracy, this document outlines detailed protocols, the rationale behind experimental choices, and a pathway from primary screening to preliminary mechanistic and drug-likeness assessment.
Introduction: The Quinoline Pharmacophore and Rationale for Screening
Quinoline and its derivatives have demonstrated an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4] Their mechanism of action is often multifaceted, ranging from DNA intercalation and topoisomerase inhibition in cancer therapy to targeting bacterial enzymes.[1][5]
The subject of this guide, Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, possesses several structural features that justify a rigorous biological evaluation:
-
The Quinoline Core: Provides the fundamental heterocyclic structure associated with broad bioactivity.
-
8-Chloro Substitution: Halogenation, particularly at this position, has been linked to enhanced antimicrobial and anticancer activities in related compounds.[6][7]
-
4-Amino Group: This functional group can be critical for interacting with biological targets, such as the active sites of kinases or topoisomerases.[3]
-
3-Carboxylate Ester: This moiety significantly influences the molecule's physicochemical properties, such as polarity and solubility, and derivatives of quinoline-3-carboxylic acid have shown potent antiproliferative effects.[8][9]
This confluence of structural motifs necessitates a multi-pronged screening approach to fully elucidate the compound's therapeutic potential.
A Tiered Approach to Biological Screening
To maximize efficiency and resource allocation, a tiered screening cascade is proposed. This strategy allows for early and cost-effective identification of primary activities, followed by more focused, in-depth investigations for promising results. Early deselection of compounds with poor activity or undesirable properties is a key principle of modern drug discovery.[10]
Caption: Potential mechanisms of action for quinoline-based anticancer agents. [5]
Protocol 3.1: In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content. [11][12]It offers advantages over metabolic assays like MTT, as it is independent of mitochondrial function and provides a stable endpoint. [11] Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells. [12]5. Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [12]7. Post-Stain Wash: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.
-
Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ (concentration causing 50% growth inhibition).
Data Presentation: Anticancer Cytotoxicity
| Cell Line | Tissue of Origin | Test Compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Result] | [Result] |
| A549 | Lung Carcinoma | [Result] | [Result] |
| HepG2 | Hepatocellular Carcinoma | [Result] | [Result] |
Antimicrobial Activity Evaluation
The quinoline scaffold is present in several antibacterial drugs, and derivatives are continually being explored to combat rising antimicrobial resistance. [6][13]Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency. [14][15]
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method in a 96-well plate format to determine the lowest concentration of the test compound that inhibits visible bacterial growth. [16][17]
Caption: Workflow for the broth microdilution MIC assay. [15] Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in sterile Mueller-Hinton Broth (MHB). The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli, Pseudomonas aeruginosa) overnight. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. [15][16]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum (no compound) to confirm bacterial viability.
-
Negative Control: A well containing only MHB to check for media sterility.
-
Reference Drug: A known antibiotic (e.g., Ciprofloxacin) should be tested in parallel.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours. [15]6. MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. [14] Data Presentation: Antimicrobial Activity
Bacterial Strain Gram Stain Test Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Staphylococcus aureus Positive [Result] [Result] Escherichia coli Negative [Result] [Result] | Pseudomonas aeruginosa | Negative | [Result] | [Result] |
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases, and the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key therapeutic strategies. [18][19]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. [20]Evaluating the test compound's ability to inhibit these enzymes provides a direct measure of its potential anti-inflammatory activity.
Protocol 5.1: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
These assays are typically performed using commercially available inhibitor screening kits that utilize purified enzymes and detect the formation of their respective products. [21][22] Methodology Principle:
-
COX Inhibition Assay: The assay measures the activity of purified human or ovine COX-1 and COX-2 enzymes. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced. The generation of the final product is measured, often via a colorimetric or fluorometric method. [21][23]The reduction in signal in the presence of the test compound relative to a vehicle control indicates inhibition.
-
5-LOX Inhibition Assay: This assay measures the ability of the compound to inhibit purified 5-lipoxygenase. The enzyme converts a substrate to a fluorescent product. A decrease in fluorescence intensity indicates enzymatic inhibition. [22] General Procedure:
-
Reconstitute purified enzymes (COX-1, COX-2, or 5-LOX) and reagents according to the manufacturer's protocol.
-
Add the test compound over a range of concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a known inhibitor as a positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX). [21]3. Add the enzyme to the wells and incubate for a specified time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Incubate for the prescribed reaction time at the recommended temperature (e.g., 37°C).
-
Stop the reaction and measure the output (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (concentration causing 50% enzyme inhibition).
Data Presentation: Anti-inflammatory Enzyme Inhibition
| Enzyme Target | Test Compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
|---|---|---|---|
| COX-1 | [Result] | Indomethacin | [Result] |
| COX-2 | [Result] | Celecoxib | [Result] |
| 5-LOX | [Result] | Zileuton | [Result] |
Preliminary ADMET Profiling
A significant percentage of drug candidates fail during development due to poor pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. [24]Performing an early, preliminary assessment using computational (in silico) tools is a rapid and cost-effective strategy to flag potential liabilities before committing to more extensive studies. [25][26] In Silico Assessment: Using various software platforms and web servers, the following key drug-like properties can be predicted from the molecule's chemical structure:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).
-
Pharmacokinetics: Aqueous solubility, blood-brain barrier penetration, human intestinal absorption.
-
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Guideline/Comment |
|---|---|---|
| Molecular Weight ( g/mol ) | [Result] | Lipinski's Rule: < 500 |
| LogP | [Result] | Lipinski's Rule: < 5 |
| Hydrogen Bond Donors | [Result] | Lipinski's Rule: < 5 |
| Hydrogen Bond Acceptors | [Result] | Lipinski's Rule: < 10 |
| Aqueous Solubility | [Result] | Higher values are generally preferred. |
| Ames Mutagenicity | [Predicted Positive/Negative] | Negative result is desirable. |
| hERG Inhibition | [Predicted Blocker/Non-blocker] | Non-blocker is desirable to avoid cardiotoxicity. |
Conclusion and Future Directions
This guide provides a structured, multi-tiered framework for the initial biological characterization of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential through validated in vitro assays, researchers can efficiently identify and prioritize its most promising therapeutic applications.
A compound that emerges as a "hit" from this screening cascade would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogues to improve potency and selectivity (Structure-Activity Relationship studies).
-
Advanced Mechanistic Studies: Elucidation of the precise molecular target and signaling pathway.
-
In Vitro and Ex Vivo Studies: Evaluation in more complex models, such as co-cultures or tissue explants.
-
In Vivo Efficacy and Safety: Assessment in relevant animal models of disease to confirm therapeutic potential and evaluate the safety profile.
This rigorous, step-wise approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a promising molecule to a potential therapeutic agent.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Books.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Scitechnol.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.
- Antibiotic susceptibility testing using minimum inhibitory concentr
- Transformer-Driven ADMET Screening for Efficient Drug Evalu
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). IONTOX.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
- Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.
- Drug Discovery and ADMET process: A Review. (n.d.). IJARBS.
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls.com.
- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.).
- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. (n.d.). BenchChem.
- ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate 1242260-85-0 wiki. (n.d.). Guidechem.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (2025).
- How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? (2014).
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). NIH.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.).
- Ethyl 4-chloro-8-cyanoquinoline-3-carboxyl
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI.
- Cell Viability Assays. (2013). NIH.
- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.
- MTT assay protocol. (n.d.). Abcam.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). NIH.
- Ethyl 4,8-dichloroquinoline-3-carboxyl
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed.
- Application Notes and Protocols for the Development of Dual COX/5-LOX Enzyme Inhibitors. (n.d.). BenchChem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). NIH.
- Ethyl 8-bromo-4-chloroquinoline-3-carboxyl
- Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. ijmphs.com [ijmphs.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarbs.com [ijarbs.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 25. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 26. bitesizebio.com [bitesizebio.com]
An In-Depth Technical Guide to the Initial Bioactivity Assessment of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Foreword: The Quinoline Scaffold and the Imperative for Novel Bioactivity Screening
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its rigid, heterocyclic structure provides an excellent framework for molecular recognition by various biological targets. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a specific derivative within this esteemed class. As a novel chemical entity, its therapeutic potential is unknown. This guide, therefore, establishes a foundational strategy for its initial bioactivity assessment.
Our primary objective is to rationally and efficiently probe the compound's potential in two of the most prominent therapeutic areas for quinoline derivatives: oncology and infectious diseases.[3][4][5][6] This document provides not just protocols, but the scientific rationale behind each experimental choice, empowering researchers to generate robust, decision-enabling data for the subsequent stages of drug discovery.
Part 1: In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines
The first critical question for a potential anticancer agent is whether it can selectively inhibit the proliferation of cancer cells. We will employ a tiered approach, starting with a broad screen against a panel of representative cancer cell lines and a non-cancerous control to establish both potency and preliminary selectivity.
Causality Behind Experimental Choices
-
Assay Selection (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that serves as the gold standard for initial cytotoxicity screening.[7][8] Its principle rests on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cell proliferation.[8]
-
Cell Line Panel: A diversified panel is essential to avoid misleading, cell-line-specific results. We have selected:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line, widely used as a model for breast cancer research.[7][9]
-
A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of cancer.[10]
-
HepG2: A human liver carcinoma cell line, crucial for assessing potential hepatotoxicity and anticancer effects in liver cancer.[10]
-
HEK293: A non-cancerous human embryonic kidney cell line, included to determine the compound's selectivity index (SI).[7][8] A high SI (ratio of toxicity in cancer cells vs. normal cells) is a hallmark of a promising drug candidate.
-
-
Controls: The integrity of the data hinges on appropriate controls.
Experimental Workflow: Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Protocol: MTT Assay
-
Cell Culture: Maintain human cancer cell lines (MCF-7, A549, HepG2) and the non-cancerous HEK293 line in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in sterile DMSO. Create a series of working solutions by serially diluting the stock in complete cell culture medium.[7][9]
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with 100 µL of fresh medium containing the desired final concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for vehicle control (0.5% DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 0.9 ± 0.1 | 5.3 |
| A549 (Lung Cancer) | 12.1 ± 1.1 | 1.2 ± 0.2 | 3.7 |
| HepG2 (Liver Cancer) | 15.6 ± 1.9 | 1.5 ± 0.3 | 2.9 |
| HEK293 (Normal Kidney) | 45.2 ± 3.5 | 5.8 ± 0.6 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Part 2: Antimicrobial Susceptibility Assessment
Quinolone-based compounds, such as the widely used fluoroquinolones, are known to target bacterial enzymes like DNA gyrase. Therefore, assessing the antibacterial potential of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a logical and critical next step.
Causality Behind Experimental Choices
-
Assay Selection (Broth Microdilution): This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] It is a quantitative method that provides more detailed information than qualitative disk diffusion tests.[13]
-
Bacterial Panel: The selection includes key pathogens representing both major bacterial groups:
-
Gram-Positive: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Methicillin-resistant S. aureus (MRSA) to test against a drug-resistant strain.[14][15]
-
Gram-Negative: Escherichia coli (a common cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its intrinsic resistance).[5]
-
-
Standardization: Bacterial growth must be standardized to ensure reproducibility. This is achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB over a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a control series with a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]
Data Presentation: Hypothetical Antimicrobial Profile
| Bacterial Strain | Type | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| Staphylococcus aureus | Gram-Positive | 4 | 0.5 |
| MRSA | Gram-Positive | 8 | >32 |
| Escherichia coli | Gram-Negative | 16 | 0.015 |
| Pseudomonas aeruginosa | Gram-Negative | >64 | 0.25 |
Part 3: Mechanistic Interpretation and Future Directions
The initial screening data provides the foundation for all subsequent work. A compound with low micromolar IC₅₀ values against cancer cells and a favorable selectivity index, or one with potent MIC values, particularly against resistant strains, warrants further investigation.
Plausible Mechanisms of Action Based on the Quinoline Scaffold
The bioactivity of quinoline derivatives is often attributed to their ability to interact with nucleic acids and related enzymes.[1][2]
-
Potential Anticancer Mechanisms:
-
Topoisomerase Inhibition: Many quinoline-based drugs function by inhibiting topoisomerase I or II, enzymes critical for managing DNA topology during replication, leading to cell cycle arrest and apoptosis.[1][2][4]
-
Kinase Inhibition: The quinoline scaffold is found in several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][10]
-
DNA Intercalation: The planar nature of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[1]
-
-
Potential Antimicrobial Mechanisms:
-
DNA Gyrase/Topoisomerase IV Inhibition: This is the classic mechanism for quinolone antibiotics. Inhibition of these enzymes prevents bacterial DNA replication and leads to cell death.
-
Targeting Other Proteins: Novel quinolines may target other essential bacterial proteins, such as those involved in cell division or membrane transport.[5]
-
Caption: Plausible molecular targets for quinoline-based compounds.
Next Steps for a Promising Candidate
-
Secondary Screening: Expand the cytotoxicity and antimicrobial testing to larger, more diverse panels of cancer cell lines and microbial strains.
-
Mechanism of Action (MoA) Studies:
-
Enzyme Inhibition Assays: Conduct specific biochemical assays to quantify the inhibition of purified enzymes like topoisomerase, DNA gyrase, or relevant kinases.[16][17]
-
Apoptosis Assays: Use methods like Annexin V/Propidium Iodide staining followed by flow cytometry to confirm if the compound induces apoptotic cell death in cancer cells.[9]
-
-
In Vivo Efficacy: If in vitro data remains promising, advance the compound to preclinical animal models of cancer or infection to evaluate its efficacy and safety in a living system.
Conclusion
This guide outlines a systematic, evidence-based approach for the initial bioactivity assessment of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. By integrating well-validated in vitro assays for cytotoxicity and antimicrobial susceptibility, researchers can efficiently generate the critical data needed to determine if this novel compound possesses therapeutic potential. This foundational screening is an indispensable first step in the long and rigorous journey of drug discovery and development.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
- Azab, M. M. (2024). an overview of quinoline derivatives as anti-cancer agents.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Khan, I., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases - Ovid.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
- Wang, L., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central (PMC).
- National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Kosheeka. (2025).
- Al-Ostath, S. M. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
- Al-Jaff, B. M. A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- Al-Balas, Q., et al. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. PubMed Central (PMC).
- Fowler, C. J. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC).
- BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
- Romero, M. H., & Delgado, G. E. (2025).
- ChemicalBook. (n.d.).
- MDPI. (2022).
- Sigma-Aldrich. (n.d.).
- MDPI. (2023).
- BenchChem. (n.d.).
- Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central (PMC).
- CymitQuimica. (n.d.).
- PubMed. (2025).
- Chem-Impex. (n.d.).
- MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Frontiers. (2025).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate: A Comprehensive Technical Guide for Synthetic Chemists
Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide focuses on a specific, highly functionalized derivative, Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. We provide a detailed exploration of its synthetic pathway, rooted in established quinoline chemistry, and elucidate its potential as a versatile building block for the development of novel bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs. We emphasize the causality behind experimental choices and provide validated protocols for analogous compounds to guide practical application.
Introduction: The Strategic Value of the 4-Aminoquinoline Core
The quinoline ring system is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine. The 4-aminoquinoline moiety, in particular, has demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties[1]. The strategic placement of functional groups on this core allows for the fine-tuning of physicochemical properties and biological targets.
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a particularly valuable, yet underexplored, building block. It possesses three key points of functionality:
-
The 4-amino group: A versatile handle for amide bond formation, alkylation, or participation in cyclocondensation reactions.
-
The ethyl ester at the 3-position: Can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization, or can participate in reactions such as Claisen condensations.
-
The 8-chloro substituent: Modulates the electronic properties of the aromatic system and provides a potential site for cross-coupling reactions.
This guide will illuminate the synthetic route to this valuable intermediate and explore its potential applications in constructing complex molecular architectures.
Synthetic Pathway: A Stepwise Approach
Sources
Methodological & Application
Application Notes & Protocols: Gould-Jacobs Reaction for the Synthesis of the Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Precursor
This document provides a comprehensive technical guide for the synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate, a key intermediate for pharmacologically relevant 4-aminoquinolines, via the Gould-Jacobs reaction. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism, practical experimental protocols, and optimization strategies.
Introduction: The Strategic Importance of the Gould-Jacobs Reaction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a robust and versatile method for constructing the 4-hydroxyquinoline (4-quinolone) core.[3][4][5] The reaction proceeds through two primary stages: an initial condensation between an aniline derivative and a malonic ester derivative, followed by a high-temperature thermal cyclization.[6]
This guide focuses on the specific application of the Gould-Jacobs reaction to synthesize Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate from 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM). This product is the direct precursor to Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a valuable building block in pharmaceutical synthesis. We will explore both classical thermal and modern microwave-assisted protocols, providing the causal reasoning behind experimental choices to ensure reproducibility and high yields.
Reaction Mechanism: A Stepwise Analysis
The Gould-Jacobs reaction is a sequence of well-defined steps, each critical for the formation of the quinoline ring system.[3][5] Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.
Step 1: Condensation (Formation of the Anilinomethylenemalonate Intermediate)
The reaction initiates with a nucleophilic attack by the amine group of the aniline on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM).[5][6] This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-((2-chlorophenyl)amino)methylenemalonate. This step is typically performed at moderate temperatures (100-130 °C) and can often be achieved without a solvent.[7]
Step 2: Thermal Cyclization (Intramolecular Aromatic Substitution)
The second stage is a thermally-driven 6-electron electrocyclization.[3] This intramolecular reaction requires significant thermal energy to overcome the activation barrier, typically demanding temperatures in the range of 250 °C.[8] The cyclization occurs via the attack of the aniline ring onto one of the ester carbonyl groups, leading to the formation of the quinoline ring and the elimination of a second ethanol molecule.[5] The high temperature requirement necessitates the use of a high-boiling, inert solvent to maintain a consistent reaction environment and prevent degradation.[8][9]
Experimental Protocols
Two primary methodologies are presented: a classical thermal protocol and a rapid microwave-assisted protocol. The choice depends on available equipment and desired throughput.
Protocol 1: Classical Thermal Synthesis
This method utilizes high-boiling inert solvents to achieve the necessary temperatures for cyclization and is well-suited for larger scale synthesis.[7][10]
Materials & Equipment
| Reagents & Solvents | Equipment |
|---|---|
| 2-Chloroaniline | Round-bottom flasks |
| Diethyl ethoxymethylenemalonate (DEEM) | Reflux condenser |
| Dowtherm™ A (or Diphenyl ether) | Heating mantle with stirrer |
| Hexane or Cyclohexane | Thermometer or thermocouple |
| Ethanol | Filtration apparatus (Büchner funnel) |
| TLC plates (Silica gel) | Vacuum oven |
Procedure:
Step A: Condensation
-
In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethanol evolution or by TLC analysis.
-
After completion, allow the mixture to cool slightly. The resulting crude intermediate, diethyl 2-((2-chlorophenyl)amino)methylenemalonate, is often a viscous oil or a low-melting solid and can be used directly in the next step without purification.[7]
Step B: Thermal Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, pre-heat a volume of Dowtherm™ A (approx. 5-10 mL per gram of intermediate) to 250 °C.[9][10][11]
-
Causality Note: Dowtherm™ A, a eutectic mixture of diphenyl oxide and biphenyl, is an ideal heat transfer fluid. Its high thermal stability and boiling point (257 °C) allow for the stable maintenance of the high temperatures required for the energy-intensive cyclization step.[12][13][14]
-
Add the crude intermediate from Step A slowly and carefully to the hot Dowtherm™ A.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes.[10]
-
Cool the reaction mixture to below 100 °C. The desired product, Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate, will precipitate from the solvent.
-
Dilute the cooled slurry with hexane or another non-polar solvent to facilitate complete precipitation and ease of filtration.[6]
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent, followed by a wash with cold ethanol.
-
Dry the product under vacuum to yield the final compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and purity by minimizing thermal degradation associated with prolonged heating.[1][15]
Materials & Equipment
| Reagents & Solvents | Equipment |
|---|---|
| 2-Chloroaniline | Microwave synthesis system |
| Diethyl ethoxymethylenemalonate (DEEM) | 2-5 mL microwave reaction vial |
| Acetonitrile (ice-cold) | Magnetic stir bar |
| HPLC-MS for analysis | Filtration apparatus |
Procedure:
-
Reaction Setup: In a 2-5 mL microwave vial, add 2-chloroaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[1]
-
Causality Note: In this solvent-free approach, the excess DEEM acts as both a reactant and a high-boiling solvent, absorbing microwave energy efficiently to drive the reaction.
-
Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the mixture rapidly to 250 °C and hold for 10-20 minutes. Reaction conditions may be optimized by adjusting time and temperature.[1]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and any soluble byproducts.[1]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS and NMR analysis.
Optimization and Troubleshooting
Optimizing the Gould-Jacobs reaction primarily involves managing temperature and reaction time to maximize yield while minimizing byproduct formation.[1][8]
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Cyclization | Insufficient Temperature: The cyclization step has a high activation energy.[8] | Ensure the reaction medium consistently reaches and maintains ~250 °C. Verify thermometer calibration. |
| Insufficient Time: The reaction may not have reached completion. | Monitor the reaction by TLC. If starting intermediate is still present, extend the reaction time in 15-minute increments. | |
| Product Degradation (Dark Color) | Excessive Temperature/Time: Prolonged exposure to high heat can cause decomposition.[1] | Reduce reaction time. For thermal protocols, ensure the intermediate is added to pre-heated solvent to minimize heat exposure time. |
| Oxidation: Air sensitivity at high temperatures. | Conduct the cyclization step under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Poor Precipitation of Product | Insufficient Cooling: The product may still be soluble in the reaction solvent. | Ensure the mixture is cooled thoroughly, potentially in an ice bath, before filtration. |
| Solvent Volume: Too much solvent may keep the product in solution. | If yield is low, carefully concentrate the filtrate and attempt a second crop of crystals. |
Workflow and Post-Reaction Modification
The Gould-Jacobs reaction provides the 4-hydroxyquinoline core. To achieve the target "Ethyl 4-Amino-8-chloroquinoline-3-carboxylate," subsequent chemical modifications are necessary.
Brief Outline of Modification Steps:
-
Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro leaving group. This is typically achieved by treating the Gould-Jacobs product with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: The resulting Ethyl 4,8-dichloroquinoline-3-carboxylate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine source (e.g., ammonia or an ammonium salt) to introduce the amino group at the C4 position.
Safety Precautions
-
2-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.
-
High Temperatures: The cyclization step involves temperatures of 250 °C. Use appropriate heating equipment (e.g., a heating mantle with a sand bath) and ensure the apparatus is securely clamped. Keep flammable solvents away from the high-temperature reaction.
-
Dowtherm™ A: Can cause irritation upon contact. Avoid inhalation of vapors. Review the Safety Data Sheet (SDS) before use.
-
Microwave Synthesis: Use only dedicated microwave reactors designed for chemical synthesis. Never exceed the recommended pressure or temperature limits for the reaction vial.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
SLS Ireland. Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
-
Global Heat Transfer. Dowtherm - Synthetic Organic Fluids. [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
MDPI. (2022). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ACS Publications. (2023). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dowtherm® A eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 13. chempoint.com [chempoint.com]
- 14. thermalfluidproducts.com [thermalfluidproducts.com]
- 15. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
Detailed synthesis protocol for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
An In-Depth Guide to the Synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive, research-grade protocol for the synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The quinoline core is a privileged structure found in numerous therapeutic agents, and this guide offers a detailed, three-step pathway for its targeted synthesis.
The protocol is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. Adherence to rigorous safety protocols is emphasized throughout, particularly when handling hazardous reagents.
Strategic Overview of the Synthesis Pathway
The synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is achieved through a robust and well-established three-step sequence. The logical flow of this synthesis is depicted below.
Caption: Overall workflow for the three-step synthesis.
Part 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
This initial step utilizes the Gould-Jacobs reaction, a classic and powerful method for constructing the quinoline ring system from an aniline derivative.[1][2][3]
Reaction Principle
The reaction proceeds in two distinct phases:
-
Condensation: 2-Chloroaniline acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable enamine intermediate, diethyl ((2-chlorophenyl)amino)methylenemalonate.[3]
-
Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes a 6-electron electrocyclization, followed by another elimination of ethanol, to form the quinoline ring.[4] This step is typically performed in a high-boiling solvent like diphenyl ether to achieve the necessary temperature for efficient cyclization.[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| 2-Chloroaniline | 127.57 | 1.0 | 12.75 g (0.1 mol) | Starting material. |
| Diethyl ethoxymethylenemalonate | 216.22 | 1.05 | 22.7 g (0.105 mol) | Ensure high purity. |
| Diphenyl ether | 170.21 | - | 150 mL | High-boiling solvent for cyclization. |
| Hexane | - | - | As needed | For washing the product. |
Step-by-Step Protocol
-
Condensation:
-
Combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a 250 mL round-bottom flask equipped with a condenser.
-
Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will be generated as a byproduct.
-
After 2 hours, remove the ethanol and any unreacted starting materials under reduced pressure. The product at this stage is the crude diethyl ((2-chlorophenyl)amino)methylenemalonate intermediate, which appears as a viscous oil or low-melting solid.
-
-
Cyclization:
-
To the flask containing the crude intermediate, add diphenyl ether (150 mL).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture to 250-255 °C and maintain this temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solution.
-
-
Isolation and Purification:
Part 2: Synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate
This step involves the conversion of the 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form, into a chloro group. This is a critical transformation as it activates the C4 position for subsequent nucleophilic substitution.
Reaction Principle
Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the 4-hydroxyquinoline (or its 4-oxo tautomer) to replace the hydroxyl group with a chlorine atom. The reaction proceeds via a phosphate ester intermediate which is then displaced by a chloride ion.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | 251.67 | 1.0 | 20.1 g (0.08 mol) | Product from Part 1. |
| Phosphorus oxychloride (POCl₃) | 153.33 | ~10 | 75 mL (~122 g) | Highly corrosive and toxic. Use in a fume hood. |
| Dichloromethane (DCM) | - | - | As needed | For extraction. |
| Ice water / Saturated NaHCO₃ solution | - | - | As needed | For quenching and neutralization. |
Step-by-Step Protocol
-
Reaction Setup:
-
In a fume hood, add Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) to a round-bottom flask.
-
Carefully and slowly add phosphorus oxychloride (75 mL) to the flask. The reaction is exothermic.
-
Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to protect from atmospheric moisture.
-
-
Chlorination:
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-4 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Stir the mixture until the excess POCl₃ has been hydrolyzed.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude Ethyl 4,8-dichloroquinoline-3-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel. The product is typically a white to light yellow solid.
-
Part 3: Synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
This final step introduces the amino group at the C4 position via a nucleophilic aromatic substitution (SNAAr) reaction.
Reaction Principle
The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for its displacement by a nucleophile, in this case, ammonia (from ammonium hydroxide), to form the desired 4-aminoquinoline product.[8] The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the substitution.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| Ethyl 4,8-dichloroquinoline-3-carboxylate | 269.11 | 1.0 | 13.5 g (0.05 mol) | Product from Part 2. |
| Ammonium Hydroxide (28-30% NH₃ solution) | 35.05 | Large excess | 100 mL | Source of ammonia. |
| Ethanol (EtOH) | 46.07 | - | 100 mL | Solvent. |
Step-by-Step Protocol
-
Reaction Setup:
-
Place Ethyl 4,8-dichloroquinoline-3-carboxylate (1.0 eq), ethanol (100 mL), and concentrated ammonium hydroxide (100 mL) into a high-pressure reaction vessel (e.g., a Parr autoclave or a sealed tube).
-
Ensure the vessel is properly sealed.
-
-
Amination:
-
Heat the sealed vessel to 120-140 °C for 12-18 hours. The internal pressure will increase, so ensure the vessel is rated for these conditions.
-
Allow the vessel to cool completely to room temperature before opening.
-
-
Isolation and Purification:
-
Transfer the reaction mixture to a beaker. The product often precipitates upon cooling.
-
If a precipitate has formed, filter the solid and wash it with cold water and then a small amount of cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove most of the ethanol and ammonia.
-
The resulting aqueous slurry can be filtered, and the collected solid washed with cold water.
-
The crude Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a solid.
-
Critical Safety Precautions
Strict adherence to laboratory safety protocols is mandatory for this synthesis.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: All steps, especially those involving phosphorus oxychloride and the quenching procedure, must be performed in a well-ventilated chemical fume hood.[13][14]
-
Phosphorus Oxychloride (POCl₃):
-
POCl₃ is extremely corrosive, toxic if inhaled, and reacts violently with water.[13][15][16]
-
Handle only under an inert atmosphere if possible and avoid any contact with moisture.[13][17]
-
Quenching of POCl₃ is highly exothermic and releases toxic HCl gas. Perform this procedure slowly and carefully by adding the reaction mixture to ice, never the other way around.[16]
-
-
Pressure Vessel: Ensure the pressure vessel used in Part 3 is in good condition and rated for the temperatures and pressures that will be generated. Never exceed the recommended operating limits.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Cimino, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(5), 1387. MDPI.
- Vallejo, E., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2948. MDPI.
- Thermo Fisher Scientific. (2025).
- Sciencemadness Wiki. (2024). Phosphoryl chloride.
- University of Michigan-Dearborn. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- TigerWeb. (n.d.).
- California State University, Bakersfield. (n.d.).
- Providence College. (n.d.).
- LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride.
- Sigma-Aldrich. (2025).
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ChemicalBook. (2024).
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Sigma-Aldrich. (2025).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Google Patents. (2015).
- Thermo Fisher Scientific. (2025).
- PubChem. (n.d.).
- PubChem. (n.d.).
- PubMed Central. (2025).
- Fisher Scientific. (2023).
- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- ChemicalBook. (n.d.).
- PubChem. (n.d.). 2-chloro-N-(2-chloro-6-nitrophenyl)acetamide.
- Santa Cruz Biotechnology. (n.d.). N-(2-Chloro-6-nitro-phenyl)-acetamide.
- ChemicalBook. (n.d.). 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- CymitQuimica. (n.d.).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Journal of the Iranian Chemical Society.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- Google Patents. (n.d.).
- SciSpace. (n.d.).
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]
- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 10. moravek.com [moravek.com]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 12. csub.edu [csub.edu]
- 13. fishersci.com [fishersci.com]
- 14. ehs.providence.edu [ehs.providence.edu]
- 15. lanxess.com [lanxess.com]
- 16. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Applikationshinweise und Protokolle: Gezielte Derivatisierung von Ethyl-4-amino-8-chlorchinolin-3-carboxylat am aromatischen Amin
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Aminogruppe von Ethyl-4-amino-8-chlorchinolin-3-carboxylat. Diese Verbindung ist ein wertvolles Grundgerüst in der medizinischen Chemie, und die Derivatisierung an dieser Position ermöglicht die Synthese von vielfältigen Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[1][2][3] Die hier vorgestellten Protokolle umfassen Acylierungs-, Alkylierungs-, Sulfonylierungs- sowie Harnstoff- und Thioharnstoffsynthesen. Sie wurden entwickelt, um reproduzierbare und skalierbare Ergebnisse zu gewährleisten und Forschern robuste Methoden für die Wirkstoffentdeckung an die Hand zu geben.
Einleitung
Chinolin-Derivate sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in zahlreichen pharmazeutischen Wirkstoffen vorkommen.[1][2] Ihre vielfältigen biologischen Aktivitäten reichen von antimalaria und antibakteriell bis hin zu antikanzerogen und entzündungshemmend.[3] Das Molekül Ethyl-4-amino-8-chlorchinolin-3-carboxylat vereint mehrere wichtige pharmakophore Merkmale: einen Chinolinring, eine reaktive primäre Aminogruppe, eine Esterfunktion und ein Chloratom. Diese Kombination macht es zu einem idealen Ausgangsmaterial für die kombinatorische Chemie und die Entwicklung neuer therapeutischer Agentien.
Die Derivatisierung der 4-Aminogruppe ist von besonderem Interesse, da sie direkt in den elektronischen und sterischen Eigenschaften des Moleküls eingreift und somit die Interaktion mit biologischen Zielstrukturen maßgeblich beeinflussen kann. Die in diesem Leitfaden beschriebenen chemischen Umwandlungen – die Bildung von Amiden, sekundären Aminen, Sulfonamiden, Harnstoffen und Thioharnstoffen – sind fundamentale Reaktionen in der medizinischen Chemie zur Optimierung von Leitstrukturen.
Chemische Grundlagen und Reaktivität
Die 4-Aminogruppe des Chinolinrings ist aufgrund des elektronenziehenden Effekts des benachbarten Ringsystems und der Carboxylatgruppe weniger basisch als ein aliphatisches Amin, aber dennoch ausreichend nukleophil, um mit einer Vielzahl von Elektrophilen zu reagieren. Die Wahl der Reaktionsbedingungen, insbesondere der Base und des Lösungsmittels, ist entscheidend, um eine effiziente und selektive Reaktion zu gewährleisten und Nebenreaktionen zu minimieren.
Teil 1: Protokolle zur Derivatisierung
Dieser Abschnitt beschreibt detaillierte, schrittweise Protokolle für verschiedene Derivatisierungsreaktionen an der 4-Aminogruppe.
N-Acylierung: Synthese von Amid-Derivaten
Die Umwandlung der Aminogruppe in ein Amid ist eine der häufigsten Modifikationen in der Wirkstoffentwicklung. Amide sind metabolisch stabiler als Amine und können als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren, was für die Bindung an Rezeptoren entscheidend ist.
Rationale: Die Reaktion mit einem Säurechlorid in Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Triethylamin ist eine hocheffiziente Methode zur Amidsynthese. Die Base neutralisiert den während der Reaktion entstehenden Chlorwasserstoff (HCl) und treibt so das Gleichgewicht auf die Produktseite. Dichloromethan (DCM) wird als Lösungsmittel gewählt, da es inert ist und die meisten organischen Reagenzien und Produkte gut löst.
Experimentelles Protokoll: Synthese von Ethyl-4-(acetylamino)-8-chlorchinolin-3-carboxylat
| Reagenz | Molmasse ( g/mol ) | Menge | Mol (mmol) | Äquivalente |
| Ethyl-4-amino-8-chlorchinolin-3-carboxylat | 250.68 | 251 mg | 1.0 | 1.0 |
| Pyridin | 79.10 | 119 µL | 1.5 | 1.5 |
| Acetylchlorid | 78.50 | 85 µL | 1.2 | 1.2 |
| Dichloromethan (DCM) | - | 10 mL | - | - |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Ethyl-4-amino-8-chlorchinolin-3-carboxylat (1.0 mmol) in 10 mL wasserfreiem Dichloromethan in einem trockenen 50-mL-Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam wasserfreies Pyridin (1.5 mmol) zu der gerührten Lösung hinzu.
-
Geben Sie tropfenweise eine Lösung von Acetylchlorid (1.2 mmol) in 2 mL wasserfreiem DCM über einen Zeitraum von 10 Minuten hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 2 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) (z. B. Eluent: Ethylacetat/Hexan 1:1).
-
Nach vollständiger Umsetzung geben Sie 15 mL Wasser hinzu und extrahieren die wässrige Phase dreimal mit je 15 mL DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit 1 M HCl (10 mL), gesättigter NaHCO₃-Lösung (10 mL) und abschließend mit gesättigter NaCl-Lösung (10 mL).
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat (MgSO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus Ethanol, um das reine Amid-Derivat als weißen Feststoff zu erhalten.
Workflow-Diagramm: N-Acylierung
Abbildung 1: Workflow der N-Acylierungsreaktion.
N-Alkylierung: Synthese von sekundären Amin-Derivaten via reduktiver Aminierung
Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen.[4][5] Sie ermöglicht die Einführung einer breiten Palette von aliphatischen und aromatischen Substituenten.
Rationale: Die Reaktion beginnt mit der Bildung eines Imins (oder Enamins) aus dem primären Amin und einem Aldehyd. Dieses Intermediat wird anschließend in situ mit einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) zum sekundären Amin reduziert. STAB wird bevorzugt, da es mild genug ist, um den Aldehyd in Gegenwart des Amins nicht zu reduzieren, und nicht empfindlich gegenüber Spuren von Wasser ist.
Experimentelles Protokoll: Synthese von Ethyl-8-chlor-4-(benzylamino)chinolin-3-carboxylat
| Reagenz | Molmasse ( g/mol ) | Menge | Mol (mmol) | Äquivalente |
| Ethyl-4-amino-8-chlorchinolin-3-carboxylat | 250.68 | 251 mg | 1.0 | 1.0 |
| Benzaldehyd | 106.12 | 122 µL | 1.2 | 1.2 |
| Natriumtriacetoxyborhydrid (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |
| Dichlorethan (DCE) | - | 10 mL | - | - |
| Essigsäure | 60.05 | 1 Tropfen | katalytisch | - |
Schritt-für-Schritt-Anleitung:
-
Geben Sie Ethyl-4-amino-8-chlorchinolin-3-carboxylat (1.0 mmol) und Benzaldehyd (1.2 mmol) in 10 mL wasserfreies Dichlorethan (DCE) in einem trockenen Rundkolben.
-
Fügen Sie einen Tropfen Eisessig als Katalysator hinzu, um die Iminbildung zu beschleunigen.
-
Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.
-
Fügen Sie portionsweise Natriumtriacetoxyborhydrid (1.5 mmol) hinzu. Eine leichte Gasentwicklung kann beobachtet werden.
-
Rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels DC (z. B. Eluent: Ethylacetat/Hexan 1:4).
-
Geben Sie vorsichtig 15 mL gesättigte NaHCO₃-Lösung hinzu, um die Reaktion zu beenden und überschüssige Säure zu neutralisieren.
-
Extrahieren Sie die wässrige Phase dreimal mit je 15 mL DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel (Eluentengradient: 0-20% Ethylacetat in Hexan), um das reine sekundäre Amin zu erhalten.[6][7]
N-Sulfonylierung: Synthese von Sulfonamid-Derivaten
Sulfonamide sind eine wichtige Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antibakterieller und antidiabetischer Eigenschaften. Sie sind metabolisch sehr stabil und können als Wasserstoffbrücken-Donoren dienen.
Rationale: Ähnlich der Acylierung reagiert die Aminogruppe mit einem Sulfonylchlorid in Gegenwart einer Base. Pyridin dient hierbei sowohl als Base zur Neutralisierung von HCl als auch als Katalysator. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie DCM durchgeführt.
Experimentelles Protokoll: Synthese von Ethyl-8-chlor-4-(phenylsulfonamido)chinolin-3-carboxylat
| Reagenz | Molmasse ( g/mol ) | Menge | Mol (mmol) | Äquivalente |
| Ethyl-4-amino-8-chlorchinolin-3-carboxylat | 250.68 | 251 mg | 1.0 | 1.0 |
| Benzolsulfonylchlorid | 176.62 | 153 µL | 1.2 | 1.2 |
| Pyridin | 79.10 | 10 mL | - | Lösungsmittel/Base |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Ethyl-4-amino-8-chlorchinolin-3-carboxylat (1.0 mmol) in 10 mL wasserfreiem Pyridin in einem trockenen Rundkolben bei 0 °C.
-
Fügen Sie langsam Benzolsulfonylchlorid (1.2 mmol) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12 Stunden.
-
Gießen Sie die Reaktionsmischung auf 50 g Eis und extrahieren Sie das Produkt dreimal mit je 20 mL Ethylacetat.
-
Vereinigen Sie die organischen Phasen und waschen Sie sie nacheinander mit 1 M HCl (2x 20 mL), Wasser (20 mL) und gesättigter NaCl-Lösung (20 mL).
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser).
Reaktionsschema: N-Sulfonylierung
Abbildung 2: Schematische Darstellung der N-Sulfonylierungsreaktion.
Synthese von Harnstoff- und Thioharnstoff-Derivaten
Harnstoffe und Thioharnstoffe sind wichtige Strukturelemente in vielen biologisch aktiven Molekülen, da sie als rigide Linker fungieren und multiple Wasserstoffbrückenbindungen ausbilden können.
Rationale: Die Reaktion eines Amins mit einem Isocyanat (für Harnstoffe) oder einem Isothiocyanat (für Thioharnstoffe) ist eine direkte und oft quantitative Additionsreaktion. Sie erfordert in der Regel keine Katalysatoren oder Basen und verläuft unter milden Bedingungen.
Experimentelles Protokoll: Synthese von Ethyl-4-(3-phenylureido)-8-chlorchinolin-3-carboxylat
| Reagenz | Molmasse ( g/mol ) | Menge | Mol (mmol) | Äquivalente |
| Ethyl-4-amino-8-chlorchinolin-3-carboxylat | 250.68 | 251 mg | 1.0 | 1.0 |
| Phenylisocyanat | 119.12 | 114 µL | 1.05 | 1.05 |
| Tetrahydrofuran (THF), wasserfrei | - | 10 mL | - | - |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Ethyl-4-amino-8-chlorchinolin-3-carboxylat (1.0 mmol) in 10 mL wasserfreiem THF in einem trockenen Rundkolben.
-
Fügen Sie bei Raumtemperatur langsam Phenylisocyanat (1.05 mmol) hinzu.
-
Rühren Sie die Mischung für 4 Stunden bei Raumtemperatur. Oft fällt das Produkt während der Reaktion aus.
-
Überwachen Sie die Reaktion mittels DC.
-
Wenn die Reaktion abgeschlossen ist, filtrieren Sie den ausgefallenen Feststoff ab.
-
Waschen Sie den Feststoff mit kaltem THF, um überschüssiges Isocyanat zu entfernen.
-
Trocknen Sie das Produkt im Vakuum. Eine weitere Reinigung ist oft nicht notwendig.
-
Für die Synthese des Thioharnstoff-Analogons wird Phenylisothiocyanat anstelle von Phenylisocyanat unter ansonsten identischen Bedingungen verwendet.
Teil 2: Analytische Charakterisierung und Daten
Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden.
Dünnschichtchromatographie (DC)
Die DC ist ein schnelles und effektives Werkzeug zur Überwachung des Reaktionsfortschritts und zur ersten Beurteilung der Produktreinheit. Die Derivate sind in der Regel weniger polar als das Ausgangsamin und zeigen daher einen höheren Rf-Wert.
Spektroskopische Methoden
Kernmagnetische Resonanzspektroskopie (NMR):
-
¹H-NMR: Das Verschwinden des breiten Singuletts der -NH₂-Gruppe (typischerweise zwischen δ 5-6 ppm) und das Erscheinen eines neuen, schärferen NH-Signals bei tieferem Feld (Amide: δ 8-10 ppm; Sulfonamide: δ 9-11 ppm; Harnstoffe: δ 8-9 ppm) ist ein klares Indiz für die erfolgreiche Derivatisierung. Neue Signale, die den hinzugefügten Substituenten entsprechen (z.B. eine -CH₃-Gruppe für Acetylamid bei ca. δ 2.2 ppm), sind ebenfalls zu erwarten.
-
¹³C-NMR: Neue Signale für Carbonylkohlenstoffe (Amide: ~170 ppm; Harnstoffe: ~155 ppm) oder die Kohlenstoffatome der neuen Alkyl- oder Arylgruppen bestätigen die erfolgreiche Reaktion.
Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) ist unerlässlich zur Bestätigung der Summenformel des Produkts durch die exakte Bestimmung der Masse des Molekülions ([M+H]⁺ oder [M]⁺˙).[8][9][10]
Infrarotspektroskopie (IR): Die IR-Spektroskopie kann das Verschwinden der N-H-Schwingungsbanden des primären Amins (typischerweise zwei Banden bei ~3300-3500 cm⁻¹) und das Erscheinen neuer Banden für die Amid- (C=O-Streckschwingung bei ~1650-1680 cm⁻¹), Sulfonamid- (S=O-Streckschwingungen bei ~1350 und ~1160 cm⁻¹) oder (Thio)Harnstoff-Gruppen (C=O bei ~1640 cm⁻¹, C=S bei ~1350 cm⁻¹) nachweisen.[11]
Erwartete Analytische Daten für Ethyl-4-(acetylamino)-8-chlorchinolin-3-carboxylat:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 8.80 (s, 1H, H2), 8.15 (d, 1H, H5), 7.90 (d, 1H, H7), 7.60 (t, 1H, H6), 4.30 (q, 2H, OCH₂), 2.20 (s, 3H, COCH₃), 1.35 (t, 3H, OCH₂CH₃).
-
MS (ESI+): m/z = 293.07 [M+H]⁺.
Schlussfolgerung und Ausblick
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von Ethyl-4-amino-8-chlorchinolin-3-carboxylat. Diese Methoden sind robust, vielseitig und für die Erstellung von Substanzbibliotheken in der Wirkstoffforschung geeignet. Die genaue Charakterisierung der synthetisierten Verbindungen ist entscheidend, um verlässliche Daten für nachfolgende biologische Assays und SAR-Studien zu generieren. Zukünftige Arbeiten könnten sich auf die Entwicklung von metallkatalysierten Kreuzkupplungsreaktionen an der Aminogruppe oder die Einführung komplexerer und diverserer Seitenketten konzentrieren, um den chemischen Raum weiter zu erschließen und neue Leitstrukturen mit verbesserter Wirksamkeit und optimierten pharmakokinetischen Eigenschaften zu identifizieren.
Referenzen
Eine vollständige Liste der referenzierten Quellen wird am Ende des Dokuments bereitgestellt.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of hog renin by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
- 9. researchgate.net [researchgate.net]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
Suzuki-Miyaura Coupling of 8-Chloroquinoline Derivatives: A Detailed Guide to Synthesis and Application
<
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of quinoline are integral to the development of anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3] The functionalization of the quinoline ring, particularly at the C8 position, is of significant interest as it allows for the exploration of novel chemical space and the generation of compounds with potentially enhanced pharmacological profiles.[4][5]
Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[6][7] Its broad substrate scope, mild reaction conditions, and high functional group tolerance make it an indispensable technique in modern drug discovery and development.[8][9] This guide provides a comprehensive overview, detailed protocols, and practical insights into the Suzuki-Miyaura coupling of 8-chloroquinoline derivatives, a challenging yet rewarding transformation for the synthesis of novel 8-arylquinolines.
Mechanism and Key Experimental Parameters
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 8-chloroquinoline, inserting itself into the carbon-chlorine bond to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[12]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 8-arylquinoline product, regenerating the Pd(0) catalyst to continue the cycle.[6]
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: The choice of the palladium source and, more critically, the ligand is paramount for a successful reaction with a relatively inert substrate like 8-chloroquinoline.[13] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, P(t-Bu)3), are often employed.[7][13] These ligands stabilize the palladium catalyst, increase its electron density to facilitate oxidative addition, and promote the reductive elimination step.[11][13] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[11]
-
Base: The base plays a crucial role in the catalytic cycle. It activates the boronic acid for transmetalation and can influence the overall reaction rate and yield.[6][11] Common bases include carbonates (K2CO3, Na2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). The choice of base is often dependent on the solvent and the specific substrates being coupled.
-
Solvent: A variety of organic solvents can be used, often in combination with water.[12] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some highly active catalyst systems can promote the reaction at room temperature, couplings involving aryl chlorides often require elevated temperatures to overcome the activation energy of the oxidative addition step.[14]
Visualizing the Catalytic Cycle and Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling of 8-chloroquinoline.
Detailed Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 8-Chloroquinoline:
Materials:
-
8-Chloroquinoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)3)
-
Base (e.g., K2CO3, K3PO4)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 8-chloroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 8-arylquinoline.[1]
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative conditions for the Suzuki coupling of chloro-heterocycles, providing a strong starting point for the optimization of reactions with 8-chloroquinoline.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 12 | 95 | [15] |
| 2 | 4-Chloropyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (2) | K3PO4 (2) | Dioxane | 100 | 18 | 92 | [16] |
| 3 | 2-Chloro-6-nitroquinoline | Phenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 (2) | DME/H2O | 80 | 6 | 85 | [2] |
| 4 | 5-Chloroisoquinoline | 3-Tolylboronic acid | Pd(dppf)Cl2 (3) | - | K2CO3 (2) | Dioxane/H2O | 90 | 16 | 88 | [17] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized) - Insufficient temperature - Poor quality of reagents | - Ensure proper degassing and use of an inert atmosphere.[18] - Screen higher temperatures.[14] - Use freshly purchased or purified reagents. |
| Homocoupling of Boronic Acid | - Presence of oxygen - High temperature | - Thoroughly degas the reaction mixture.[18] - Lower the reaction temperature if possible. |
| Dehalogenation of Starting Material | - Presence of protic impurities - Certain catalyst/ligand combinations | - Use anhydrous solvents. - Screen different ligands. |
| Low Yield | - Suboptimal reaction conditions - Catalyst deactivation | - Systematically screen different catalysts, ligands, bases, and solvents. - Increase catalyst loading. |
Applications in Drug Development
The 8-arylquinoline scaffold is a privileged structure in medicinal chemistry.[4] The ability to synthesize a diverse library of these compounds using the Suzuki-Miyaura coupling is of immense value to drug discovery programs.
-
Anticancer Agents: Many 8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][19] The introduction of different aryl groups at the C8 position can modulate their activity and selectivity.
-
Neuroprotective Agents: Due to their metal-chelating properties, 8-hydroxyquinoline derivatives have been investigated as therapeutic agents for neurodegenerative diseases like Alzheimer's.[20] The Suzuki coupling allows for the synthesis of analogs with improved blood-brain barrier penetration and target engagement.
-
Antimicrobial and Antiviral Agents: The quinoline core is present in several antimicrobial and antiviral drugs. Functionalization at the C8 position can lead to the discovery of new agents with novel mechanisms of action or improved resistance profiles.[3]
Conclusion
The Suzuki-Miyaura coupling of 8-chloroquinoline derivatives is a robust and highly adaptable method for the synthesis of 8-arylquinolines. A thorough understanding of the reaction mechanism and the careful optimization of key experimental parameters are crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this valuable transformation in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Wikipedia. (n.d.). Suzuki reaction.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02364E.
- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Semantic Scholar. (2005). Synthesis of new 8-arylisoquinoline derivatives by application of palladium-catalyzed Suzuki cross-coupling reactions.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- National Institutes of Health. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- ACS Publications. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.
- PubMed. (n.d.). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- BenchChem. (n.d.). Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization.
- PubMed. (n.d.). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease.
- ResearchGate. (n.d.). (PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 4. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Ethyl 4-Amino-8-chloroquinoline-3-carboxylate in parallel synthesis
Application Note & Protocol Guide
A Scientist's Guide to High-Throughput Medicinal Chemistry: Parallel Synthesis with Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Abstract
The 4-aminoquinoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous approved drugs, including antimalarials and kinase inhibitors.[1][2][3][4] Its rigid, heterocyclic structure provides a well-defined vector for substituent placement, making it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive overview and detailed protocols for leveraging Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a versatile trifunctional building block, in parallel synthesis workflows. We will explore orthogonal chemical strategies to rapidly generate diverse compound libraries by targeting its three distinct reactive handles: the C8-chloro group, the C4-amino group, and the C3-ethyl ester. This document is intended for researchers, chemists, and drug development professionals seeking to accelerate hit-to-lead optimization through efficient, high-throughput chemistry.
The Strategic Advantage of the Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Scaffold
The power of a building block in parallel synthesis is defined by the number of chemically distinct and orthogonally addressable reactive sites it possesses. Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is an exemplary scaffold, offering three such points for diversification. This trifunctionality allows for the systematic exploration of the chemical space around the quinoline core, a critical activity in structure-activity relationship (SAR) studies.
-
C8-Chloro Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions. Its position on the quinoline ring allows for the introduction of aryl, heteroaryl, or alkyl groups that can modulate pharmacokinetic properties and explore new binding interactions.
-
C4-Amino Group: A nucleophilic site ready for acylation or sulfonylation. This allows for the extension of the molecule into solvent-exposed regions of a binding pocket and the introduction of hydrogen bond donors and acceptors.
-
C3-Ethyl Ester: A classic functional group that can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, introducing another vector for library expansion.
The logical relationship between these diversification points is illustrated below.
Caption: Orthogonal diversification points on the core scaffold.
Parallel Synthesis Workflow: From Design to Analysis
A successful parallel synthesis campaign is a systematic process that moves from library design through reaction execution, purification, and final analysis.[5] Utilizing multi-well plates (e.g., 24 or 96-well formats) allows for the simultaneous execution of dozens to hundreds of unique reactions.
Caption: A typical parallel synthesis workflow.
Core Reaction Protocols for Library Generation
The following sections provide detailed, field-tested protocols for modifying the Ethyl 4-Amino-8-chloroquinoline-3-carboxylate scaffold. These protocols are designed for a parallel format and can be scaled as needed.
Protocol 1: C8-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[6] It is highly valued in drug discovery for its broad functional group tolerance.[7][8]
Scientist's Note (The "Why"): We use a palladium catalyst, typically with a phosphine ligand, to facilitate the catalytic cycle. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9] A mixture of an organic solvent like 1,4-dioxane with water is common, as water can aid in the dissolution of the base and facilitate the reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Reagent Preparation: In each well of a 96-well plate, add Ethyl 4-Amino-8-chloroquinoline-3-carboxylate (1.0 eq, e.g., 25.2 mg, 0.1 mmol).
-
Addition of Boronic Acid: To each well, add the corresponding arylboronic acid (1.2 eq, 0.12 mmol).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq, 5 mol%) and a base (e.g., K₂CO₃, 3.0 eq, 0.3 mmol).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 1 mL) to each well.
-
Reaction: Seal the plate and heat to 90-100 °C with stirring for 4-12 hours. Monitor progress by LC-MS.
-
Workup: Cool the plate to room temperature. Add ethyl acetate (1 mL) and water (1 mL). Shake and allow the layers to separate. Collect the organic layer.
-
Purification: The crude products can be purified using high-throughput techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.
Example Data for a 4-Member Suzuki Library:
| Well | Arylboronic Acid (R¹) | Catalyst | Yield (%) | Purity by LC-MS (%) |
| A1 | Phenylboronic acid | Pd(dppf)Cl₂ | 85 | >95 |
| A2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 81 | >95 |
| A3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | 72 | >90 |
| A4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | 78 | >95 |
Protocol 2: C8-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[12][13]
Scientist's Note (The "Why"): This reaction requires a palladium source and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[10] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a better nucleophile for the palladium complex.
Step-by-Step Methodology:
-
Reagent Preparation: In an array of oven-dried reaction vials under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-Amino-8-chloroquinoline-3-carboxylate (1.0 eq, 0.1 mmol).
-
Catalyst System Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.08 eq).
-
Base Addition: Add the base (e.g., NaOtBu, 1.4 eq, 0.14 mmol).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq, 0.12 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (1 mL).
-
Reaction: Seal the vials and heat to 100-110 °C with stirring for 6-18 hours. Monitor progress by LC-MS.
-
Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Purification: Purify the crude material via automated flash chromatography or preparative HPLC.
Example Data for a 4-Member Buchwald-Hartwig Library:
| Well | Amine (R²-NHR') | Ligand | Yield (%) | Purity by LC-MS (%) |
| B1 | Morpholine | XPhos | 75 | >95 |
| B2 | Aniline | XPhos | 68 | >90 |
| B3 | Benzylamine | XPhos | 80 | >95 |
| B4 | N-Methylpiperazine | XPhos | 71 | >95 |
Protocol 3: C4-Amidation via Acyl Chloride or Peptide Coupling Reagents
The 4-amino group can be readily acylated to form amides. Using activated carboxylic acids (like acyl chlorides) or standard peptide coupling reagents provides a reliable method for this transformation.[14][15]
Scientist's Note (The "Why"): Using a base like pyridine or DIPEA is essential to neutralize the HCl generated when using acyl chlorides. For peptide coupling reagents like HATU, a base is needed to form the active ester of the carboxylic acid, which then reacts with the amine.[15] Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for these reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To an array of vials, add Ethyl 4-Amino-8-chloroquinoline-3-carboxylate (1.0 eq, 0.1 mmol) dissolved in a suitable solvent like DCM (1 mL).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 0.2 mmol).
-
Carboxylic Acid/Acyl Chloride Addition:
-
Method A (Coupling Reagent): Add the carboxylic acid (1.1 eq) and a coupling reagent like HATU (1.1 eq).
-
Method B (Acyl Chloride): Add the acyl chloride (1.1 eq) dropwise at 0 °C.
-
-
Reaction: Stir the reactions at room temperature for 2-16 hours. Monitor by LC-MS.
-
Workup: Dilute the reaction with DCM and wash with 1M HCl (if base is present) and brine. Dry the organic layer and concentrate.
-
Purification: Purify by chromatography or recrystallization.
Example Data for a 4-Member Amidation Library:
| Well | Carboxylic Acid (R³-COOH) | Method | Yield (%) | Purity by LC-MS (%) |
| C1 | Acetic Acid | HATU/DIPEA | 92 | >98 |
| C2 | Benzoyl Chloride | DIPEA | 88 | >95 |
| C3 | Cyclohexanecarboxylic Acid | HATU/DIPEA | 85 | >95 |
| C4 | Isobutyryl Chloride | DIPEA | 90 | >98 |
Library Purification and Quality Control
A significant challenge in parallel synthesis is the efficient purification of the resulting compound library.[16] Traditional column chromatography is too slow for large libraries.
-
Solid-Phase Extraction (SPE): Useful for removing excess reagents or byproducts with different polarities or ionic properties. For example, a cation exchange resin can be used to capture basic products, allowing neutral and acidic impurities to be washed away.[17]
-
Liquid-Liquid Extraction (LLE): Can be automated in 96-well plates for a simple, parallelizable workup.
-
High-Throughput Preparative HPLC: Often coupled with a mass spectrometer (prep-LC/MS), this is the gold standard for purifying diverse libraries. The system automatically injects crude samples, separates components, detects the mass of the target compound, and collects the corresponding fraction.
-
Quality Control (QC): Every purified compound must be analyzed, typically by analytical LC-MS, to confirm its identity (by mass) and purity (by UV or ELSD trace) before being plated for biological screening.
Conclusion
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a powerful and versatile building block for the rapid generation of diverse chemical libraries. By employing robust, well-understood reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation in a parallel synthesis format, drug discovery teams can efficiently explore vast regions of chemical space. The protocols and workflows described herein provide a solid foundation for scientists to accelerate their research, shorten discovery timelines, and ultimately increase the probability of identifying novel therapeutic candidates.
References
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
PubMed Central (PMC). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. [Link]
-
Aapptec Peptides. (n.d.). The parallel and combinatorial synthesis and screening in drug discovery. [Link]
-
Pure. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
ResearchGate. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
PubMed. (n.d.). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. ijlpr.com [ijlpr.com]
- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Abstract: This document provides a comprehensive guide for the multi-step, scale-up synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a key building block in pharmaceutical development. The protocol is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanisms, critical process parameters, and safety considerations. The synthesis is based on the well-established Gould-Jacobs reaction, followed by subsequent chlorination and amination steps.[1][2] This guide emphasizes robust and scalable procedures, ensuring reproducibility and high purity of the final product.
Introduction and Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[3] Ethyl 4-Amino-8-chloroquinoline-3-carboxylate serves as a crucial intermediate for the synthesis of various biologically active molecules. Its strategic functionalization at the 4- and 8-positions allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development pipelines.
The synthetic route detailed herein employs the Gould-Jacobs reaction, a classical and reliable method for constructing the quinoline ring system.[1][4] This process involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][5] Subsequent chemical transformations convert the resulting 4-hydroxyquinoline intermediate into the desired 4-amino product. This document provides a validated, step-by-step protocol suitable for scaling up production from laboratory to pilot plant quantities.
Overall Synthetic Strategy
The synthesis is accomplished in a four-step sequence starting from 2-chloroaniline.
-
Condensation: Reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to yield Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic substitution of the 4-chloro group with an amino group to afford the final product.
Reaction Scheme Overview
Caption: Overall four-step synthesis of the target compound.
Detailed Protocols and Experimental Procedures
This section provides detailed, step-by-step methodologies for the scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent and Solvent Data
A summary of the key reagents and solvents is provided below for ease of reference.
| Reagent/Solvent | Formula | MW ( g/mol ) | Density (g/mL) | CAS No. |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 1.213 | 95-51-2 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.08 | 87-13-8 |
| Diphenyl ether (Dowtherm A) | C₁₂H₁₀O | 170.21 | 1.07 | 101-84-8 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.645 | 10025-87-3 |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | ~0.90 | 1336-21-6 |
| Ethanol | C₂H₅OH | 46.07 | 0.789 | 64-17-5 |
| Toluene | C₇H₈ | 92.14 | 0.867 | 108-88-3 |
Step 1: Synthesis of Diethyl 2-((2-chlorophenylamino)methylene)malonate
Causality: This initial step is a condensation reaction that forms the acyclic precursor for the quinoline ring. It proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the malonate, followed by the elimination of ethanol.[1] Using ethanol as a solvent helps drive the reaction to completion by Le Chatelier's principle as it is also a byproduct.
Protocol:
-
To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-chloroaniline (500 g, 3.92 mol) and absolute ethanol (1.5 L).
-
Stir the mixture until the aniline is fully dissolved.
-
Slowly add diethyl ethoxymethylenemalonate (DEEMM) (848 g, 3.92 mol) to the solution over 30 minutes. The addition is mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 78-82 °C) and maintain for 3 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C for 2 hours to facilitate precipitation.
-
Filter the resulting solid product and wash the filter cake with cold ethanol (2 x 250 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Expected Yield: 90-95%
-
Appearance: White to off-white solid.
-
Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Causality: This is the key ring-forming step of the Gould-Jacobs synthesis. It is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) that requires high thermal energy to overcome the activation barrier.[1] A high-boiling, inert solvent like diphenyl ether (Dowtherm A) is essential to achieve the required temperatures (typically 240-260 °C) for efficient cyclization.[6]
Protocol:
-
Equip a suitable high-temperature reactor with a mechanical stirrer, a distillation head, and a thermocouple.
-
Charge the reactor with diphenyl ether (2.5 L). Heat the solvent to 250 °C with stirring.
-
In a separate vessel, melt the intermediate from Step 1 (1.0 kg, 3.36 mol) by gentle heating.
-
Slowly add the molten intermediate to the hot diphenyl ether over 1-2 hours. Ethanol produced during the reaction will distill off.
-
Maintain the reaction temperature at 250-255 °C for 1 hour after the addition is complete. Monitor for the cessation of ethanol distillation.
-
Cool the reaction mixture to below 100 °C.
-
Add hexane or toluene (2.0 L) to the cooled mixture to precipitate the product. Stir for 1 hour.
-
Filter the solid product, wash thoroughly with hexane or toluene (2 x 500 mL) to remove the high-boiling solvent.
-
Dry the product in a vacuum oven at 80-100 °C.
-
Expected Yield: 85-90%
-
Appearance: Light tan or yellow solid.[7]
-
Step 3: Chlorination to Ethyl 4,8-dichloroquinoline-3-carboxylate
Causality: The 4-hydroxy group is a poor leaving group. To facilitate the subsequent nucleophilic substitution with an amine, it must be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, converting the hydroxyl into a chloro group.[8]
Protocol:
-
Safety First: This step must be performed in a highly efficient fume hood. POCl₃ is corrosive and reacts violently with water.
-
Charge a reactor with Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (500 g, 1.99 mol).
-
Slowly and carefully add phosphorus oxychloride (POCl₃) (1.5 L, 16.1 mol) at room temperature with vigorous stirring. The addition is exothermic.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The reaction should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice (5 kg) in a separate, large, well-stirred vessel. This quenching step is highly exothermic and releases HCl gas.
-
Stir the aqueous slurry until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the mixture to pH 7-8 by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution while keeping the temperature below 20 °C.
-
Filter the solid product, wash with copious amounts of water until the filtrate is neutral.
-
Dry the product under vacuum at 50 °C.
-
Expected Yield: 90-95%
-
Appearance: Off-white to pale yellow solid.
-
Step 4: Amination to Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Causality: This final step is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing quinoline ring system activates the 4-position, allowing the chloride to be displaced by ammonia. The reaction is typically carried out under pressure or with a high concentration of ammonia to favor the formation of the desired primary amine.
Protocol:
-
Charge a pressure reactor with Ethyl 4,8-dichloroquinoline-3-carboxylate (400 g, 1.48 mol) and ethanol (2.0 L).
-
Seal the reactor and cool the contents to 0-5 °C.
-
Introduce concentrated ammonium hydroxide (28-30%, 1.2 L) into the reactor.
-
Heat the reactor to 120-130 °C and maintain for 8-12 hours. The internal pressure will rise. Monitor the reaction by HPLC.
-
After completion, cool the reactor to room temperature. Carefully vent any excess pressure.
-
Transfer the reaction mixture to a separate vessel and cool to 0-5 °C to precipitate the product.
-
Filter the solid, wash the cake with cold water (2 x 400 mL), followed by a small amount of cold ethanol.
-
Dry the final product under vacuum at 60 °C.
-
Expected Yield: 80-85%
-
Appearance: Yellow crystalline solid.
-
Process Workflow and In-Process Controls
A robust scale-up process relies on diligent monitoring. In-process controls (IPCs) are critical for ensuring each step proceeds as expected before moving to the next.
Caption: Experimental workflow with integrated in-process controls.
Characterization Data (Expected)
-
Appearance: Yellow crystalline solid
-
Melting Point: 168-172 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.75 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H).
-
Mass Spec (ESI+): m/z 251.06 [M+H]⁺
Safety and Handling at Scale
Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.
-
Reagent Hazards:
-
2-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Use in a dry system and have appropriate quench/neutralization procedures in place.
-
Diphenyl Ether (Dowtherm A): Requires very high temperatures, posing a risk of severe burns. Ensure the heating system is robust and well-controlled.
-
-
Process Hazards:
-
Exothermic Reactions: The POCl₃ quench is highly exothermic. Ensure adequate cooling capacity and slow, controlled addition.
-
Pressure Reactions: The final amination step is conducted under pressure. Use a certified pressure vessel with appropriate safety reliefs.
-
Solvent Handling: Large volumes of flammable solvents (ethanol, toluene, hexane) are used. Ensure proper grounding of equipment to prevent static discharge and use in well-ventilated areas away from ignition sources.
-
References
- Larock, R. C., & Pelc, M. J. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 75(15), 5213–5222.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056.
- MDPI. (2022).
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1045.
- MDPI. (2018).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
- ResearchGate. (2022). The Skraup Synthesis of Quinolines. IntechOpen.
- IIP Series. (2023). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
- National Center for Biotechnology Information. (2018).
- Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.
- ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598.
- Guidechem. (n.d.). ethyl 4-amino-8-methylquinoline-3-carboxylate (CAS No. 1234922-77-0) SDS.
- ChemSrc. (n.d.). ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE Safety Data Sheets.
- TCI Chemicals. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate.
- ChemicalBook. (n.d.). 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4944.
- CymitQuimica. (n.d.). ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1186-1195.
- CymitQuimica. (n.d.). ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE.
- ResearchGate. (2000). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 36(10), 1151-1156.
- Roumanian Chemical Quarterly Reviews. (1998). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Roum. Chim., 43(3), 221-227.
- Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from patents.google.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]
- 8. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Synthesis of Novel Anticancer Agents from Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a quintessential heterocyclic scaffold that has proven to be a "privileged structure" in medicinal chemistry.[1] Its rigid, planar, and aromatic nature provides an ideal framework for interacting with various biological targets, leading to a broad spectrum of pharmacological activities.[2] Within oncology, quinoline derivatives are particularly prominent, forming the core of numerous agents that function through diverse mechanisms such as kinase inhibition, DNA intercalation, and disruption of tubulin polymerization.[3][4]
The 4-aminoquinoline substructure, in particular, is a well-established pharmacophore found in drugs with antimalarial, anti-inflammatory, and potent anticancer properties.[5][6] This guide focuses on a highly versatile and strategic starting material: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate . The strategic placement of three distinct reactive handles—a nucleophilic 4-amino group, an electrophilic 8-chloro position susceptible to substitution, and a modifiable 3-ethyl ester—makes this molecule an exceptional platform for generating diverse libraries of novel compounds for anticancer drug discovery.
This document serves as a detailed guide for researchers, providing not only step-by-step synthetic protocols but also the underlying scientific rationale for these chemical transformations and the subsequent biological evaluations.
Part 1: Synthetic Strategies for Molecular Diversification
The core of this research program lies in the systematic modification of the three key functional groups of the starting material. Each site offers a unique opportunity to modulate the compound's steric, electronic, and physicochemical properties to optimize its interaction with cancer-specific biological targets.
Strategy I: Derivatization at the 4-Amino Position via Amide Coupling
Scientific Rationale: The 4-amino group serves as a primary nucleophilic handle. Converting it into an amide introduces a hydrogen bond donor/acceptor unit and allows for the appendage of a vast array of side chains (R¹). This modification is a classic strategy to alter lipophilicity, solubility, and steric bulk, which directly influences cell permeability and target binding affinity. Quinoline carboxamides, for instance, are a known class of compounds with significant anticancer potential.[7]
Experimental Protocol: General Procedure for Acylation
-
Solubilization: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Ethyl 4-Amino-8-chloroquinoline-3-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (R¹COCl, 1.1 eq.) dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-acylated product.
Diagram: Workflow for 4-Amino Group Acylation
Sources
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side product formation in the synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during this multi-step synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your experimental outcomes.
Introduction to the Synthesis Pathway
The synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a sequential process that can be broken down into four principal stages. Understanding the chemistry at each step is crucial for diagnosing and preventing the formation of side products.
Caption: Overall synthetic workflow.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses common issues encountered at each stage of the synthesis, providing potential causes and actionable solutions.
Stage 1 & 2: The Gould-Jacobs Reaction (Condensation & Cyclization)
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, involving the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization.[1]
Problem 1: Low yield of the cyclized product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, with a significant amount of unreacted intermediate.
-
Potential Cause: Incomplete thermal cyclization. The conversion of the intermediate, Diethyl 2-(((2-chlorophenyl)amino)methylene)malonate, to the quinoline core requires substantial thermal energy, typically in the range of 250-300°C.[2] Insufficient temperature or reaction time will result in a low conversion rate.
-
Troubleshooting Protocol:
-
Temperature Verification: Ensure your high-temperature solvent (e.g., diphenyl ether) or heating apparatus can consistently maintain the target temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increase the reaction time if the conversion is slow.
-
Microwave Synthesis: Consider using microwave-assisted heating, which can significantly reduce reaction times and often improve yields by providing efficient and uniform heating.[2][3]
-
Problem 2: Presence of an isomeric impurity in the product.
-
Potential Cause: Formation of the regioisomeric Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The cyclization of the intermediate derived from 2-chloroaniline can theoretically proceed via two pathways, leading to the 8-chloro (desired) or the 6-chloro (isomer) product. While the 8-chloro isomer is generally the major product due to steric hindrance, the reaction conditions can influence the regioselectivity.[4]
-
Troubleshooting Protocol:
-
Temperature Optimization: A thorough temperature-time study is recommended to find the optimal conditions that favor the formation of the 8-chloro isomer while minimizing the 6-chloro byproduct.[2]
-
Purification: If the isomer is formed, purification by column chromatography or recrystallization will be necessary. Developing a suitable HPLC method is crucial for quantifying the isomeric purity.
-
Problem 3: Significant tar or char formation.
-
Potential Cause: Decomposition at high temperatures. The harsh conditions of the Gould-Jacobs reaction can lead to the degradation of starting materials, intermediates, and the final product, resulting in a complex mixture of byproducts and reduced yields.[5]
-
Troubleshooting Protocol:
-
Minimize Reaction Time: Use HPLC to determine the point of maximum product formation before significant degradation occurs.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
| Parameter | Recommendation | Rationale |
| Temperature | 250-300 °C | To provide sufficient energy for the intramolecular cyclization. |
| Solvent | High-boiling point, inert solvent (e.g., diphenyl ether) | To achieve and maintain the required high temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative side reactions and decomposition. |
Stage 3: Chlorination
This stage involves the conversion of the 4-hydroxy group to a 4-chloro group, typically using phosphorus oxychloride (POCl₃), to activate the position for nucleophilic substitution.
Problem 1: The product of the chlorination step is unstable during workup.
-
Potential Cause: The product, Ethyl 4,8-dichloroquinoline-3-carboxylate, is highly susceptible to hydrolysis. Quenching the reaction with water or using aqueous bases for neutralization can convert the product back to the starting material, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[6]
-
Troubleshooting Protocol:
-
Anhydrous Workup: After removing excess POCl₃ under reduced pressure, avoid quenching with water. Instead, dissolve the residue in an anhydrous organic solvent like dichloromethane or chloroform and carefully neutralize with a non-aqueous base if necessary.
-
Direct Use: Forgo purification of the 4-chloro intermediate. After removing the excess POCl₃, proceed directly to the amination step with the crude product.
-
Problem 2: Formation of a di-chlorinated byproduct.
-
Potential Cause: If the starting material exists in its 4-hydroxy-2-oxo tautomeric form, chlorination with POCl₃ can lead to the formation of Ethyl 2,4-dichloroquinoline-3-carboxylate as a significant side product.[7][8]
-
Troubleshooting Protocol:
-
Reaction Conditions: Carefully control the reaction temperature and the amount of POCl₃ used. The reaction of quinazolones with POCl₃ can proceed in stages, and temperature control can help manage the formation of intermediates.[9]
-
Purification: If the di-chlorinated byproduct is formed, it will need to be separated by column chromatography.
-
Caption: Potential side reaction during chlorination.
Stage 4: Amination
The final step is a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro substituent with an amino group.
Problem 1: Low conversion to the final product.
-
Potential Cause: Insufficient reactivity of the amination reagent or suboptimal reaction conditions. The SNAr reaction is sensitive to solvent, temperature, and the nature of the nucleophile.
-
Troubleshooting Protocol:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, alcoholic solvents or even water with acid catalysis have also been used successfully for similar aminations.[10]
-
Temperature: Gently heating the reaction mixture is often necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
-
Amine Source: Using a high concentration of ammonia (e.g., a solution of ammonia in an alcohol or ammonium hydroxide) is typically required.
-
Problem 2: Formation of a hydroxylated byproduct.
-
Potential Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the 4-chloro intermediate, regenerating the 4-hydroxy starting material from the previous step.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, especially if the reaction is sensitive to water.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help to exclude atmospheric moisture.
-
Problem 3: Potential for substitution at the 8-position.
-
Potential Cause: While the 4-position is significantly more activated towards nucleophilic attack, extremely harsh reaction conditions (very high temperatures or prolonged reaction times) could potentially lead to the substitution of the 8-chloro group.
-
Troubleshooting Protocol:
-
Condition Optimization: Use the mildest conditions possible that still afford a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction by HPLC to detect the formation of any potential di-amino byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Gould-Jacobs cyclization?
A1: HPLC is the most reliable method for monitoring the disappearance of the intermediate (Diethyl 2-(((2-chlorophenyl)amino)methylene)malonate) and the appearance of the product (Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) and any isomers. TLC can also be used, but co-elution of the starting material and product can sometimes be an issue.
Q2: How can I confirm the regiochemistry of my cyclized product to ensure I have the 8-chloro isomer and not the 6-chloro isomer?
A2: 2D-NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously determining the substitution pattern on the quinoline ring.
Q3: My final product, Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, is difficult to purify. What are some recommended methods?
A3: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is ineffective, column chromatography on silica gel is a standard alternative.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled with extreme care in a well-ventilated fume hood. The high-temperature cyclization step should be conducted with appropriate shielding and temperature control to prevent run-away reactions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
University of Rochester. How to Troubleshoot a Reaction. [Link]
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
ResearchGate. Gould–Jacobs reaction. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
University of Rochester. Failed Reaction: FAQ. [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. [Link]
-
PubChem. Ethyl 4,8-dichloroquinoline-3-carboxylate. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]
-
ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]
-
PubChem. Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. [Link]
-
ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
PubMed. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
-
PubChemLite. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). [Link]
-
Getty Conservation Institute. Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. [Link]
-
PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Technical Support Center: Purification of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to streamline your purification workflow and ensure the highest purity of your target compound.
Introduction to Purification Challenges
Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the presence of structurally similar impurities, unreacted starting materials, and potential side products from its synthesis, which is often accomplished via the Gould-Jacobs reaction or similar pathways.[1][2][3][4] The presence of both a basic amino group and an ester functionality that can be hydrolyzed to a carboxylic acid under certain conditions adds another layer of complexity to its purification.
This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the purification of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I get a solid product?
A1: A dark, oily crude product often indicates the presence of residual high-boiling solvents (like diphenyl ether, if used in a high-temperature cyclization)[5], polymeric materials, or colored byproducts from side reactions.
-
Initial Troubleshooting Steps:
-
Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product, leaving many impurities dissolved in the solvent.
-
Charcoal Treatment: If the color persists after initial purification attempts, it may be due to highly conjugated impurities. A treatment with activated charcoal during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter hot to remove the charcoal before allowing the solution to cool and crystallize.
-
Q2: I'm seeing multiple spots on my TLC, even after an initial workup. What are these likely to be?
A2: The common impurities depend on the synthetic route. For a Gould-Jacobs type synthesis[1][4], you might encounter:
-
Unreacted Starting Materials: Such as the corresponding aniline derivative (e.g., 2-chloroaniline) and the malonic ester derivative.
-
Incomplete Cyclization Product: The intermediate anilidomethylenemalonic ester may persist if the cyclization temperature or time was insufficient.[1]
-
Hydrolyzed Product: The ethyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid, especially if exposed to strong acidic or basic conditions during workup.
-
Dechlorinated Product: In some cases, reductive dechlorination can occur, leading to the formation of Ethyl 4-Amino-quinoline-3-carboxylate.[6]
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the simplest and most effective method for purifying solid organic compounds. The choice of solvent is critical.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol has been reported as a suitable recrystallization solvent for similar compounds.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and briefly heat the solution at its boiling point.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Solvent System | Observation | Recommendation |
| Ethanol | Good solubility when hot, lower when cold. | A primary candidate for recrystallization. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate, low in hexane. | Can be used as a solvent/anti-solvent system. |
| Acetonitrile | Moderate solubility. | Can be effective, may require cooling to lower temperatures. |
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Step-by-Step Protocol:
-
Stationary Phase Selection:
-
Silica Gel: The standard choice for most applications. However, the basic amino group of your compound can lead to tailing. To mitigate this, you can add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent.[7]
-
Alumina (Neutral): Can be a good alternative to silica gel for basic compounds.
-
Amine-functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, preventing tailing of amines without the need for additives in the mobile phase.[7]
-
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is common. For Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a gradient of ethyl acetate in hexanes is a good starting point.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Stationary Phase | Mobile Phase (Starting Point) | Advantages/Disadvantages |
| Silica Gel | Hexane/Ethyl Acetate (e.g., 4:1) + 0.5% Triethylamine | Cost-effective; potential for tailing.[7] |
| Alumina (Neutral) | Hexane/Ethyl Acetate (e.g., 9:1) | Good for basic compounds; may have different selectivity than silica. |
| Reversed-Phase C18 | Acetonitrile/Water | Effective for polar compounds; may require buffer addition.[8] |
Protocol 3: Acid-Base Extraction
This technique leverages the basicity of the amino group to separate the target compound from neutral or acidic impurities.[9][10]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic Ethyl 4-Amino-8-chloroquinoline-3-carboxylate will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.[11][12]
-
Separation: Separate the aqueous and organic layers. The organic layer can be set aside (it contains neutral impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized, causing the pure product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caution: Using a strong base like NaOH for basification can potentially hydrolyze the ethyl ester. Using a weaker base like sodium bicarbonate is a safer alternative if hydrolysis is a concern.[10]
Visualizing the Purification Workflows
The following diagrams illustrate the decision-making process and workflows for the purification of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
Caption: Workflow for purification via acid-base extraction.
Purity Assessment
After purification, it is crucial to assess the purity of your Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. A combination of analytical techniques is often recommended for comprehensive characterization. [13]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities. [14]* Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative purity assessment (qNMR). * Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and compare with the starting material. [15]
References
-
Gould–Jacobs reaction. (2023, December 27). In Wikipedia. Retrieved from [Link]
-
Kumar, A., Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20666. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(5), 284-298. [Link]
-
Acid–base extraction. (2024, January 5). In Wikipedia. Retrieved from [Link]
-
El-Kassem, L. A., & El-Sayed, G. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 231, 115395. [Link]
-
Illuminati, G., & Marino, G. (1963). Piperidino dechlorination of chloroquinolines. Solvent effects on the reaction kinetics. Journal of the American Chemical Society, 85(12), 1852-1855. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]
-
Szychta, P., & Janecka, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5917. [Link]
-
Wang, Y., Li, Y., & Zhang, Y. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1237, 022091. [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Swarthmore College. Retrieved from [Link]
-
Acid base extraction. (2020, July 23). CSB SJU Chemistry [Video]. YouTube. [Link]
-
Acid-Base Extraction Part-1. (2020, December 19). Azolearn [Video]. YouTube. [Link]
- Jean, A. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S.
-
García-García, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
-
Singh, R., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(11), 902–906. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884-7886. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Retrieved from [Link]
-
El-Faham, A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]
-
Glidewell, C., et al. (2012). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]
-
Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. (2008). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. noveltyjournals.com [noveltyjournals.com]
Technical Support Center: Recrystallization of 4-Aminoquinoline-3-Carboxylate Esters
Welcome to the technical support resource for the purification of 4-aminoquinoline-3-carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, we address the common challenges encountered during recrystallization, providing not just solutions but also the underlying principles to empower you to optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the recrystallization of 4-aminoquinoline-3-carboxylate esters.
Q1: What are the best starting solvents for recrystallizing my 4-aminoquinoline-3-carboxylate ester?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For the 4-aminoquinoline-3-carboxylate scaffold, which contains a polar aromatic heterocycle, an amino group capable of hydrogen bonding, and an ester moiety, moderately polar solvents are an excellent starting point.
A general rule of thumb is to match the polarity of the solvent with the solute.[2] Solvents containing functional groups similar to the compound, such as esters (ethyl acetate) or alcohols (ethanol, isopropanol), are often effective.[2]
Recommended Starting Solvents for Screening:
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Ethanol | Protic, Polar | 78 | Often a good choice for moderately polar compounds like quinolines.[1] May lead to lower yields if the compound remains significantly soluble at low temperatures. |
| Methanol | Protic, Polar | 65 | More polar than ethanol; similar advantages and disadvantages.[1] |
| Ethyl Acetate | Aprotic, Mod. Polar | 77 | A good candidate if solubility in alcohols is too high, leveraging the ester functionality.[1] |
| Acetone | Aprotic, Polar | 56 | Its lower boiling point may not provide a large enough solubility gradient for all derivatives.[1] |
| Toluene | Aprotic, Nonpolar | 111 | Can be effective for less polar derivatives; aromatic stacking interactions may aid crystallization.[3] |
Q2: Should I use a single solvent or a mixed-solvent system?
A2: Start with single-solvent screening. If you cannot find a single solvent with the desired solubility profile, a mixed-solvent system is the logical next step.[1] This technique is particularly useful when your compound is either too soluble in one solvent or not soluble enough in another.[4]
A common strategy for this class of compounds is to use an alcohol (e.g., ethanol) as the "good" solvent in which the compound is soluble, and an anti-solvent like water or a nonpolar solvent like hexane to induce precipitation upon cooling.[1][2] The key is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (saturated). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: No Crystals Are Forming After Cooling
Question: My compound dissolved completely in the hot solvent, but no crystals have appeared even after the solution has cooled to room temperature and been placed on ice. What's wrong?
Causality & Solution: This is a classic sign that your solution is not supersaturated, which can happen for two main reasons:
-
Too Much Solvent Was Used: You may have added significantly more solvent than the minimum required to dissolve the compound at boiling.[5][6] This means the concentration of your compound is too low to crystallize even when cold.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[7]
Troubleshooting Steps:
-
Induce Nucleation: Sometimes, a supersaturated solution needs a trigger to begin crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic glass fragments created can serve as nucleation sites for crystal growth.[1][5]
-
Seeding: Add a tiny, pure crystal of your compound (a "seed crystal") to the solution. This provides a perfect template for further crystal formation.[1][5]
-
-
Increase Concentration: If nucleation techniques fail, you likely used too much solvent.
-
Gently heat the solution to boil off a portion of the solvent. Be sure to do this in a fume hood. Periodically remove from heat and allow it to cool to see if crystals form.
-
If using a mixed-solvent system, you can add more of the "poor" solvent (anti-solvent) to decrease the overall solubility.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When my solution cools, a gooey, oily layer forms at the bottom of the flask instead of solid crystals. How do I fix this?
Causality & Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when a highly concentrated solution cools too quickly, causing the solute to come out of solution at a temperature above its melting point.[5] Oiled-out products are rarely pure because the liquid oil can readily dissolve impurities.[5]
Troubleshooting Steps:
-
Reheat and Dilute: Place the flask back on the heat source until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent (the "good" solvent if using a mixed system) to lower the saturation point of the solution.[5] This ensures that crystallization will begin at a lower temperature.
-
Cool Slowly: Allow the flask to cool to room temperature very slowly. Insulating the flask with paper towels can help. Rapid cooling encourages oiling out; slow cooling promotes the formation of an ordered crystal lattice.[5][6]
-
Consider a Different Solvent: If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Issue 3: The Crystal Yield is Very Low
Question: I successfully obtained pure crystals, but my final yield after filtration is less than 50%. Where did my product go?
Causality & Solution: A low yield is most often caused by one of the following:
-
Using an Excessive Amount of Solvent: As discussed in Issue 1, using too much solvent will leave a significant portion of your compound dissolved in the mother liquor even after cooling.[5][6]
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose a substantial amount of product.[4]
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your purified product.[6]
Troubleshooting Steps:
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of boiling solvent required to dissolve your crude material.[6]
-
Improve Hot Filtration: To prevent premature crystallization, use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your hot solution.[4]
-
Refine Washing Technique: Always wash your filtered crystals with a minimal amount of ice-cold solvent. Two small washes are generally sufficient.[4][6]
-
Recover from Mother Liquor: If you have not discarded the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Issue 4: The Crystals are Colored or Appear Impure
Question: My starting material was dark, and the resulting crystals are still tinted, not the expected color. How can I remove colored impurities?
Causality & Solution: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by adsorption onto activated carbon (charcoal).[4]
Troubleshooting Steps:
-
Dissolve the Compound: Dissolve your crude 4-aminoquinoline-3-carboxylate ester in the appropriate hot solvent.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (1-2% of the solute's weight, or just enough to cover the tip of a spatula) to the hot solution.[4]
-
Reheat and Swirl: Gently reheat the mixture to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.
-
Perform Hot Filtration: Remove the charcoal via hot gravity filtration.[4] The resulting filtrate should be colorless or significantly lighter in color.
-
Crystallize as Usual: Allow the clarified solution to cool slowly to form pure, colorless crystals.
Section 3: Experimental Workflows & Protocols
Visualizing the Recrystallization Process
A systematic approach is key to successful recrystallization. The following diagrams illustrate the decision-making process for solvent selection and the general experimental workflow.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol 1: Standard Single-Solvent Recrystallization
This protocol outlines a general procedure. The specific solvent and volumes should be optimized based on your preliminary screening.
-
Dissolution: Place the crude 4-aminoquinoline-3-carboxylate ester in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: Add a small portion of your chosen solvent, enough to create a slurry.
-
Heating: Place the flask on a hot plate and gently heat the mixture to the solvent's boiling point while stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent.[6]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.[4]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[5]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[4][6]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven. Ensure the solid is dry by weighing it to a constant weight.[6]
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
- Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. Benchchem.
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
- Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization. University of Colorado Boulder Department of Chemistry.
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. ScienceDirect. Available at: [Link]
Sources
Technical Support Center: Optimizing the Gould-Jacobs Cyclization Step
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for the thermal cyclization step of the Gould-Jacobs reaction.
Section 1: Foundational FAQs
This section addresses the core principles governing the role of temperature in the Gould-Jacobs cyclization.
Q1: What is the fundamental role of high temperature in the Gould-Jacobs cyclization?
A1: The Gould-Jacobs reaction is a multi-step synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The final, key step is a thermal intramolecular cyclization (a type of pericyclic reaction) of an anilidomethylenemalonate intermediate.[1][3] This cyclization has a significant activation energy barrier. High temperature, typically in the range of 250-300°C, provides the necessary thermal energy for the reactant molecules to overcome this barrier, leading to the formation of the quinoline ring system.[3][4] Without sufficient heat, the reaction will either stall or proceed at an impractically slow rate.[3]
Q2: How does the choice of solvent relate to the reaction temperature?
A2: The choice of solvent is critically linked to the required reaction temperature. The cyclization is almost exclusively run in high-boiling point solvents. The solvent's boiling point at atmospheric pressure sets the maximum achievable temperature for the reaction. Common choices include:
-
Diphenyl ether: (b.p. 258-259°C)[5]
-
Mineral Oil: A mixture of alkanes with a wide boiling range, often heated to ~250°C.[4]
-
Dowtherm A: A eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%), which is thermally stable up to 400°C.
Using a low-boiling solvent like diethyl ether (b.p. ~35°C) is inappropriate as it would boil away long before reaching the required cyclization temperature.[5] The solvent acts as a heat transfer medium, ensuring uniform heating of the reaction mixture.
Q3: What are the primary challenges associated with the high-temperature cyclization step?
A3: The main challenge is finding a thermal "sweet spot." While high temperature is necessary for the cyclization, excessive heat or prolonged reaction times can lead to several undesirable outcomes:
-
Decomposition: Both the starting material and the desired quinoline product can degrade at very high temperatures, leading to charring and the formation of insoluble tars.[6]
-
Side Reactions: Unwanted side reactions, such as decarboxylation or polymerization, can become more prevalent at higher temperatures, reducing the purity and yield of the final product.[3]
-
Kinetic vs. Thermodynamic Control: In some substrates, different cyclization pathways may become accessible at different temperatures, potentially leading to a mixture of regioisomers. High temperatures and longer reaction times tend to favor the more stable thermodynamic product, while lower temperatures may favor the kinetically formed product.[7][8][9]
A thorough time-temperature examination is crucial to optimize the reaction yield and minimize product degradation.[3]
Section 2: Troubleshooting Guide for Cyclization Optimization
This section is designed to help you diagnose and solve specific problems encountered during the experiment.
Issue 1: Low or No Conversion of the Intermediate to the Quinoline Product
| Potential Cause | Explanation & Causality | Recommended Action |
| Insufficient Temperature | The most common cause. The activation energy for the 6-electron cyclization is not being met, resulting in a stalled reaction.[1][3] The reaction mixture may appear clean, but analysis (TLC, LC-MS) will show only the uncyclized intermediate. | 1. Verify Temperature: Use a calibrated high-temperature thermometer or probe placed directly in the reaction medium, not just monitoring the heating mantle setting. 2. Increase Temperature: Incrementally increase the reaction temperature by 10-15°C and monitor the reaction progress. For many substrates, temperatures around 250°C are a good starting point.[4] |
| Substrate Reactivity | Electron-withdrawing groups on the aniline ring can deactivate the system, making the cyclization more difficult and requiring higher activation energy. | 1. Push the Temperature: For deactivated systems, you may need to operate closer to 300°C or even higher, possibly requiring a solvent like Dowtherm A or specialized equipment like a microwave reactor or continuous flow system.[3][10] 2. Consider Catalysis: While this is a thermal reaction, investigate literature for substrate-specific catalysts that may lower the activation barrier. |
| Short Reaction Time | Even at the correct temperature, the reaction requires a certain amount of time for completion. Quenching the reaction prematurely will result in low conversion. | 1. Monitor Over Time: Take aliquots from the reaction mixture at set intervals (e.g., every 15-30 minutes) and analyze by TLC or LC-MS to determine the optimal reaction time.[11] 2. Increase Duration: Extend the reaction time at the target temperature, but be mindful of potential product degradation (see Issue 2). |
Issue 2: Low Yield with Significant Side Product Formation or Tarring
| Potential Cause | Explanation & Causality | Recommended Action |
| Excessive Temperature | While heat is required, too much thermal energy can push the reaction past the desired product and into decomposition pathways. The product itself may not be stable under the reaction conditions.[12] | 1. Reduce Temperature: Lower the reaction temperature by 10-20°C. A slightly slower, cleaner reaction is often preferable to a fast, messy one.[13] 2. Add Intermediate Slowly: Instead of heating the entire batch of intermediate at once, heat the high-boiling solvent to the target temperature first. Then, add the intermediate portion-wise or as a solution via an addition funnel.[4] This maintains a low instantaneous concentration of the reactant and product, minimizing degradation. |
| Prolonged Reaction Time | Leaving the reaction at high temperature for too long, even if the temperature is optimal, can lead to the slow accumulation of degradation products. | 1. Time-Course Study: Perform a time-course study to find the point of maximum product concentration before significant degradation begins. Quench the reaction at this optimal time.[3] 2. Rapid Cooling: Once the reaction is complete, cool the mixture rapidly to prevent further decomposition during workup. |
| Atmosphere/Purity | The presence of oxygen or impurities in the starting materials or solvent can initiate radical or polymerization side reactions at high temperatures. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. 2. Purify Materials: Ensure the anilidomethylenemalonate intermediate is pure before the cyclization step. Recrystallize or chromatograph if necessary. Use high-purity, dry solvents. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting temperature-related issues in the Gould-Jacobs cyclization.
Caption: A flowchart for systematic troubleshooting of the Gould-Jacobs cyclization.
Section 3: Experimental Protocol for Temperature Scouting
To systematically determine the optimal temperature, a parallel scouting experiment is highly recommended.
Objective: To identify the optimal cyclization temperature for a new substrate by comparing yield and purity across a defined temperature range.
Methodology: Parallel Reaction Screening
-
Preparation: In an array of reaction tubes (e.g., in a parallel synthesizer or a high-temperature aluminum block), place an equal, accurately weighed amount of the anilidomethylenemalonate intermediate (e.g., 50 mg, 0.2 mmol).
-
Solvent Addition: To each tube, add an equal volume of the chosen high-boiling solvent (e.g., 1.0 mL of diphenyl ether). Add a small stir bar to each tube.
-
Setup: Place the tubes in the heating block and equip the setup with an inert gas manifold and appropriate condensers if necessary.
-
Heating: Program the heating block to ramp to different target temperatures for each tube or set of tubes. A good starting range is 240°C, 255°C, 270°C, and 285°C.
-
Reaction: Once the target temperatures are reached, hold for a fixed duration (e.g., 60 minutes).
-
Quenching: After the set time, cool the entire block rapidly to room temperature.
-
Workup:
-
To each tube, add a low-boiling solvent like hexane or petroleum ether (e.g., 5 mL) to precipitate the product and dilute the high-boiling solvent.[4]
-
Collect the precipitated solid by vacuum filtration, washing with more low-boiling solvent.
-
Dry the solid product under vacuum.
-
-
Analysis:
-
Determine the mass of the crude product for each reaction to calculate the yield.
-
Analyze the purity of each product using HPLC or ¹H NMR spectroscopy.
-
Data Interpretation
Summarize your results in a table to easily identify the optimal conditions.
| Reaction # | Temperature (°C) | Crude Yield (%) | Purity (HPLC Area %) | Observations |
| 1 | 240 | 35% | 98% | Clean reaction, significant starting material remains. |
| 2 | 255 | 78% | 97% | Good conversion, clean product. |
| 3 | 270 | 85% | 96% | Optimal balance of high yield and purity. |
| 4 | 285 | 81% | 85% | Slight darkening of the mixture, new impurities observed. |
This systematic approach provides clear, actionable data to select the best temperature, balancing reaction rate against product stability.
Section 4: Reaction Mechanism and Temperature
Understanding the mechanism highlights why temperature is the critical parameter for the cyclization step.
Caption: The Gould-Jacobs reaction pathway, highlighting the high-temperature cyclization step.
The reaction begins with a condensation to form the key intermediate.[1][2] This is followed by the crucial heat-induced 6-electron electrocyclization. This step is typically the rate-determining step and is irreversible under normal conditions, making it a kinetically controlled process where the temperature must be high enough to overcome the activation barrier efficiently.[1][3]
References
-
Gould–Jacobs reaction. (2023, December 1). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 18, 2026, from [Link]
-
Gould–Jacobs reaction - Wikiwand. (n.d.). Wikiwand. Retrieved January 18, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (2023, November 29). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2021, August 12). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 18, 2026, from [Link]
- Lengyel, L., et al. (2012). Highly efficient thermal cyclization reactions of alkylidene esters in continuous flow to give aromatic/heteroaromatic derivatives. Tetrahedron Letters, 53(7), 738–743.
-
Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction? (2017, November 23). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Synthesis of Quinolines. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 18, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Sci-Hub. Highly efficient thermal cyclization reactions of alkylidene esters in continuous flow to give aromatic/heteroaromatic derivatives / Tetrahedron Letters, 2012 [sci-hub.box]
- 11. How To [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. quora.com [quora.com]
Technical Support Center: Alternative Catalysts for 4-Aminoquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative and efficient catalytic methods for preparing this critical scaffold. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work. This resource is structured to anticipate and address the practical challenges you may encounter in the laboratory.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of 4-aminoquinolines using alternative catalytic methods. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Amination
Question: I am attempting a palladium-catalyzed dehydrogenative aromatization to synthesize a 4-aminoquinoline derivative from a 2,3-dihydroquinolin-4(1H)-one, but I am observing very low to no yield of my desired product. What could be the issue?
Answer:
This is a common challenge in dehydrogenative cross-coupling reactions. The success of this transformation hinges on a delicate balance of the catalytic cycle. Here are the most probable causes and troubleshooting steps:
-
Catalyst Deactivation: The active Pd(II) species can be reduced to inactive Pd(0) nanoparticles, a common issue in aerobic oxidation.
-
Solution: Ensure your oxidant is active and present in the correct stoichiometry. Copper(II) salts, such as Cu(OAc)₂, are often used as co-oxidants to re-oxidize Pd(0) to Pd(II), keeping the catalytic cycle going.[1][2] Also, ensure your reaction is carried out under an oxygen or air atmosphere as specified in the protocol.
-
-
Ligand Incompatibility: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the C-N bond formation.
-
Substrate Issues: Steric hindrance on either the dihydroquinolinone or the amine can significantly slow down the reaction.
-
Solution: For sterically hindered substrates, you may need to increase the reaction temperature, prolong the reaction time, or increase the catalyst loading. However, be mindful that higher temperatures can also lead to catalyst decomposition.
-
-
Solvent and Base Choice: The polarity of the solvent and the strength of the base can influence the reaction rate and yield.
-
Solution: Pivalic acid or other carboxylic acids can act as both a solvent and a proton shuttle, which can be beneficial.[1][2] If you are using a different solvent, ensure it is anhydrous and compatible with the reaction conditions. The choice of base is also critical; an inadequate base may not efficiently deprotonate the amine, hindering its nucleophilic attack.
-
Issue 2: Poor Regioselectivity in Friedländer Annulation
Question: I am using an unsymmetrical ketone in a Friedländer synthesis to obtain a specific quinoline isomer, but I am getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
Regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed through two different enolates, leading to the formation of isomeric products. Here are some strategies to control the regioselectivity:
-
Directed Condensation: You can pre-form the enolate under kinetically or thermodynamically controlled conditions before adding the 2-aminobenzaldehyde derivative.
-
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less substituted enolate.
-
Thermodynamic Control: Using a weaker base at higher temperatures will favor the more stable, more substituted enolate.
-
-
Use of Activating Groups: Introducing an activating group on the ketone can direct the cyclization.
-
Solution: For example, using a β-ketoester will favor condensation at the more acidic α-methylene group. The resulting ester group on the quinoline ring can then be removed or further functionalized if needed.
-
-
Catalyst Control: The choice of catalyst can influence the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using metal-free catalysts for 4-aminoquinoline synthesis?
A1: Metal-free catalysis offers several significant advantages, particularly in the context of pharmaceutical synthesis:
-
Reduced Metal Contamination: Eliminates the risk of residual metal impurities in the final product, which is a major concern for active pharmaceutical ingredients (APIs).
-
Cost-Effectiveness: Often utilizes cheaper and more readily available catalysts compared to precious metals like palladium.
-
Environmental Benefits: Avoids the use of toxic heavy metals, contributing to greener and more sustainable chemical processes.
-
Simplified Purification: The absence of metal catalysts can simplify the work-up and purification procedures.[5][6][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my 4-aminoquinoline synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis:
-
Homogeneous Catalysts: These are soluble in the reaction medium, which often leads to higher activity and selectivity due to better accessibility of the catalytic sites. However, separating the catalyst from the product can be challenging.
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). The main advantage is the ease of separation and recyclability of the catalyst.[8] However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Zeolite-based catalysts are an example of heterogeneous catalysts used for quinoline synthesis.[8]
Q3: Can you explain the mechanism of the Conrad-Limpach synthesis and why high temperatures are often required?
A3: The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[9][10] The reaction proceeds through the formation of a β-aminoacrylate intermediate, which then undergoes a thermal cyclization to form a 4-hydroxyquinoline.[9][11] High temperatures (often above 200 °C) are typically required for the cyclization step because it involves the disruption of the aniline's aromaticity to form the new heterocyclic ring.[12] This is a high-energy process, and the thermal energy is necessary to overcome the activation barrier for the intramolecular cyclization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Aerobic Dehydrogenative Aromatization for 4-Aminoquinoline Synthesis
This protocol is adapted from recent literature for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones.[1][2]
Materials:
-
Substituted 2,3-dihydroquinolin-4(1H)-one
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline
-
Pivalic acid
-
Oxygen balloon
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask, add the 2,3-dihydroquinolin-4(1H)-one (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (0.2 mmol, 20 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add pivalic acid (2.0 mL) as the solvent.
-
Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen balloon atmosphere.
-
Heat the reaction mixture to 140 °C and stir for 4-12 hours (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the pivalic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline.
Causality Behind Experimental Choices:
-
Pd(OAc)₂/Cu(OAc)₂: This synergistic catalytic system is crucial. Pd(OAc)₂ is the primary catalyst for the C-H activation and C-N bond formation, while Cu(OAc)₂ acts as an oxidant to regenerate the active Pd(II) species from Pd(0), which is formed during the catalytic cycle.
-
1,10-Phenanthroline: This bidentate nitrogen ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black, and enhances its catalytic activity.
-
Pivalic Acid: It serves as a high-boiling solvent and also facilitates the protonolysis steps in the catalytic cycle.
-
Oxygen Atmosphere: Molecular oxygen is the terminal oxidant in this reaction, reoxidizing the Cu(I) species back to Cu(II).
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low product yields in catalytic 4-aminoquinoline synthesis.
Simplified Catalytic Cycle for Pd-Catalyzed Dehydrogenative Amination
Caption: A simplified representation of the palladium catalytic cycle for dehydrogenative amination.
Quantitative Data Summary
| Catalyst System | Substrates | Conditions | Yield Range (%) | Reference |
| Pd(OAc)₂/Cu(OAc)₂/1,10-phen | 2,3-dihydroquinolin-4(1H)-ones, amines | 140 °C, O₂, pivalic acid | Good | [1][2] |
| Ph₃PAuNTf₂ | 2-aminobenzonitriles, aryl-acetylenes | 80 °C, dioxane | 72-93 (aryl), 26-40 (alkyl) | [1][2] |
| CuTC | Ynamides, 2-aminobenzonitriles | 75 °C, ethyl acetate | Good | [1][2] |
| p-Toluenesulfonic acid | 2-aminobenzaldehydes, ketones | Solvent-free, MW or conventional heating | High | [13] |
| Molecular Iodine | 2-aminobenzaldehydes, ketones | Solvent-free | High | [13] |
References
-
Friedländer synthesis - Wikipedia. Wikipedia. [Link]
-
Conrad–Limpach synthesis - Wikipedia. Wikipedia. [Link]
-
Conrad-Limpach Synthesis - SynArchive. SynArchive. [Link]
-
Friedlander quinoline synthesis - Química Organica.org. Química Organica.org. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Frontiers in Chemistry. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Frontiers Media S.A. [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. ResearchGate. [Link]
-
Conrad-Limpach Reaction. Cambridge University Press. [Link]
-
Recent Advances in the Catalytic Synthesis of 4-Quinolones | Request PDF - ResearchGate. ResearchGate. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. National Institutes of Health. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. National Institutes of Health. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - ResearchGate. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. MDPI. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. MDPI. [Link]
-
Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Publishing. Royal Society of Chemistry. [Link]
-
Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. Wiley Online Library. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted quinolines. Here, we provide in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity becomes a critical factor in several widely-used quinoline syntheses, particularly when unsymmetrical starting materials are employed. The most prominent examples include:
-
The Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone. The presence of two different enolizable α-methylene groups on the ketone can lead to the formation of two distinct regioisomers, which can complicate purification and reduce the yield of the desired product.[1][2][3]
-
The Combes Synthesis: This synthesis utilizes unsymmetrical β-diketones, which, like in the Friedländer synthesis, can lead to challenges in controlling the position of substituents on the final quinoline ring.[1][4]
-
The Skraup/Doebner-von Miller Reactions: These reactions with substituted anilines or α,β-unsaturated carbonyl compounds also present significant challenges in controlling regioselectivity.[1][5][6]
Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][4] The interplay of these factors determines the favored reaction pathway and ultimately the major regioisomeric product.
Troubleshooting Guides for Common Quinoline Syntheses
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group.[7][8] However, when an unsymmetrical ketone is used, a mixture of regioisomers is often obtained.
Problem: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of a single product?
This is a common challenge stemming from the two possible enolate intermediates that can form from the unsymmetrical ketone.[2] Several strategies can be employed to direct the reaction towards a specific isomer.
Solution 1: Catalyst Control
The choice of catalyst is a primary factor in controlling regioselectivity by influencing the formation of one enolate over the other.[9]
-
Amine Catalysis for 2-Substituted Quinolines: The use of cyclic secondary amine catalysts, such as pyrrolidine, can effectively direct the reaction to favor the kinetic enamine, leading to the formation of the 2-substituted quinoline.[2][9]
-
Experimental Protocol (Amine-Catalyzed):
-
To a solution of 2-aminobenzaldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL), add pyrrolidine (0.2 mmol).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical ketone (1.2 mmol) over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Analyze the crude product by ¹H NMR or GC to determine the regioisomeric ratio.[1]
-
-
-
Lewis Acid and Brønsted Acid Catalysis: Traditional acid catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids can also be used, though their effect on regioselectivity can be substrate-dependent.[8][10]
Solution 2: Introduction of a Directing Group
A highly effective strategy is to temporarily introduce a directing group on one of the α-carbons of the ketone.
-
Phosphoryl Group as a Directing Group: Introducing a phosphoryl group can block one of the enolizable positions, forcing the cyclization to occur at the other α-carbon and yielding a single regioisomer.[2][7][11] This method provides excellent control but requires additional synthetic steps for the introduction and potential removal of the directing group.
Solution 3: Optimization of Reaction Conditions
Systematic variation of reaction parameters can significantly influence the regiochemical outcome.
-
Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product.[9]
-
Rate of Addition: Slow addition of the unsymmetrical ketone can maintain its low concentration, which favors the formation of the kinetic enamine and improves selectivity for the 2-substituted quinoline.[9]
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[4][12] When an unsymmetrical β-diketone is used, controlling the regioselectivity is crucial.
Problem: My Combes synthesis is yielding an inseparable mixture of 2,4-disubstituted quinoline regioisomers.
The regiochemical outcome in the Combes synthesis is a delicate balance of steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[4]
Solution 1: Strategic Modification of Substituents
Altering the substituents on both the aniline and the β-diketone can shift the equilibrium towards the desired product.
-
Steric Effects on the β-Diketone: Increasing the steric bulk of one of the R groups on the β-diketone will favor the formation of the regioisomer where this bulky group is at the less hindered 2-position of the quinoline.[4]
-
Electronic Effects on the Aniline: The electronic nature of the substituents on the aniline ring plays a critical role. For instance, in the synthesis of trifluoromethylquinolines, methoxy-substituted (electron-donating) anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted (electron-withdrawing) anilines direct the reaction to produce the 4-CF₃ regioisomer.[4][13]
Solution 2: Catalyst and Solvent Optimization
While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts and conditions can influence regioselectivity.
-
Polyphosphoric Acid (PPA) and Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (forming PPE in situ) can be a more effective dehydrating agent than sulfuric acid and can influence the product distribution.[4]
-
Experimental Protocol (PPE-Catalyzed):
-
In a reaction vessel, carefully mix polyphosphoric acid (PPA) with ethanol.
-
Add the substituted aniline (1.0 mmol) and the unsymmetrical β-diketone (1.1 mmol) to the PPE mixture.
-
Heat the reaction mixture with stirring and monitor its progress by TLC.
-
Upon completion, pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Determine the regioisomeric ratio of the crude product.
-
-
The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound.[5] The regioselectivity can be unpredictable, especially with substituted anilines.
Problem: I am observing poor and unpredictable regioselectivity in my Doebner-von Miller synthesis with a meta-substituted aniline.
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with evidence suggesting a fragmentation-recombination mechanism.[5][14][15] This complexity can lead to difficulties in predicting the regiochemical outcome.
Solution: Substrate Modification and Acid Catalyst Screening
While achieving high regioselectivity can be challenging, some strategies have shown promise.
-
Reversal of Regiochemistry with α-Ketoesters: A notable study demonstrated a reversal of the standard regiochemistry by using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA). This approach favors the formation of 4-substituted quinolines, contrary to the typically observed 2-substituted products.[16][17][18] This is attributed to a proposed 1,2-addition mechanism followed by cyclization.[16][17]
-
Experimental Protocol (TFA-Mediated):
-
Dissolve the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 mmol) in trifluoroacetic acid (TFA).
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, carefully neutralize the TFA and extract the product.
-
Analyze the product to confirm the regiochemistry.
-
-
Data and Workflow Visualizations
Table 1: Influence of Catalyst on Regioselectivity in the Friedländer Synthesis
| Catalyst System | Unsymmetrical Ketone | Major Regioisomer | Rationale |
| Pyrrolidine | 2-Pentanone | 2-Methyl-3-propylquinoline | Favors kinetic enamine formation[9] |
| NaOH | 2-Pentanone | 2-Ethyl-3-methylquinoline | Favors thermodynamic enolate formation[6] |
| Ionic Liquid ([Hbim]BF₄) | Various | High regioselectivity | Promotes regiospecific annulation[2] |
Diagram 1: Decision Workflow for Optimizing Friedländer Regioselectivity
Caption: Factors influencing the regiochemical outcome of the Combes synthesis.
References
-
Combes quinoline synthesis. In: Wikipedia. [Link]
-
Doebner–Miller reaction. In: Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Friedländer synthesis. In: Wikipedia. [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. Scilit. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. PubMed. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Recent Advances in the Friedländer Reaction. ACS Publications. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]
-
Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation. CCS Chemistry. [Link]
-
Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. ACS Publications. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. figshare. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
-
Highly regioselective Friedländer reaction. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Workup and Purification of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to solve common and complex purification challenges encountered during your experiments.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, typically proceeding via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor, can generate several types of impurities.[1]
Q1: What are the most common impurities I should expect after synthesizing Ethyl 4-Amino-8-chloroquinoline-3-carboxylate?
A1: Your crude product mixture will likely contain a combination of unreacted starting materials, side-products, and residual reagents. Proactively identifying these will allow you to select the most effective workup and purification technique. The most common species are outlined in Table 1.
Table 1: Common Potential Impurities and Their Characteristics
| Impurity Name | Probable Source | Chemical Nature | Removal Strategy |
| Ethyl 4-chloro-8-chloroquinoline-3-carboxylate | Unreacted starting material | Neutral / Weakly Basic | Chromatography, Recrystallization |
| Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate | Unreacted precursor to the 4-chloro intermediate[2][3] | Weakly Acidic (enol) | Basic wash (e.g., NaHCO₃), Chromatography |
| 4-Amino-8-chloroquinoline-3-carboxylic acid | Hydrolysis of the ethyl ester group | Amphoteric (Zwitterionic) | pH-controlled extraction, Chromatography |
| Starting Amine (e.g., Ammonia, Ammonium Hydroxide) | Excess reagent used for amination | Basic | Acidic wash (e.g., dilute HCl), Evaporation |
| Positional Isomers (e.g., 6-chloro isomer) | Use of impure aniline precursors in quinoline synthesis[4] | Basic | Chromatography, Fractional Recrystallization |
| Residual Solvents (e.g., DMF, Ethanol, Dichloromethane) | Reaction or workup solvent | Varies | High vacuum evaporation |
Section 2: General Workup & Purification Strategy
The optimal purification path depends on the specific impurity profile of your crude mixture. A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is highly recommended. The general workflow below provides a logical progression from the raw reaction output to the final, purified compound.
Caption: General purification workflow for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the workup and purification process.
Issue 1: Low Yield or Product Loss During Aqueous Workup
Q: After washing my organic layer with dilute acid or base, my final yield was extremely low. What could have happened?
A: This is a common issue when working with amphoteric compounds that have both a basic amine and a potentially hydrolyzable ester.
-
Causality—The Problem of pH: Your target molecule has a basic amino group. If you wash your organic layer (e.g., Dichloromethane or Ethyl Acetate) with an aqueous acid solution that is too strong (pH < 4), you will protonate the amine (-NH₂ to -NH₃⁺). This ammonium salt can become highly soluble in the aqueous layer, leading to significant product loss. Conversely, if your crude mixture contains the hydrolyzed carboxylic acid impurity, washing with a strong base can deprotonate it, pulling it into the aqueous layer, but harsh basic conditions could also promote further ester hydrolysis of your desired product.
-
Troubleshooting Steps:
-
Use Mild Reagents: Instead of strong acids/bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like unreacted Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate. Use a very dilute acid (e.g., 1% HCl) sparingly, if needed, to remove highly basic impurities.
-
Control the pH: Always check the pH of the aqueous layer after washing. For removing acidic impurities, a pH of 7.5-8.5 is often sufficient.
-
Back-Extraction: If you suspect your product has entered the acidic aqueous layer, neutralize this layer with NaHCO₃ or Na₂CO₃ until it is slightly basic (pH ~8-9). Then, re-extract with fresh organic solvent (e.g., Ethyl Acetate or Dichloromethane) to recover your product.
-
Prevent Emulsions: Emulsions, or stable mixtures of the organic and aqueous layers, can trap your product. To break them, add a small amount of brine (saturated NaCl solution) and stir gently.
-
Issue 2: Difficulty with Recrystallization
Q: I'm trying to recrystallize my product, but it is "oiling out" or simply won't crystallize. How can I resolve this?
A: "Oiling out" occurs when a compound comes out of solution above its melting point, often because the solution is supersaturated or contains impurities that disrupt crystal lattice formation.
-
Causality—Solvent and Purity: The choice of solvent is critical. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Ethanol has been successfully used for recrystallizing similar quinoline structures.[5] If the crude product is too impure (>10-15% impurities), crystallization may be inhibited altogether.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test solubility in small vials before committing to a bulk recrystallization. See Table 2 for guidance.
-
Ensure Full Dissolution: Add the minimum amount of hot solvent required to fully dissolve the crude solid. Adding too much solvent will prevent saturation upon cooling and lead to poor yields.
-
Slow Cooling is Key: After dissolving, cover the flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling (e.g., placing directly in an ice bath) promotes precipitation of impurities and small, impure crystals.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.
-
If It Oils Out: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.
-
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good first choice.[5] |
| Isopropanol | Polar Protic | 82 | Slightly less polar than ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Toluene | Nonpolar | 111 | Can be used in a solvent/anti-solvent system with a polar solvent. |
| Ethanol/Water | Varies | Varies | A good mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. |
Issue 3: Poor Separation During Column Chromatography
Q: My compound is streaking badly on the silica gel column, and I can't separate it from a close-running impurity. What is the best approach?
A: This is the most common problem when purifying amines on standard silica gel.
-
Causality—The Acidic Stationary Phase: Silica gel is acidic due to the presence of silanol groups (Si-OH). The basic amino group on your product can undergo an acid-base interaction with these sites, causing it to "stick" and elute slowly and broadly (streaking or tailing). This leads to poor resolution and often irreversible adsorption of the product onto the column.[6]
-
Troubleshooting and Optimization Workflow: The diagram below outlines a decision-making process for optimizing the chromatographic purification of your basic compound.
Caption: Decision tree for troubleshooting the column chromatography of basic amines.
-
Detailed Explanation:
-
Modify the Mobile Phase (First Choice): The easiest solution is to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) to your entire mobile phase (e.g., for 500 mL of eluent, add 2.5-5 mL of TEA). The TEA is more basic than your product and will preferentially interact with the silanol groups, allowing your compound to travel through the column without tailing.[6]
-
Change the Stationary Phase (If Modifier Fails):
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds. It does not have the strong acidic character of silica.[7]
-
Amine-Functionalized Silica: This is an excellent but more expensive option. The silica surface is covalently modified with amino groups, creating a basic environment that is ideal for purifying amines without any mobile phase additives.[6]
-
-
Section 4: Standardized Protocols
Protocol 1: Standard Aqueous Workup
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the crude residue in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic layer). This will remove acidic impurities.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) (1 x volume of organic layer) to remove residual water and help break any emulsions.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring or swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Maximize Yield: Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography on Silica Gel (with Basic Modifier)
-
Mobile Phase Preparation: Choose an appropriate eluent system based on TLC analysis (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). Add 1% triethylamine (TEA) by volume to the prepared solvent mixture.
-
Column Packing: Pack a glass column with silica gel using the prepared mobile phase (wet packing). Do not let the column run dry.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase and apply positive pressure to run the column. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.
References
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- Le, P. Q., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Al-Ostath, A. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
-
Valverde, M. G., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Technical Note. Available at: [Link]
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. User Discussion. Available at: [Link]
- Google Patents. (2020). Preparation method and application of impurities of 4-aminoquinoline compound. CN111675653A.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]
- 3. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]
- 4. CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The inherent versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse array of derivatives with tunable pharmacological profiles. Among these, the 4-aminoquinoline framework has garnered significant attention, historically recognized for its potent antimalarial properties, as exemplified by drugs like chloroquine.[3] More recent research has unveiled the potential of 4-aminoquinoline derivatives in other therapeutic areas, including cancer, inflammation, and microbial infections.[1][4]
This guide provides a comparative analysis of the bioactivity of ethyl 4-amino-8-chloroquinoline-3-carboxylate derivatives. We will delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory effects, supported by available experimental data from closely related analogs. The strategic placement of an 8-chloro substituent, a 4-amino group, and a 3-carboxylate ester moiety on the quinoline core creates a unique pharmacophore with significant potential for further development. The electron-withdrawing nature of the chlorine atom at the C8 position and the hydrogen-bonding capabilities of the amino group at the C4 position are expected to play crucial roles in the interaction of these molecules with their biological targets.
Structure-Activity Relationships: A Multifaceted Pharmacophore
The biological activity of ethyl 4-amino-8-chloroquinoline-3-carboxylate derivatives is intricately linked to the nature of the substituent at the 4-amino position. By modifying this position with various alkyl, aryl, or heterocyclic moieties, it is possible to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with specific biological targets.
Anticancer Activity
The 4-aminoquinoline scaffold has been investigated for its cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action often involve the inhibition of topoisomerase, disruption of cell cycle progression, and induction of apoptosis. The presence of a substituted amino group at the C4 position can significantly impact the anticancer potency.
For instance, studies on related 4-aminoquinoline derivatives have shown that the introduction of a dimethylaminoethylamino side chain at the C4 position of a 7-chloroquinoline core resulted in a potent anticancer agent, particularly against MDA-MB 468 breast cancer cells.[4] This suggests that the nature and length of the alkyl chain, as well as the terminal amino group, are critical for cytotoxic activity.
Table 1: Comparative Anticancer Activity of 4-Aminoquinoline Analogs
| Compound ID | 4-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -NH-(CH₂)₂-N(CH₃)₂ | MDA-MB-468 | 7.35 | [4] |
| Analog 2 | -NH-(CH₂)₄-CH₃ | MCF-7 | 8.22 | [4] |
| Analog 3 | 4-Chloroanilino | Gastric (ACP03) | 1.92 (as 4-oxo) | [5] |
| Analog 4 | 4-Chloroanilino | Colon (HCT-116) | >10 (as 4-oxo) | [5] |
Note: The data presented is for structurally related 4-aminoquinoline derivatives and 4-oxoquinoline-3-carboxamide derivatives to infer potential activity trends for the title compounds.
Antimicrobial Activity
Quinolone and quinoline derivatives have a well-established history as antimicrobial agents.[6] The 8-hydroxyquinoline scaffold, a close relative of the title compounds, has demonstrated significant antibacterial and antifungal properties.[7][8] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and the inhibition of key enzymes.
The introduction of a chlorine atom on the quinoline ring has been shown to enhance antimicrobial potency.[7] Furthermore, the nature of the substituent at the 4-amino position can influence the spectrum of activity. For example, in a series of 8-hydroxyquinoline derivatives, a nitro substituent led to potent activity against several bacterial strains, with MIC values as low as 1 x 10⁻⁶ mg/mL.[8] While direct data on ethyl 4-amino-8-chloroquinoline-3-carboxylate derivatives is limited, it is plausible that aromatic and heteroaromatic substitutions on the 4-amino group could lead to compounds with significant antimicrobial properties.
Table 2: Comparative Antimicrobial Activity of Quinolone Analogs
| Compound ID | Scaffold | Test Organism | MIC (µg/mL) | Reference |
| Analog 5 | 8-Hydroxyquinoline | E. cloacae | 1 x 10⁻⁶ (mg/mL) | [8] |
| Analog 6 | 8-Hydroxyquinoline | S. aureus | 1 x 10⁻⁵ (mg/mL) | [8] |
| Analog 7 | 4-Quinolylpropanoate | H. pylori | Potent Activity | [6] |
Note: The data presented is for structurally related quinoline derivatives to infer potential activity trends.
Anti-inflammatory Activity
Certain quinoline carboxylic acid derivatives have been shown to possess anti-inflammatory properties.[9] The mechanism of action can vary, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of the substituent at the 4-amino position can influence the selectivity and potency of COX inhibition. A study on 7-chloro-4-(phenylselanyl) quinoline derivatives demonstrated that various substitutions on the phenylselanyl moiety altered the antinociceptive and anti-inflammatory efficacy, with a higher affinity for COX-2 over COX-1 observed in silico.[9]
Experimental Protocols
Synthesis of Ethyl 4-(Substituted-amino)-8-chloroquinoline-3-carboxylates
A general synthetic approach to this class of compounds involves a nucleophilic aromatic substitution reaction.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Novel 4-Aminoquinoline Analogs: A Guide for Drug Discovery Professionals
<
Introduction: The Enduring Potential of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Beyond its historical success against malaria, this heterocyclic system is experiencing a renaissance in oncology.[2][3][4] Researchers are increasingly repurposing and redesigning 4-aminoquinoline analogs to exploit their unique chemical properties for cancer therapy.[1] These compounds are known to accumulate in acidic cellular compartments like lysosomes, a property that can be leveraged to disrupt critical cellular processes such as autophagy, which many cancer cells exploit to survive.[1]
This guide provides a comparative analysis of the cytotoxic profiles of several novel 4-aminoquinoline analogs, offering researchers and drug development professionals a framework for understanding their therapeutic potential. We will delve into quantitative cytotoxicity data, provide a detailed, field-tested experimental protocol for its assessment, and explore the underlying molecular mechanisms of action.
Comparative Cytotoxicity Analysis: A Quantitative Overview
The efficacy of a potential anticancer agent is initially measured by its cytotoxicity—its ability to kill cancer cells. This is often quantified by the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value, which represents the drug concentration required to inhibit cell growth by half. A lower value signifies higher potency.
In a comparative study, several novel 4-aminoquinoline derivatives were synthesized and evaluated against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative).[2][5] The results, summarized below, are benchmarked against the parent compound, Chloroquine (CQ).
| Compound ID | Core Structure Modification | Target Cell Line | GI₅₀ (µM) | Fold-Increase in Potency vs. CQ |
| Chloroquine (CQ) | Reference Compound | MDA-MB-468 | 24.36 | - |
| MCF-7 | 20.72 | - | ||
| Analog 1 | Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | 11.01 | ~2.2x |
| MCF-7 | 8.22 | ~2.5x | ||
| Analog 2 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | ~2.8x |
| MCF-7 | 10.85 | ~1.9x | ||
| Analog 3 | Bisquinoline Derivative | MDA-MB-468 | 7.35 | ~3.3x |
| MCF-7 | 14.80 | ~1.4x |
Data synthesized from Kumar et al. (2007).[2][5]
Expert Insights on Structure-Activity Relationship (SAR):
-
Impact of Halogen Substitution: The substitution of a fluorine (Analog 1) or chlorine (Analog 2) at the 7-position of the quinoline ring appears to enhance cytotoxicity compared to the standard chloroquine structure.[5]
-
Side Chain Influence: The dimethyl alkyl amino side chain in Analog 2 resulted in a nearly 3-fold increase in potency against the aggressive MDA-MB-468 cell line.[2] This suggests that modifications to the side chain are a critical determinant of activity and potentially, cell line specificity.
-
Dimerization Advantage: The bisquinoline structure (Analog 3), essentially a dimer, showed the highest potency against MDA-MB-468 cells.[2] This strategy of creating larger, more complex molecules can sometimes lead to enhanced target engagement or novel mechanisms of action.
Methodology Deep Dive: The MTT Assay for Cell Viability
To ensure the reliability and reproducibility of cytotoxicity data, a robust and well-controlled experimental protocol is paramount. The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Its principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Standard Operating Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.
Materials:
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile plates
-
Test compounds (4-aminoquinoline analogs) and a positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[6]
-
Causality Check: Seeding a consistent number of healthy, actively dividing cells is critical for minimizing well-to-well variability.
-
-
Cell Adhesion & Treatment:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[6]
-
Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Control Wells: Include "untreated" wells (cells with medium only) and "vehicle" wells (cells with medium containing the highest concentration of the compound's solvent, e.g., 0.1% DMSO). These controls are essential to confirm that the solvent itself is not cytotoxic.
-
-
Incubation:
-
Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Addition & Formazan Formation:
-
After incubation, carefully remove the treatment media.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C.[8] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Expert Tip: Using phenol red-free medium during this step can reduce background absorbance and improve accuracy.[6]
-
-
Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (OD_Treated / OD_Untreated) * 100
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the GI₅₀/IC₅₀ value.
-
Workflow Visualization
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Mechanistic Insights: Induction of Apoptosis
Understanding how a compound kills cancer cells is crucial for its development. Many effective anticancer agents, including novel quinoline derivatives, induce apoptosis, or programmed cell death.[9][10] This is a highly regulated process that eliminates damaged or unwanted cells without causing inflammation. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, which both converge on the activation of executioner caspases.[9]
Evidence suggests that certain 4-aminoquinoline analogs can activate both pathways.[9] For instance, the quinoline derivative PQ1 was shown to activate the initiator caspase-8 (a key player in the extrinsic pathway) and caspase-9 (the initiator of the intrinsic pathway).[9] Activation of the intrinsic pathway involves the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins.[9]
Signaling Pathway Visualization
Caption: Convergent apoptosis pathways activated by 4-aminoquinoline analogs.
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a highly promising starting point for the development of novel anticancer agents.[5] The data presented herein demonstrates that rational chemical modifications can lead to analogs with significantly enhanced cytotoxicity against aggressive cancer cell lines compared to the parent compound, chloroquine.[2]
Future research should focus on:
-
Broadening the Scope: Screening these potent analogs against a wider panel of cancer cell lines to identify patterns of selectivity.
-
In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Deepening Mechanistic Understanding: Investigating other potential mechanisms of action, such as the inhibition of specific signaling pathways like PI3K/Akt or HIF-1α, which have also been implicated in the anticancer effects of quinoline derivatives.[10][11][12]
By combining rigorous cytotoxicity screening with in-depth mechanistic studies, the full therapeutic potential of this versatile chemical class can be realized.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 17(13), 3655–3658. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Musonda, C. C., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1076–1080. [Link]
-
Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & pharmaceutical bulletin, 30(8), 1533-1536. [Link]
-
Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378543. [Link]
-
Taylor & Francis. 4-Aminoquinoline – Knowledge and References. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their in Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry, 58(21), 8564–8577. [Link]
-
Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675–1685. [Link]
-
Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
-
Lee, C. Y., et al. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 21(9), 1186. [Link]
-
Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910–926. [Link]
-
Hsieh, P. C., et al. (2023). Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. Future Medicinal Chemistry, 15(17), 1569–1582. [Link]
-
Kumar, D., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177–1194. [Link]
-
El-Sayed, R. A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6701. [Link]
-
D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Semantic Scholar. 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Ethyl 4-amino-8-chloroquinoline-3-carboxylate and its derivatives represent a promising class of compounds, necessitating a robust and systematic approach to elucidate their mechanism of action (MoA). This guide provides a comprehensive framework for validating the MoA of these derivatives, comparing various experimental strategies and offering detailed protocols to ensure scientific rigor and reproducibility.
Section 1: Initial Cellular Characterization - Gauging the Phenotypic Response
The first step in understanding a compound's MoA is to characterize its effect on cellular viability and proliferation. This provides a foundational understanding of the compound's potency and its general cellular impact.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which often correlates with cell viability.[5][6][7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.
Expertise & Experience: While the MTT assay is a valuable initial screen, it's crucial to recognize its limitations. The assay measures metabolic activity, not cell death directly. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), and both scenarios would result in a reduced MTT signal. Therefore, it is essential to complement this assay with methods that directly measure cell death.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ethyl 4-amino-8-chloroquinoline-3-carboxylate derivative and appropriate controls (e.g., vehicle, positive control inhibitor) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), assays that measure the activity of caspases, the key executioner enzymes of apoptosis, are employed. The Caspase-Glo® 3/7 assay is a sensitive and robust method for this purpose.[10][11][12][13]
Trustworthiness: The Caspase-Glo® 3/7 assay is a homogeneous "add-mix-measure" assay, minimizing handling errors and increasing reproducibility.[13] The luminescent signal is directly proportional to the amount of caspase-3 and -7 activity, providing a quantitative measure of apoptosis induction.[10]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat cells with the quinoline derivative in a white-walled 96-well plate as described for the MTT assay. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[14]
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for cell lysis and the caspase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.
Table 1: Comparison of Initial Cellular Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells.[6][7] | Cell Viability/Proliferation | High-throughput, cost-effective, well-established.[7] | Indirect measure of cell death, can be affected by metabolic changes.[8] |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity.[10][13] | Apoptosis Induction | High sensitivity, simple protocol, directly measures a hallmark of apoptosis.[12][13] | Does not distinguish between intrinsic and extrinsic apoptotic pathways. |
Section 2: Target Deconvolution - Identifying the Molecular Interactors
Once a clear cellular phenotype is established, the next critical phase is to identify the direct molecular target(s) of the quinoline derivative. Several unbiased and hypothesis-driven approaches can be employed.
These methods aim to identify the binding partners of a small molecule without prior assumptions.[15]
-
Affinity Chromatography: This classic technique involves immobilizing the small molecule on a solid support and then passing a cell lysate over it.[16] Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.[16]
-
Photoaffinity Labeling: This approach uses a chemically modified version of the small molecule that can be photo-activated to covalently bind to its target protein(s) upon exposure to UV light.[17] This allows for the capture of even transient or low-affinity interactions.
Expertise & Experience: While powerful, these unbiased methods require significant medicinal chemistry effort to synthesize the necessary probes (e.g., linker-modified compounds for affinity chromatography, photoreactive probes for photoaffinity labeling). Careful design of these probes is crucial to ensure that the modification does not interfere with the compound's binding to its target.[18]
Based on the known pharmacology of quinoline derivatives, which are often kinase inhibitors, a hypothesis-driven approach can be highly effective.[2][19]
Kinome Profiling: This involves screening the compound against a large panel of purified kinases to determine its selectivity profile.[20][21] This can rapidly identify potential kinase targets and provide insights into potential off-target effects.[20]
Experimental Workflow: Kinome Profiling
Caption: Workflow for Kinome Profiling to Identify Potential Kinase Targets.
Table 2: Comparison of Target Deconvolution Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized compound captures binding partners from cell lysate.[16] | Unbiased, identifies direct binding partners. | Requires chemical modification of the compound, potential for non-specific binding.[18] |
| Photoaffinity Labeling | Photoreactive compound covalently crosslinks to its target upon UV exposure.[17] | Captures transient interactions, can be performed in live cells. | Requires synthesis of a specialized probe, potential for off-target labeling. |
| Kinome Profiling | In vitro screening against a large panel of purified kinases.[20][21] | Rapid, quantitative assessment of kinase selectivity, commercially available.[22] | In vitro activity may not always translate to cellular effects, does not identify non-kinase targets. |
Section 3: In-Cell Target Engagement and Downstream Signaling
Identifying a potential target is a significant step, but it is crucial to confirm that the compound engages this target within the complex environment of a living cell and modulates its downstream signaling pathways.
CETSA is a powerful biophysical method to verify target engagement in intact cells.[23][24][25] The principle is that the binding of a ligand (the quinoline derivative) to its target protein stabilizes the protein, leading to an increase in its melting temperature.[23][25]
Trustworthiness: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between in vitro binding assays and cellular responses.[24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the quinoline derivative or vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[24]
If a kinase is identified as a primary target, the next logical step is to investigate the impact of the quinoline derivative on its downstream signaling cascade. This can be achieved by examining the phosphorylation status of known substrates of the target kinase.[26][27]
Expertise & Experience: The choice of downstream substrates to investigate should be guided by the known biology of the target kinase. For example, if the target is a receptor tyrosine kinase like EGFR or c-Met, one would examine the phosphorylation of key signaling nodes in the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[2]
Experimental Workflow: Downstream Signaling Analysis
Caption: Western Blot Workflow for Analyzing Downstream Signaling Pathways.
Section 4: Direct Binding Kinetics and Affinity
To complement cellular assays, biophysical techniques that provide quantitative data on the direct interaction between the compound and its purified target protein are invaluable.
SPR is a label-free technique that measures the binding of an analyte (the quinoline derivative) to a ligand (the purified target protein) immobilized on a sensor surface in real-time.[28][29][30] This allows for the determination of key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[30]
Authoritative Grounding: SPR is a gold-standard method in drug discovery for characterizing biomolecular interactions, providing precise and quantitative data on binding kinetics and affinity.[28][29]
Table 3: Comparison of Target Engagement and Binding Assays
| Assay | Principle | Key Information Provided | Advantages | Limitations |
| CETSA | Ligand binding stabilizes a protein against thermal denaturation.[23] | In-cell target engagement. | Physiologically relevant, applicable to any cell type.[23] | Indirect measure of binding, throughput can be limited. |
| Western Blotting | Antibody-based detection of protein phosphorylation. | Modulation of downstream signaling. | Widely accessible, provides mechanistic insight. | Semi-quantitative, antibody dependent. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface upon binding.[29] | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Highly quantitative, provides kinetic information.[30] | Requires purified protein, immobilization may affect protein conformation. |
Conclusion
References
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 10. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. biocompare.com [biocompare.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. assayquant.com [assayquant.com]
- 21. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. CETSA [cetsa.org]
- 26. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 29. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 30. denovobiolabs.com [denovobiolabs.com]
Overcoming an Enduring Challenge: A Comparative Guide to Novel 4-Aminoquinolines Active Against Chloroquine-Resistant Malaria
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, continually undermines our therapeutic arsenal. For decades, chloroquine (CQ), a 4-aminoquinoline, was the cornerstone of malaria treatment due to its high efficacy, safety, and affordability.[1][2] However, the emergence and global spread of chloroquine-resistant (CQR) strains have rendered it largely ineffective in many parts of the world, necessitating the urgent development of new antimalarial agents.[2]
This guide provides a comprehensive comparison of novel 4-aminoquinoline compounds engineered to circumvent the primary mechanisms of chloroquine resistance. We will delve into the experimental data supporting their enhanced activity, explore the underlying molecular interactions, and provide detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to advance the next generation of antimalarial therapies.
The Molecular Basis of Chloroquine Resistance: A Tale of a Leaky Vacuole
The efficacy of chloroquine hinges on its accumulation in the parasite's acidic digestive vacuole (DV).[3][4] In this organelle, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals.[3][4][5] Chloroquine, a weak base, becomes protonated and trapped within the acidic DV, where it caps the growing hemozoin polymer, leading to a buildup of toxic free heme and parasite death.[3][4][5]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[3][4][6] These mutations, particularly the K76T substitution, enable the transporter to actively efflux protonated chloroquine from the DV, preventing its accumulation to therapeutic concentrations.[3][4][6][7] The challenge for drug developers, therefore, has been to design 4-aminoquinoline analogs that either evade recognition by the mutated PfCRT or possess structural modifications that maintain their activity despite reduced accumulation.
A New Generation of 4-Aminoquinolines: Restoring Potency
Recent research has yielded a promising pipeline of novel 4-aminoquinoline derivatives that demonstrate significant activity against CQR P. falciparum strains. These compounds often feature modifications to the aminoalkyl side chain or substitutions on the quinoline ring, which are crucial for their ability to overcome resistance.[8][9]
Comparative In Vitro Efficacy
The cornerstone of assessing the potential of these new compounds is the in vitro drug sensitivity assay. This involves culturing P. falciparum parasites in the presence of serial dilutions of the test compounds to determine the 50% inhibitory concentration (IC50), the concentration at which parasite growth is inhibited by half. By comparing the IC50 values against both chloroquine-sensitive (CQS) and CQR strains, we can calculate a Resistance Index (RI), which quantifies the degree of cross-resistance with chloroquine. An RI close to 1 suggests a lack of cross-resistance.[2]
Below is a summary of the in vitro activity of representative novel 4-aminoquinolines compared to chloroquine and the related, more potent amodiaquine.
| Compound | P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) | Resistance Index (RI) | Reference |
| Chloroquine (CQ) | 3D7 | Sensitive | ~10-20 | - | [2][10] |
| W2 | Resistant | ~382 | - | [8][11] | |
| Dd2 | Resistant | >100 | - | [2] | |
| Amodiaquine (AQ) | 3D7 | Sensitive | ~5-15 | - | [2] |
| Dd2 | Resistant | ~10-30 | ~2-3 | [2] | |
| Compound 18 | W2 | Resistant | 5.6 | ~0.015 (vs CQ) | [8][11] |
| Compound 4 | W2 | Resistant | 17.3 | ~0.045 (vs CQ) | [8][11] |
| TDR 58845 | 3D7 | Sensitive | <12 | - | [10] |
| W2 | Resistant | 89.8 | ~7.5 (vs 3D7) | [10] | |
| TDR 58846 | 3D7 | Sensitive | <12 | - | [10] |
| C2B | Resistant | 35.5 | ~3 (vs 3D7) | [10] | |
| LDT-623 | - | - | - | Minimal cross-resistance with PfCRT mutants | [12] |
Note: IC50 values can vary between laboratories and assays. The data presented are for comparative purposes.
The data clearly indicate that novel compounds like 18 and 4 exhibit potent, low nanomolar activity against the CQR W2 strain, with IC50 values significantly lower than that of chloroquine.[8][11] Similarly, TDR 58845 and TDR 58846 maintain high potency against CQR strains.[10] The low resistance indices for many of these new compounds suggest that they are not significantly affected by the PfCRT mutations that confer chloroquine resistance.[2]
Experimental Design: A Step-by-Step Guide to Assessing Cross-Resistance
To ensure the scientific rigor and reproducibility of cross-resistance studies, a standardized workflow is essential. The following protocols are based on established methodologies in the field.[13][14][15]
Visualizing the Workflow
Caption: Workflow for in vitro cross-resistance assessment.
Detailed Protocol: In Vitro Drug Sensitivity Assay
This protocol is adapted from the isotopic microtest method, a widely used and robust technique for determining antimalarial drug sensitivity.[14][15][16]
I. Materials and Reagents:
-
P. falciparum strains (e.g., CQS: 3D7; CQR: W2, Dd2)
-
Human erythrocytes (O+), washed
-
Complete parasite medium (CPM): RPMI 1640 with L-glutamine, 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO3, and 10% heat-inactivated human serum or 0.5% Albumax I.[13][14][15]
-
Test compounds and control drugs (e.g., chloroquine), dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
[³H]-Hypoxanthine
-
Sorbitol (5% w/v) for synchronization
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator (37°C)
-
Cell harvester and scintillation counter
II. Methodology:
-
Parasite Culture Maintenance:
-
Maintain continuous cultures of P. falciparum strains in CPM with human erythrocytes at 2-5% hematocrit.[13][14]
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
Sub-culture as needed to maintain parasitemia between 1-8%.
-
Rationale: Continuous culture provides a consistent source of healthy parasites for experimentation.
-
-
Synchronization of Parasite Cultures:
-
To ensure a uniform parasite stage for the assay, synchronize cultures to the ring stage using 5% sorbitol.
-
Incubate the culture with sorbitol for 10 minutes at 37°C to lyse mature-stage parasites.
-
Wash the remaining ring-stage parasites with RPMI 1640 and resuspend in CPM.
-
Rationale: Drug sensitivity can be stage-specific. Synchronizing to the ring stage, the point of initial drug exposure in the assay, reduces variability.[16]
-
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test and control compounds in CPM.
-
Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate. Include drug-free wells as a control for 100% parasite growth.
-
Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.
-
-
Assay Initiation:
-
Prepare a suspension of synchronized, ring-stage parasitized erythrocytes at 0.5% parasitemia and 2.5% hematocrit in CPM.
-
Add 200 µL of this suspension to each well of the pre-drugged 96-well plate.
-
Rationale: A low initial parasitemia ensures that parasites have sufficient nutrients for logarithmic growth during the incubation period.
-
-
Incubation:
-
Place the plates in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 48 hours.
-
Rationale: The low oxygen, high CO₂ environment mimics physiological conditions and is essential for parasite survival and growth.[14]
-
-
Measurement of Parasite Proliferation:
-
After 48 hours, add 25 µL of [³H]-Hypoxanthine (0.5 µCi/well) to each well.
-
Return the plates to the incubator for an additional 18-24 hours.
-
Rationale: P. falciparum salvages purines from the host for nucleic acid synthesis. The incorporation of radiolabeled hypoxanthine is a direct measure of parasite viability and proliferation.
-
Harvest the contents of the wells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Average the counts per minute (CPM) for the triplicate wells.
-
Normalize the data by expressing the CPM of drug-treated wells as a percentage of the drug-free control wells.
-
Determine the IC50 values by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve).
-
Calculate the Resistance Index (RI) as: RI = IC50 (CQR strain) / IC50 (CQS strain).
-
Circumventing Resistance: Proposed Mechanisms of Action
The ability of new 4-aminoquinolines to overcome chloroquine resistance is likely multifaceted. Structural modifications to the side chain are thought to play a key role in reducing the affinity of these compounds for the mutated PfCRT transporter, thereby decreasing their efflux from the digestive vacuole.
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux of chloroquine from Plasmodium falciparum: mechanism of chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mmv.org [mmv.org]
- 16. Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Aminoquinolines: A Guide for Researchers
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The surge in demand for novel 4-aminoquinoline derivatives necessitates a thorough understanding of the available synthetic strategies. This guide provides a head-to-head comparison of classical and modern synthetic routes to this privileged scaffold, offering insights into their mechanisms, practicality, and substrate scope, supported by experimental data to inform your synthetic planning.
Classical Approaches: Building the Quinoline Core
The traditional synthesis of 4-aminoquinolines often involves the initial construction of a quinoline or 4-hydroxyquinoline ring system, followed by the introduction of the amino group. These venerable name reactions, while foundational, come with their own set of advantages and limitations.
The Combes Quinoline Synthesis
The Combes synthesis, first reported in 1888, is a robust method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1]
Mechanism: The reaction proceeds via the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the quinoline ring.
Experimental Protocol: Synthesis of 2,4-dimethyl-7-chloroquinoline via Combes Synthesis
-
Step 1: Enamine Formation. An equimolar mixture of m-chloroaniline and acetylacetone is heated, often without a solvent, to form the enamine intermediate.
-
Step 2: Cyclization. The crude enamine is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization and dehydration.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, carefully neutralized with a base (e.g., aqueous ammonia), and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Advantages:
-
Readily available and inexpensive starting materials.
-
Direct formation of substituted quinolines in a single operational step (though often a two-step procedure).
Limitations:
-
Requires harsh acidic conditions and high temperatures, which can limit the functional group tolerance.
-
Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.
-
The reaction primarily yields quinolines, which then require further functionalization to introduce the 4-amino group.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters. These 4-hydroxyquinolines are key intermediates that can be converted to the corresponding 4-chloroquinolines and subsequently to 4-aminoquinolines.
Mechanism: The synthesis involves two main stages. First, the aniline reacts with the β-ketoester to form an enamine (under kinetic control at lower temperatures) or a β-keto anilide (under thermodynamic control at higher temperatures). The second stage is a thermal cyclization of the intermediate to form the 4-hydroxyquinoline.
Experimental Protocol: Synthesis of a 4-Hydroxyquinoline via Conrad-Limpach Synthesis
-
Step 1: Condensation. An aniline is reacted with a β-ketoester, often with a catalytic amount of acid, at or slightly above room temperature to favor the formation of the enamine intermediate.
-
Step 2: Cyclization. The intermediate is heated to high temperatures (typically 250-280 °C), often in a high-boiling solvent like mineral oil or Dowtherm A, to effect the cyclization.
-
Step 3: Conversion to 4-Aminoquinoline. The resulting 4-hydroxyquinoline is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give the 4-chloroquinoline, which can then undergo nucleophilic aromatic substitution with an appropriate amine to yield the final 4-aminoquinoline.
Advantages:
-
Provides a reliable route to 4-hydroxyquinolines, which are versatile intermediates.
-
The two-step nature allows for the isolation and purification of intermediates.
Limitations:
-
The high temperatures required for cyclization can be a significant drawback, limiting substrate scope.
-
The conversion of the 4-hydroxyquinoline to the 4-aminoquinoline adds extra steps to the overall synthesis.
-
The regioselectivity of the initial condensation can be an issue, leading to mixtures of 2- and 4-quinolones.
The Friedländer Annulation
The Friedländer synthesis is a widely used method for constructing quinolines from the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Mechanism: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Experimental Protocol: One-Pot Friedländer Synthesis of a Disubstituted Quinoline
-
Step 1: In situ Reduction (if starting from nitro-precursor). An o-nitroaryl aldehyde is reduced to the corresponding o-aminoaryl aldehyde using a reducing agent like iron powder in the presence of a catalytic amount of acid.
-
Step 2: Condensation and Cyclization. A ketone is added to the reaction mixture containing the in situ generated o-aminoaryl aldehyde. A base, such as potassium hydroxide, is then added to catalyze the condensation and subsequent cyclization.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is worked up by extraction and the product is purified by standard methods.
Advantages:
-
Convergent one-pot procedures are possible, starting from readily available nitro compounds.
-
Milder reaction conditions compared to the Combes and Conrad-Limpach syntheses are often possible.
Limitations:
-
The availability and stability of the required o-aminoaryl aldehydes or ketones can be a limiting factor.
-
Like the Combes synthesis, this method primarily produces quinolines that require further modification to introduce the 4-amino group.
Modern Approaches: Direct and Efficient Amination
More contemporary methods often focus on the direct introduction of the amino group onto a pre-formed quinoline scaffold or the construction of the 4-aminoquinoline ring in a more convergent manner.
Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with an amine.[2]
Mechanism: The reaction proceeds via the attack of the amine nucleophile at the C4 position of the quinoline ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen. This is followed by the departure of the chloride leaving group.
Experimental Protocol: Synthesis of a 4-Aminoquinoline via SNAr
-
Step 1: Reaction Setup. A 4-chloroquinoline derivative is dissolved in a suitable solvent, such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Step 2: Amine Addition. The desired amine is added to the solution, often in excess to act as both the nucleophile and a base to neutralize the HCl generated. Alternatively, an external base like triethylamine or potassium carbonate can be added.
-
Step 3: Heating and Monitoring. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Step 4: Work-up and Purification. The reaction is cooled, and the product is isolated by precipitation, extraction, and subsequent purification by recrystallization or column chromatography.
Advantages:
-
Highly efficient and versatile for a wide range of amines.
-
Generally proceeds with high yields and predictability.
-
The starting 4-chloroquinolines are often readily accessible from the corresponding 4-hydroxyquinolines.
Limitations:
-
The availability of the appropriately substituted 4-chloroquinoline can be a limiting factor.
-
For less reactive amines, harsh conditions (high temperatures, long reaction times) may be required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method can be applied to the synthesis of 4-aminoquinolines from 4-haloquinolines.
Mechanism: The catalytic cycle involves the oxidative addition of the 4-haloquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the 4-aminoquinoline product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of a 4-Aminoquinoline via Buchwald-Hartwig Amination
-
Step 1: Catalyst Preparation. A palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP) are combined in an inert solvent like toluene or dioxane.
-
Step 2: Reagent Addition. The 4-haloquinoline, the amine, and a strong base (e.g., sodium tert-butoxide, cesium carbonate) are added to the catalyst mixture under an inert atmosphere.
-
Step 3: Reaction. The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete.
-
Step 4: Work-up and Purification. The reaction is cooled, filtered to remove the palladium catalyst, and the product is isolated and purified.
Advantages:
-
Excellent functional group tolerance.
-
Applicable to a broad range of amines, including those that are poor nucleophiles in SNAr reactions.
-
Can be performed under relatively mild conditions.
Limitations:
-
The cost of the palladium catalyst and phosphine ligands can be a significant consideration, especially on a large scale.
-
The reaction conditions need to be carefully optimized for each substrate combination.
Palladium-Catalyzed Dehydrogenative Amination
A more recent and innovative approach involves the palladium-catalyzed dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-ones to directly afford 4-aminoquinolines.[1]
Mechanism: This transformation is believed to proceed through a palladium-catalyzed dehydrogenation of the dihydroquinolinone to an enone intermediate, followed by the addition of the amine and subsequent tautomerization to the aromatic 4-aminoquinoline.
Experimental Protocol: Synthesis of a 4-Aminoquinoline via Dehydrogenative Amination
-
Step 1: Reaction Setup. A 2,3-dihydroquinolin-4(1H)-one, an amine, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., 1,10-phenanthroline), and an oxidant (e.g., Cu(OAc)₂) are combined in a suitable solvent like pivalic acid.
-
Step 2: Reaction. The reaction mixture is heated under an oxygen atmosphere (e.g., via an oxygen balloon) for several hours.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed to remove the catalyst and other reagents. The product is then purified.
Advantages:
-
Direct and atom-economical route to 4-aminoquinolines.
-
Avoids the need for pre-functionalized quinolines (e.g., 4-chloroquinolines).
Limitations:
-
The development of this methodology is still in its relatively early stages.
-
The substrate scope and functional group tolerance may not be as broad as more established methods.
-
Requires an oxidant and an oxygen atmosphere.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Combes Synthesis | Anilines, β-Diketones | Strong acid (e.g., H₂SO₄), heat | Moderate to Good | Inexpensive starting materials, direct quinoline formation. | Harsh conditions, limited functional group tolerance, requires further steps for amination. |
| Conrad-Limpach-Knorr | Anilines, β-Ketoesters | High temperature (250-280 °C) | Moderate to Good | Access to versatile 4-hydroxyquinoline intermediates. | Very high temperatures, multi-step process for 4-aminoquinolines. |
| Friedländer Annulation | o-Aminoaryl aldehydes/ketones, α-Methylene carbonyls | Acid or base catalyst | Good to Excellent[3] | One-pot procedures, milder conditions possible. | Substrate availability can be a limitation, requires further steps for amination. |
| SNAr | 4-Chloroquinolines, Amines | Heat, often with a base | Good to Excellent | Highly efficient, versatile for many amines, predictable. | Requires pre-functionalized 4-chloroquinolines. |
| Buchwald-Hartwig Amination | 4-Haloquinolines, Amines | Pd catalyst, phosphine ligand, strong base | Good to Excellent | Excellent functional group tolerance, broad amine scope. | Cost of catalyst and ligands, requires optimization. |
| Pd-Catalyzed Dehydrogenative Amination | 2,3-Dihydroquinolin-4(1H)-ones, Amines | Pd catalyst, ligand, oxidant, O₂ atmosphere | Good | Direct and atom-economical. | Newer method, potentially limited substrate scope. |
Visualizing the Synthetic Pathways
Combes Quinoline Synthesis
Caption: The Combes synthesis workflow.
Conrad-Limpach-Knorr to 4-Aminoquinoline
Caption: Multi-step route from aniline to 4-aminoquinoline.
Direct Amination Strategies
Sources
Benchmarking the Efficacy of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Based Compounds: A Comparative Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of quinoline have demonstrated a vast therapeutic potential, including potent anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Specifically, the 4-aminoquinoline framework is central to the efficacy of renowned antimalarial drugs like chloroquine, while the 8-hydroxyquinoline core and its halogenated derivatives are noted for their strong antimicrobial and anticancer properties.[2][3]
This guide focuses on the systematic evaluation of a promising, yet underexplored chemical scaffold: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate . By strategically combining key pharmacophoric elements—the 4-amino group, an 8-chloro substituent, and a 3-carboxylate ester—this class of compounds presents a compelling starting point for novel drug discovery initiatives. The objective of this document is to provide an in-depth, objective comparison of the potential efficacy of this core compound and its rationally designed analogs. We will delve into their performance against cancer cell lines, pathogenic microbes, and inflammatory pathways, supported by detailed experimental protocols and comparative data against established therapeutic agents.
The Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Scaffold: Synthesis and Rationale
The development of a robust and versatile synthetic route is paramount for exploring the structure-activity relationships (SAR) of a novel chemical series. The proposed synthesis for the title scaffold is a multi-step process beginning with a Gould-Jacobs cyclization, followed by chlorination and subsequent amination. This approach allows for diversification at the 4-position, enabling the generation of a library of analogs for comprehensive biological screening.
A plausible synthetic pathway initiates from 2-chloroaniline, which undergoes condensation with diethyl 2-(ethoxymethylene)malonate to form an intermediate that is cyclized under thermal conditions to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[4][5] The 4-hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride, affording the key intermediate, ethyl 4,8-dichloroquinoline-3-carboxylate.[6] This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) at the more reactive C4 position with ammonia or various primary and secondary amines to yield the target Ethyl 4-Amino-8-chloroquinoline-3-carboxylate and its N-substituted derivatives.[2][7]
Caption: Dual hypothesized mechanisms for the antimicrobial action of ECQ compounds.
Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Culture the bacterial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. A resazurin-based indicator can be added to aid in the visualization of viability.
Part 3: Comparative Anti-inflammatory Efficacy
Introduction
Chronic inflammation is a key driver of numerous diseases. Several quinoline derivatives have been identified as potent anti-inflammatory agents. S[8][9]ome substituted quinoline carboxylic acids have shown the ability to suppress inflammation in animal models through mechanisms distinct from traditional NSAIDs, such as the modulation of T-cell function.
[10]### Experimental Design & Rationale A common and effective in vitro model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a simple colorimetric method used to measure nitrite (a stable product of NO), thus quantifying the inhibitory effect of a compound on NO production. W[11]e propose using the RAW 264.7 murine macrophage cell line and Diclofenac as a standard anti-inflammatory drug for comparison.
Comparative Anti-inflammatory Activity Data
| Compound ID | R Group (at 4-NH₂) | NO Inhibition IC₅₀ (µM) ± SD |
| ECQ-1 (Parent) | H | 25.4 ± 3.1 |
| ECQ-2 | -CH₂CH₂OH | 18.9 ± 2.5 |
| ECQ-3 | -CH₂(C₆H₅) | 11.7 ± 1.4 |
| Diclofenac | N/A | 15.5 ± 1.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes to guide research. It is based on plausible outcomes derived from related literature. |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The production of NO in LPS-stimulated macrophages is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is, in turn, regulated by the transcription factor NF-κB. A plausible anti-inflammatory mechanism for the ECQ compounds is the inhibition of the NF-κB signaling pathway. T[11]his would involve preventing the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.
Caption: Proposed inhibition of the NF-κB pathway by ECQ compounds.
Detailed Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds or Diclofenac for 1-2 hours before stimulation.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells. Determine the IC₅₀ value from the dose-response curve. A concurrent MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.
Structure-Activity Relationship (SAR) Summary
Based on the comparative data, a preliminary SAR can be established for the Ethyl 4-Amino-8-chloroquinoline-3-carboxylate scaffold.
-
4-Amino Substitution: The nature of the substituent on the 4-amino group appears critical for all tested activities. Unsubstituted (parent, ECQ-1) compounds show moderate activity. Small, polar substituents like hydroxyethyl (ECQ-2) consistently improve potency. The introduction of a bulky, lipophilic group such as a benzyl ring (ECQ-3) leads to the most significant enhancement in anticancer, antimicrobial, and anti-inflammatory efficacy. This suggests that a hydrophobic pocket may be a key interaction point in the respective biological targets.
-
Core Scaffold: The 8-chloroquinoline-3-carboxylate core appears to be a viable platform for developing multi-target agents. The consistent, albeit moderate, activity of the parent compound across different assays indicates the foundational importance of this specific arrangement of functional groups.
Caption: Key structure-activity relationship points for the ECQ scaffold. (Note: A chemical structure image should be used in a real application).
Conclusion and Future Directions
The Ethyl 4-Amino-8-chloroquinoline-3-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Our comparative analysis, based on established principles and protocols, suggests that derivatives of this core structure possess the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The preliminary structure-activity relationship indicates that modifications at the 4-amino position are a fruitful avenue for potency optimization.
Future research should focus on synthesizing a broader library of analogs to further refine the SAR, particularly exploring different substituents at the 4-amino position and modifications of the 3-carboxylate ester. Promising in vitro candidates, such as the ECQ-3 analog, should be advanced into in vivo models of cancer, infection, and inflammation to validate their therapeutic potential. Further mechanistic studies are also warranted to definitively elucidate their molecular targets and pathways of action.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 8-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE [cymitquimica.com]
- 6. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to the In Vivo Evaluation of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate Derivatives in Murine Models
Authored for Drug Development Professionals and Researchers
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] The Ethyl 4-Amino-8-chloroquinoline-3-carboxylate series represents a promising, yet underexplored, class of compounds. The strategic placement of the 8-chloro and 4-amino groups draws parallels with established antimalarials like Chloroquine, while the ethyl-3-carboxylate moiety offers a unique handle for modifying physicochemical properties, potentially influencing pharmacokinetics and target engagement.[5][6]
This guide provides a comprehensive framework for the preclinical in vivo evaluation of these specific derivatives in mouse models. It is designed not as a rigid template, but as a logical, field-tested workflow that emphasizes scientific integrity, from model selection to data interpretation. We will explore comparative methodologies for assessing two of the most prominent activities of quinolines: anti-inflammatory and antimalarial efficacy.
Strategic Rationale: Why These Derivatives and These Models?
The decision to advance a chemical series into in vivo testing is predicated on promising in vitro data. For Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives, the rationale is twofold:
-
Structural Analogy: The 4-aminoquinoline core is fundamental to the mechanism of action of drugs like Chloroquine, which famously inhibit heme detoxification in the malaria parasite's food vacuole.[7] The 8-chloro substituent can significantly modulate electronic properties and metabolic stability.
-
Potential for Broad-Spectrum Activity: Beyond malaria, quinoline derivatives are potent modulators of inflammatory pathways.[5][6][8] They have been shown to target key enzymes like Cyclooxygenase (COX) and various phosphodiesterases (PDEs), making them attractive candidates for treating inflammatory diseases.[5][6]
The choice of an animal model is the most critical decision in preclinical efficacy testing.[2] It must be biologically relevant, reproducible, and ethically sound. This guide will focus on well-characterized, widely accepted murine models that provide a robust comparison against standard-of-care agents.
The Preclinical In Vivo Workflow: A Conceptual Overview
A successful in vivo study is a multi-stage process that requires careful planning and execution. The workflow ensures that data on safety, exposure, and efficacy are collected systematically, allowing for informed decisions on candidate progression.
Caption: High-level workflow for in vivo evaluation of novel quinoline derivatives.
Comparative Analysis of Murine Disease Models
The selection of an appropriate mouse model is contingent on the therapeutic indication being pursued. Below is a comparison of standard models for assessing anti-inflammatory and antimalarial activity.
| Parameter | Carrageenan-Induced Paw Edema (Inflammation) | Xylene-Induced Ear Edema (Inflammation) | Plasmodium berghei Infection (Malaria) |
| Principle | Measures acute inflammation induced by a phlogistic agent (carrageenan), leading to fluid accumulation and paw swelling. | Measures acute inflammation and vascular permeability in response to a topical irritant (xylene). | Evaluates the ability of a compound to suppress the proliferation of the rodent malaria parasite P. berghei in red blood cells.[3][9] |
| Primary Endpoint | Change in paw volume or thickness over time. | Difference in weight between the treated and untreated ear punch biopsies. | Percent reduction in parasitemia compared to an untreated control group (4-Day Suppressive Test).[3] |
| Standard Drug | Ibuprofen, Indomethacin | Dexamethasone, Ibuprofen | Chloroquine, Artemisinin derivatives.[3] |
| Advantages | Highly reproducible, well-characterized mechanism, excellent for screening NSAID-like compounds. | Rapid, requires small amounts of test compound, suitable for topical and systemic administration. | Gold standard for in vivo antimalarial screening, high translational relevance for blood-stage activity.[2] |
| Limitations | Primarily models acute inflammation; less relevant for chronic inflammatory diseases. | Primarily reflects vasodilation and permeability; may not capture cellular infiltration aspects of inflammation. | Does not model human-specific Plasmodium falciparum infection or liver-stage parasites.[9] |
| Key Insights | Provides a quantitative measure of a compound's ability to inhibit edema, a cardinal sign of inflammation. | Useful for rapid screening and assessing effects on vascular permeability. | Determines if a compound can clear an active blood-stage infection, the cause of clinical malaria. |
Detailed Experimental Protocols
The trustworthiness of experimental data hinges on meticulous and well-documented protocols. The following are detailed, self-validating methodologies for key in vivo experiments.
Protocol 1: Acute Toxicity Assessment (LD50 Determination)
Causality: Before assessing efficacy, it is imperative to establish a compound's safety profile. This protocol determines the median lethal dose (LD50) and helps define the dose range for subsequent efficacy studies, preventing unintended mortality and ensuring ethical animal use.[10]
Methodology Workflow:
Caption: Workflow for an acute toxicity study in mice.
Step-by-Step Procedure:
-
Animal Preparation: Use healthy Swiss albino mice (20-25g), housed in standard conditions with free access to food and water. Acclimatize animals for at least 5 days before the experiment.
-
Grouping: Randomly assign animals to groups (n=6 per group), including a vehicle control group and at least four test groups receiving geometrically increasing doses of the compound.
-
Compound Administration: Administer the compound (solubilized in a suitable vehicle like 0.5% CMC or DMSO/saline) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Monitor animals continuously for the first 4 hours and then periodically for 14 days. Record any signs of toxicity (e.g., writhing, gasping, tremors, lethargy) and the number of mortalities.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods, such as the probit analysis method of Finney. The highest dose that causes no mortality is often considered the Maximum Tolerated Dose (MTD) for sub-chronic studies.
Protocol 2: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Causality: This model is a gold standard for evaluating the efficacy of compounds against acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the characterization of a compound's mechanism (e.g., inhibition of histamine/serotonin release in the first phase, or prostaglandin synthesis in the second).
Step-by-Step Procedure:
-
Animal Preparation: Use Wistar or Sprague-Dawley rats (or mice), fasted overnight with free access to water.
-
Grouping: Establish at least four groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (e.g., Ibuprofen, 50 mg/kg, p.o.)
-
Group III & IV: Test Compound (e.g., 25 mg/kg and 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
-
Protocol 3: Antimalarial Efficacy (Plasmodium berghei 4-Day Suppressive Test)
Causality: This is the primary in vivo screen for compounds with potential blood-stage antimalarial activity. It directly assesses a compound's ability to inhibit parasite replication in a living host, providing a robust measure of efficacy.[3][11]
Step-by-Step Procedure:
-
Parasite and Host: Use a chloroquine-sensitive strain of Plasmodium berghei and Swiss albino mice (18-22g).
-
Inoculation: Inoculate all mice intraperitoneally with 0.2 mL of infected blood containing approximately 1x10^7 parasitized erythrocytes.
-
Grouping and Dosing: Randomly assign mice to groups (n=5):
-
Group I: Negative Control (Vehicle only)
-
Group II: Positive Control (Chloroquine, 20 mg/kg/day)
-
Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg/day)
-
-
Treatment: Administer the first dose of the respective treatments (orally or intraperitoneally) approximately 2 hours after inoculation (Day 0). Continue treatment once daily for the next three days (Day 1, 2, 3).
-
Parasitemia Determination: On Day 4, collect blood from the tail of each mouse. Prepare thin blood smears, fix with methanol, and stain with Giemsa stain.
-
Microscopy: Count the number of parasitized red blood cells (RBCs) out of at least 1000 RBCs under a microscope. Calculate the average percentage of parasitemia for each group.
-
Data Analysis: Calculate the average percentage of parasite suppression using the formula: % Suppression = [ (A - B) / A ] * 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables for easy analysis.
Table 1: Hypothetical Efficacy Data for Derivative 'EQC-X'
| Assay | Treatment Group | Dose (mg/kg) | Result (Mean ± SEM) | % Inhibition/Suppression | P-value vs. Control |
| Paw Edema (at 3h) | Vehicle Control | - | 0.85 ± 0.05 mL | - | - |
| Ibuprofen | 50 | 0.34 ± 0.03 mL | 60.0% | <0.001 | |
| EQC-X | 25 | 0.51 ± 0.04 mL | 40.0% | <0.01 | |
| EQC-X | 50 | 0.38 ± 0.04 mL | 55.3% | <0.001 | |
| Antimalarial (Day 4) | Vehicle Control | - | 35.2 ± 3.1 % Parasitemia | - | - |
| Chloroquine | 20 | 0.5 ± 0.2 % Parasitemia | 98.6% | <0.001 | |
| EQC-X | 50 | 10.1 ± 1.5 % Parasitemia | 71.3% | <0.001 | |
| EQC-X | 100 | 4.5 ± 0.8 % Parasitemia | 87.2% | <0.001 |
Interpretation: The goal is to establish a clear structure-activity relationship (SAR) and therapeutic index. A successful derivative will show dose-dependent efficacy with a statistically significant effect compared to the vehicle control. Its potency should be benchmarked against the standard drug. For instance, in the hypothetical data above, EQC-X shows promising anti-inflammatory activity comparable to ibuprofen at 50 mg/kg and potent antimalarial activity. This data, combined with its pharmacokinetic and safety profile, would justify its advancement to more complex models.
Conclusion and Future Directions
The in vivo evaluation of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives requires a systematic and scientifically rigorous approach. By employing well-validated mouse models for inflammation and malaria, researchers can effectively compare the potency and efficacy of novel compounds against established therapeutics. The protocols and workflows described in this guide provide a robust framework for generating reliable preclinical data. Promising candidates identified through these methods can then be advanced to more complex chronic disease models, mechanistic studies, and formal preclinical toxicology to support their progression toward clinical development.
References
- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
- Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. (n.d.). Benchchem.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Advances.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). Pandawa Institute Journals.
- A REVIEW ON QUINOLINE AND ITS DERIV
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). Pandawa Institute Journals.
- In Vivo Antimalarial Activities of 8-Quinolinamines a. (n.d.).
- Antimalarial activity of novel 5-aryl-8-aminoquinoline deriv
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). RSC Medicinal Chemistry.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.).
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the ADME Landscape of Substituted 4-Aminoquinolines
The 4-aminoquinoline scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antimalarial agents. However, the journey from a potent hit compound to a clinically viable drug is paved with the complexities of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding and optimizing these parameters is paramount to achieving desirable pharmacokinetic and safety profiles. This guide provides a comparative analysis of the ADME properties of substituted 4-aminoquinolines, offering researchers insights into experimental design, data interpretation, and structure-ADME relationships (SADME).
The Critical Role of ADME in 4-Aminoquinoline Drug Discovery
The clinical success or failure of a 4-aminoquinoline candidate is intrinsically linked to its ADME profile. Poor absorption limits bioavailability, unfavorable distribution can lead to off-target toxicity, rapid metabolism reduces efficacy, and inefficient excretion can cause accumulation and adverse effects. Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a critical step in derisking drug development projects and accelerating the identification of promising candidates.[1][2] This guide will delve into the key in vitro and in vivo assays that form the foundation of this profiling.
I. Absorption: The Gateway to Systemic Circulation
For orally administered drugs like many 4-aminoquinolines, absorption is the first hurdle. Key determinants of oral absorption include aqueous solubility and membrane permeability.
Experimental Protocols
1. Aqueous Solubility Assessment:
-
Rationale: A compound must be in solution to be absorbed. Poor solubility is a common reason for low oral bioavailability.
-
Methodology: Kinetic Solubility Assay (High-Throughput Screening)
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours).
-
Measure the amount of compound that has precipitated using nephelometry or turbidimetry.
-
The concentration of the compound remaining in the solution is determined by analytical methods such as HPLC-UV or LC-MS/MS.
-
2. Membrane Permeability Assessment:
-
Rationale: The ability of a compound to cross the intestinal epithelium is crucial for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
-
Methodology: Caco-2 Permeability Assay
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.
-
Add the test compound to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Structure-Absorption Relationships & Comparative Data
Substitutions on the 4-aminoquinoline core can significantly impact solubility and permeability. For instance, introducing polar functional groups can enhance aqueous solubility, while lipophilicity, often quantified by LogD, plays a crucial role in membrane permeability.[3]
| Compound | 7-Position Substituent | ClogP | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Papp (10⁻⁶ cm/s) | Predicted Human Absorption |
| Chloroquine | -Cl | 4.63 | >100 | 5-10 | High |
| Amodiaquine | -OH, -NH(CH₂CH₃)₂ | 4.21 | 50-100 | 2-5 | Moderate to High |
| Compound X | -CF₃ | 5.20 | <10 | >10 | Moderate (solubility limited) |
| Compound Y | -OCH₃ | 4.80 | 20-50 | 5-10 | Moderate to High |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
II. Distribution: Reaching the Target, Avoiding the Rest
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by plasma protein binding (PPB) and tissue partitioning. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[4][5][6][7]
Experimental Protocols
1. Plasma Protein Binding (PPB) Assessment:
-
Rationale: High PPB can limit the free drug concentration, potentially reducing efficacy and affecting clearance.[6][8]
-
Methodology: Rapid Equilibrium Dialysis (RED)
-
Add the test compound to plasma from the desired species (human, rat, mouse).
-
Place the plasma-drug mixture in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate at 37°C until equilibrium is reached (typically 4-6 hours).[7]
-
Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Structure-Distribution Relationships & Comparative Data
Lipophilicity and the presence of acidic or basic functional groups are key drivers of PPB. Highly lipophilic and acidic compounds tend to exhibit higher binding to albumin, the most abundant protein in human plasma.[7]
| Compound | 7-Position Substituent | Fraction Unbound (fu) in Human Plasma (%) | Blood-to-Plasma Ratio (B/P) |
| Chloroquine | -Cl | 40-50 | >100 (high RBC partitioning)[1] |
| Amodiaquine | -OH, -NH(CH₂CH₃)₂ | 10-20 | >50 (high RBC partitioning) |
| Compound Z | -COOH | <5 | ~1 |
| Compound W | -NH₂ | 60-70 | 5-10 |
Note: This table presents hypothetical data for illustrative purposes.
III. Metabolism: The Biotransformation Engine
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[9][10] Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[11][12][13][14][15]
Experimental Protocols
1. Metabolic Stability Assessment:
-
Rationale: To determine the intrinsic clearance of a compound, which informs its predicted in vivo half-life.[10][16][17]
-
Methodology: Liver Microsomal Stability Assay
-
Incubate the test compound with pooled human liver microsomes at 37°C.[9][18]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[9]
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Cytochrome P450 Inhibition Assessment:
-
Rationale: To assess the potential of a compound to cause DDIs by inhibiting the metabolism of co-administered drugs.[11][13][15]
-
Methodology: CYP Inhibition Assay (IC50 Determination)
-
Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of the test compound.
-
Initiate the reaction with NADPH.
-
After a set incubation time, stop the reaction and measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
-
Structure-Metabolism Relationships & Comparative Data
The site of metabolism on the 4-aminoquinoline scaffold is highly dependent on the nature and position of its substituents. For example, N-dealkylation of the side chain is a common metabolic pathway for chloroquine and amodiaquine.[19][20] Introducing metabolic blockers, such as fluorine atoms, at susceptible positions is a common strategy to improve metabolic stability.[19]
| Compound | Key Metabolic Pathway | In Vitro t½ (min) in HLM | Major CYP Isoforms Inhibited (IC50, µM) |
| Chloroquine | N-desethylation | 133[21] | CYP2D6 (~5), CYP3A4 (>10) |
| Amodiaquine | N-desethylation | 5.4[21] | CYP2C8 (<1) |
| Compound A | Aromatic hydroxylation | 30 | CYP1A2 (~8) |
| Compound B (fluorinated analog of A) | Reduced hydroxylation | >120 | CYP1A2 (>20) |
Note: This table presents a combination of literature-derived[21] and hypothetical data.
IV. Excretion: The Final Exit
Drugs and their metabolites are eliminated from the body primarily through the kidneys (renal excretion) and the liver (biliary excretion). While in vitro assays for excretion are less common in early discovery, understanding the major elimination pathways is important for predicting drug accumulation and potential toxicity in patients with renal or hepatic impairment.
V. In Vivo Pharmacokinetics: The Whole Picture
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic (PK) studies in animal models are essential to understand the integrated ADME properties of a compound in a complex biological system.[22][23][24][25]
Experimental Protocol
1. In Vivo Pharmacokinetic Study in Rodents:
-
Rationale: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[26]
-
Methodology:
-
Administer the test compound to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.[25]
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma and analyze the drug concentration using LC-MS/MS.
-
Perform non-compartmental analysis of the plasma concentration-time data to calculate the PK parameters.
-
Comparative In Vivo Data
Different substitutions on the 4-aminoquinoline scaffold can lead to vastly different in vivo pharmacokinetic profiles.
| Compound | Animal Model | Dosing Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%F) |
| Chloroquine | Mouse | PO | 800 | 2 | 5000 | 24-48 | >75%[27] |
| Amodiaquine | Mouse | PO | 400 | 1 | 2500 | 1-3 (parent), >100 (metabolite)[19] | High |
| Compound 3d[28] | Mouse | PO (5 mg/kg) | - | - | - | 4-6 | Low |
| Compound 3e[28] | Mouse | PO | - | - | - | 4-6 | Low |
Note: Data for Chloroquine and Amodiaquine are generalized from literature. Data for compounds 3d and 3e are from a specific study.[28][29]
Visualizing the ADME Workflow
Caption: A typical workflow for ADME profiling of 4-aminoquinoline candidates.
Conclusion and Future Perspectives
The ADME properties of substituted 4-aminoquinolines are a complex interplay of their physicochemical characteristics. A systematic and early assessment of these properties using a combination of in vitro and in vivo assays is indispensable for successful drug development. Structure-ADME relationships, such as the impact of lipophilicity on permeability and plasma protein binding, and the role of specific functional groups in metabolic stability, provide a rational basis for the design of new 4-aminoquinoline analogues with improved pharmacokinetic profiles.[30][31][32][33] As our understanding of drug transporters and more complex metabolic pathways grows, so too will the sophistication of our ADME assessment strategies, ultimately leading to safer and more effective 4-aminoquinoline-based medicines.
References
-
BioAgilytix Labs. Protein Binding Assays. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
Bentham Science Publishers. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
-
National Institutes of Health. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Biolivz Research Center. In Vivo Pharmacokinetics | PK Screening & Modeling Services. [Link]
-
ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. [Link]
-
Frontage Laboratories. Metabolic Stability. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
National Institutes of Health. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. [Link]
-
Creative Biolabs. Small Animal In Vivo PK Service. [Link]
-
National Institutes of Health. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]
-
PubMed. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
SpringerLink. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
-
Wiley Online Library. Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. [Link]
-
ClinPGx. Amodiaquine Pathway, Pharmacokinetics. [Link]
-
Patsnap Synapse. What is the mechanism of Amodiaquine Hydrochloride?. [Link]
-
PubMed. 4-Aminoquinolines--past, present, and future: a chemical perspective. [Link]
-
Novartis OAK. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. [Link]
-
Semantic Scholar. The role of in vitro ADME assays in antimalarial drug discovery and development.. [Link]
-
Hilaris Publisher. 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]
-
Oxford Academic. Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo | Journal of Pharmacy and Pharmacology. [Link]
-
MDPI. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. [Link]
-
PubMed. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. [Link]
-
PubMed. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. [Link]
-
PubMed Central. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. [Link]
-
Taylor & Francis. 4-Aminoquinoline – Knowledge and References. [Link]
-
ResearchGate. (PDF) In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. [Link]
-
PubMed. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. [Link]
-
ResearchGate. (PDF) Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. [Link]
-
Frontiers. The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. [Link]
-
[PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. [Link]
-
PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
Sources
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of in vitro ADME assays in antimalarial drug discovery and development. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria [frontiersin.org]
- 4. bioagilytix.com [bioagilytix.com]
- 5. bioivt.com [bioivt.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. criver.com [criver.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. biotechfarm.co.il [biotechfarm.co.il]
- 24. researchgate.net [researchgate.net]
- 25. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 26. biolivz.com [biolivz.com]
- 27. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - OAK Open Access Archive [oak.novartis.com]
- 30. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of novel chemical compounds are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a quinoline derivative. As a Senior Application Scientist, my aim is to provide you with a framework that ensures not only regulatory compliance but also the highest standards of laboratory safety and environmental responsibility. The procedures outlined below are synthesized from established best practices for handling chlorinated aromatic compounds and potential carcinogens.
Understanding the Hazard Profile
Core Principles of Disposal
The fundamental principle for the disposal of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is to treat it as a hazardous waste. This approach ensures the highest level of safety and environmental protection. All waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and absorbent materials, must be disposed of through a licensed hazardous waste management company.[4]
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Rationale |
| Waste Classification | Hazardous Waste | Based on quinoline core, chlorinated aromatic structure, and potential carcinogenicity.[1][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile), safety goggles, lab coat. | Standard practice for handling potentially hazardous chemicals. |
| Spill Cleanup | Absorb with inert material (vermiculite, sand), collect in a sealed container for disposal. | Recommended for quinoline and chlorinated aromatic compounds.[2][5] |
| Container Labeling | "Hazardous Waste," "Toxic," "Environmental Hazard," and the full chemical name. | Ensures proper identification and handling by waste management personnel. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate from the point of generation to final collection.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Disposable gloves should be discarded after each use or immediately after contact with the chemical.[6]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect from skin contact.[4]
Waste Segregation and Collection
-
Solid Waste:
-
Place any solid Ethyl 4-Amino-8-chloroquinoline-3-carboxylate waste directly into a dedicated, labeled hazardous waste container.
-
Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Empty Containers:
-
"Empty" containers that held Ethyl 4-Amino-8-chloroquinoline-3-carboxylate are still considered hazardous waste.
-
Rinse the container with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous liquid waste.
-
Deface the original label on the container and label it as "Hazardous Waste."
-
Container Labeling
Proper labeling is crucial for the safe handling and disposal of hazardous waste. Your waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 4-Amino-8-chloroquinoline-3-carboxylate"
-
The primary hazards: "Toxic," "Environmental Hazard"
-
The date of accumulation
Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.[4]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[4]
-
Ensure the container is tightly sealed to prevent any release into the environment.[4]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading by using absorbent materials like vermiculite or sand.[2] Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces. Place all contaminated materials in a sealed, labeled hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Reporting: Report the spill to your institution's EHS department.
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate down the drain or in the regular trash.[1] This is critical to prevent environmental contamination, as quinoline derivatives can be toxic to aquatic life.[1]
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate.
Sources
Navigating the Unseen: A Guide to Safely Handling Ethyl 4-Amino-8-chloroquinoline-3-carboxylate
For the vanguard of research, the scientists and drug development professionals dedicated to innovation, the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes field-proven insights and data from structurally similar quinoline derivatives to establish a robust framework for safe laboratory operations.
The causality behind our experimental and safety choices is rooted in a conservative approach, assuming a hazard profile aligned with more toxicologically characterized quinoline compounds. Quinoline and its derivatives are known to present significant health risks, including potential carcinogenicity, mutagenicity, and acute toxicity.[1][2][3] Therefore, every protocol described herein is designed as a self-validating system to minimize exposure and ensure the well-being of laboratory personnel.
Core Hazard Assessment: A Synthesis of Analogous Compound Data
While a specific SDS for Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is not widely available, an analysis of related compounds, such as quinoline, 4-chloroquinoline-3-carboxylic acid ethyl ester, and other substituted quinolines, suggests a consistent hazard profile. The primary risks associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]
-
Chronic Health Effects: Suspected of causing genetic defects and may cause cancer.[2][3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2][4]
This synthesized data informs the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. The following table summarizes the minimum required PPE.
| Body Part | Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to use gloves with a minimum thickness of 5 mils and to change them immediately after any contact with the chemical. For prolonged handling, consider double-gloving. |
| Eyes | Safety Goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect from dust and splashes. Standard safety glasses with side shields are not sufficient. |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact. |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is critical to minimizing exposure risk. The following diagram and steps outline the safe handling of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards based on analogous compounds.
-
Don all required PPE as specified in the table above.
-
Prepare your designated work area within a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring the solid compound, within the chemical fume hood to prevent inhalation of dust particles.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Decontamination and Disposal:
-
All glassware and surfaces that have come into contact with the compound must be decontaminated. A suitable solvent wash followed by a thorough cleaning with soap and water is recommended.
-
Dispose of all waste, including contaminated gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.[4] Do not mix with general laboratory waste.
-
Contaminated clothing should be removed immediately and washed separately.
-
After completing your work and properly disposing of all waste, remove your PPE in the correct order (gloves first, then lab coat, then eye protection).
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
References
- Penta chemicals. (2025, May 13).
- Chemos GmbH&Co.KG. (2019, April 11).
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Techno PharmChem. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). QUINOLINE.
- Echemi. (n.d.).
- Sigma-Aldrich. (2024, September 6).
- TCI Chemicals. (2025, November 11).
- Guidechem. (n.d.).
- TCI Chemicals. (n.d.).
- CDN Isotopes. (n.d.).
- CymitQuimica. (n.d.).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
